molecular formula C32H55NO25 B11829438 Lnfp I

Lnfp I

Katalognummer: B11829438
Molekulargewicht: 853.8 g/mol
InChI-Schlüssel: FZIVHOUANIQOMU-YIHIYSSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-L-Fucp-(1->2)-beta-D-Galp-(1->3)-beta-D-GlcpNAc-(1->3)-beta-D-Galp-(1->4)-D-Glcp is a linear amino pentasaccharide comprising one fucose, two galactose, one glucosamine and one glucose unit (at the reducing end), linked as shown. It is an amino pentasaccharide and a glucosamine oligosaccharide.

Eigenschaften

Molekularformel

C32H55NO25

Molekulargewicht

853.8 g/mol

IUPAC-Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1

InChI-Schlüssel

FZIVHOUANIQOMU-YIHIYSSUSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Molecular Architecture of Lacto-N-fucopentaose I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure of Lacto-N-fucopentaose I (LNFP I), a significant human milk oligosaccharide (HMO). Designed for researchers, scientists, and professionals in drug development, this document details the monosaccharide composition, glycosidic linkages, and the experimental protocols utilized for its structural elucidation.

Introduction to Lacto-N-fucopentaose I (this compound)

Lacto-N-fucopentaose I is a neutral pentasaccharide that ranks as the second most abundant fucosylated human milk oligosaccharide after 2'-fucosyllactose (2'-FL).[1] It is recognized for its biological activities, including antiviral and antibacterial properties, and its role in modulating the gut microbiota.[2] Structurally, it is a fucosylated derivative of Lacto-N-tetraose (LNT).[3] Its precise molecular structure is fundamental to understanding its biological functions and potential therapeutic applications.

Chemical Structure of this compound

This compound is a complex carbohydrate with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol .[4][5][6] It is composed of five monosaccharide units: L-Fucose (Fuc), D-Galactose (Gal), N-Acetyl-D-glucosamine (GlcNAc), and a lactose (Gal-Glc) core at the reducing end.

The definitive glycan structure is: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc [6][7]

This structure can be broken down into the following specific glycosidic linkages between the monosaccharide residues:

  • An α(1→2) linkage between L-Fucose and the first D-Galactose.

  • A β(1→3) linkage between D-Galactose and N-Acetyl-D-glucosamine.

  • A β(1→3) linkage between N-Acetyl-D-glucosamine and the second D-Galactose.

  • A β(1→4) linkage between the second D-Galactose and D-Glucose.

Quantitative Structural Data

The three-dimensional conformation of this compound in solution is dynamic and has been extensively studied. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are crucial for defining its conformational preferences.

ParameterDescriptionTypical Values / Method of Determination
Molecular Formula The elemental composition of the molecule.C₃₂H₅₅NO₂₅
Molecular Weight The mass of one mole of the substance.853.77 g/mol
¹H & ¹³C Chemical Shifts The resonant frequencies of hydrogen and carbon nuclei in a magnetic field, providing detailed information on the chemical environment of each atom within the molecule.Determined via 1D and 2D NMR spectroscopy. Specific shifts are assigned by comparing experimental data with known values for monosaccharide residues and through correlational experiments (COSY, HSQC, HMBC).
J-Coupling Constants Scalar couplings between nuclei that provide information on dihedral angles and thus the conformation across glycosidic bonds.Trans-glycosidic ³JCH and homonuclear ³JHH coupling constants are measured using experiments like J-HMBC. For example, the β-configuration of galactose and GlcNAc units is confirmed by J₁,₂ coupling constants around 8 Hz, while the α-configuration of the fucose unit shows a J₁,₂ value of approximately 4.0 Hz.[3]
Residual Dipolar Couplings (RDCs) Provide long-range structural information about the time-averaged orientation of molecular vectors relative to the magnetic field.Measured in weakly aligning media, such as bicelle solutions. One-bond ¹H-¹³C RDCs are particularly valuable for defining the relative orientations of the monosaccharide rings, complementing data from NOE and scalar couplings.
Nuclear Overhauser Effects (NOEs) Through-space correlations between protons that are close in space (<5 Å), providing key distance constraints for conformational analysis.Measured using 2D ROESY or NOESY experiments. The intensity of cross-peaks is proportional to the inverse sixth power of the distance between protons, allowing for the determination of inter-residue proximities.

Experimental Protocols for Structural Elucidation

The determination of the primary structure and conformation of this compound relies on a combination of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight, confirm monosaccharide composition, and deduce the branching and linkage pattern through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • For purified standards, dissolve the this compound sample in the initial mobile phase (e.g., 80:20 acetonitrile:water with 20mM ammonium formate, pH 4.3) to a concentration of 10-50 µg/mL.[4]

    • For biological samples (e.g., human milk), perform protein precipitation by adding an equal volume of cold ethanol, incubating at -20°C for 30 minutes, and centrifuging. The resulting supernatant containing oligosaccharides is dried and reconstituted.[4]

  • Liquid Chromatography (LC) Separation:

    • HPLC System: Dionex Ultimate 3000 RS or equivalent.[1]

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a HILIC-OH5 (2.1×150mm, 2.7µm), is used to separate the polar oligosaccharides.[1]

    • Mobile Phase: A binary gradient is employed.

      • Solvent A: Water with 20mM ammonium formate, pH 4.3.[1]

      • Solvent B: Acetonitrile.[1]

    • Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 80% B) and decreases linearly to elute the analytes.[4]

    • Flow Rate: 0.2-0.4 mL/min.[4]

  • Mass Spectrometry (MS) Analysis:

    • Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]

    • Ionization: Heated Electrospray Ionization (HESI), typically in negative ion mode for oligosaccharides.[1]

    • Scan Mode: Acquire full scan mass spectra over a range of m/z 200-1500 at a resolving power of 70,000 to accurately determine the mass of the precursor ion ([M-H]⁻ or [M+HCOO]⁻).[1]

    • Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) on the selected precursor ion. The resulting fragmentation pattern reveals the sequence and linkage of the monosaccharides. For example, the loss of a fucose residue (146 Da) is a key diagnostic fragmentation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a complete and unambiguous assignment of all ¹H and ¹³C atoms, determine anomeric configurations (α or β), identify glycosidic linkage positions, and elucidate the 3D conformation in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%).

    • Perform repeated lyophilization and reconstitution in D₂O to exchange all labile protons (e.g., from hydroxyl groups) for deuterium.

    • For measurement of residual dipolar couplings (RDCs), the sample is dissolved in a weakly aligning medium, such as a 7.5% solution of DMPC/DHPC bicelle liquid crystals.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used to achieve optimal resolution and sensitivity.

    • 1D ¹H Spectrum: Provides an overview of all proton signals. The anomeric protons (H1) typically resonate in a distinct region (4.4-5.4 ppm).

    • 2D Homonuclear Correlation (COSY, TOCSY): Used to identify proton spin systems within each monosaccharide residue. TOCSY experiments transfer magnetization along the entire chain of coupled protons, revealing all protons of a given sugar ring from the anomeric proton.

    • 2D Heteronuclear Correlation (HSQC, HMBC):

      • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom via its attached proton.

      • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue.

    • 2D NOESY/ROESY: Used to determine the 3D structure. These experiments detect through-space correlations between protons that are physically close, providing distance constraints that are used to build a conformational model.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of Lacto-N-fucopentaose I, detailing the monosaccharide units and their specific glycosidic linkages.

LNFP_I_Structure Fuc α-L-Fuc Gal1 β-D-Gal Fuc->Gal1 α(1→2) GlcNAc β-D-GlcNAc Gal1->GlcNAc β(1→3) Gal2 β-D-Gal GlcNAc->Gal2 β(1→3) Glc D-Glc Gal2->Glc β(1→4)

Caption: Chemical structure of Lacto-N-fucopentaose I (this compound).

References

A Technical Guide to the Biological Functions of Lacto-N-fucopentaose I (LNFP I) in Infants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) found in the breast milk of mothers with a functional Secretor (FUT2) gene, representing a significant portion of the fucosylated HMO fraction.[1][2][3] Structurally, it is a pentasaccharide built on a Lacto-N-tetraose core, featuring a fucose residue linked via an α1-2 bond.[4][5] As the third most abundant solid component in human milk after lactose and lipids, HMOs are largely indigestible by the infant, allowing them to reach the lower gut intact where they exert a range of critical biological functions.[3][6] this compound, specifically, plays a multifaceted role in early life by shaping the gut microbiota, preventing pathogen infection, and modulating the developing immune system.[5][7] This document provides an in-depth technical overview of these core functions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.

Prebiotic Activity and Gut Microbiota Modulation

This compound functions as a selective prebiotic, fostering a healthy infant gut microbiome, which is crucial for nutrient metabolism, gut barrier function, and immune development.[6] Its complex structure resists digestion by host enzymes, ensuring its delivery to the colon where it serves as a metabolic substrate for specific beneficial bacteria.

2.1 Selective Growth of Bifidobacteria Clinical and in vitro studies have consistently demonstrated that this compound promotes the growth of beneficial bacteria, most notably species within the Bifidobacterium genus, such as Bifidobacterium longum.[3][8][9] The presence and concentration of this compound in breast milk are positively correlated with a higher abundance of bifidobacteria in the infant gut.[8][9] This selective fertilization helps establish a bifidobacteria-dominant microbiota, a hallmark of healthy breastfed infants.[3][8] The metabolism of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs) like acetate and lactate, which lower the intestinal pH, creating an environment that inhibits the growth of potential pathogens.

2.2 Quantitative Data: this compound and Microbiota Composition

ParameterFindingOrganism(s)Reference
Correlation Positive correlation between breast milk this compound concentration and relative abundance of Bifidobacterium in infant feces across multiple time points (p = 0.017).Bifidobacterium spp.[8][9]
Association Presence of this compound in human milk was positively linked with the abundance of Bifidobacterium in infant stool.Bifidobacterium spp.[1]
Growth Promotion This compound was shown to promote the growth of intestinal probiotics in vitro.Acidobacteria, Actinobacteria, Proteobacteria[10]

2.3 Visualization: Prebiotic Mechanism of this compound

Prebiotic_Mechanism LNFP1 This compound in Infant Colon Bifido Selective Fermentation by Bifidobacterium longum LNFP1->Bifido Substrate Proliferation Increased Bifidobacterium Abundance Bifido->Proliferation SCFAs Production of SCFAs (Acetate, Lactate) Bifido->SCFAs Health Improved Gut Health & Barrier Function Proliferation->Health pH Lower Gut pH SCFAs->pH Pathogen Inhibition of Pathogen Growth pH->Pathogen Pathogen->Health

Caption: The prebiotic action of this compound in the infant gut.

2.4 Experimental Protocol: In Vitro Fecal Fermentation Assay This protocol is a synthesized methodology for assessing the prebiotic potential of this compound using infant fecal samples.

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy, exclusively breastfed infants (e.g., 3 months old).

    • Immediately place samples in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

    • Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced anaerobic phosphate-buffered saline (PBS) containing 0.05% L-cysteine.

    • Filter the slurry through sterile cheesecloth to remove large particulates.

  • Basal Medium Preparation:

    • Prepare a basal fermentation medium (e.g., modified MRS or gut simulation medium) without a primary carbohydrate source. The medium should contain peptones, yeast extract, salts, and a reducing agent.

    • Sterilize the medium by autoclaving and cool to room temperature inside the anaerobic chamber.

  • Fermentation Setup:

    • Add this compound to sterile batch culture vessels to a final concentration of 1% (w/v). Use vessels with no added carbohydrate as a negative control and vessels with a known prebiotic like Fructooligosaccharides (FOS) as a positive control.[11]

    • Add the basal medium to each vessel and inoculate with the 10% fecal slurry to achieve a final concentration of 1% (v/v).

    • Seal the vessels and incubate at 37°C under anaerobic conditions for up to 48 hours.

  • Sampling and Analysis:

    • Collect samples from each vessel at baseline (0h) and at subsequent time points (e.g., 12h, 24h, 48h).

    • Microbial Composition: Immediately extract DNA from samples for 16S rRNA gene sequencing to determine changes in bacterial populations, particularly the relative abundance of Bifidobacterium.

    • SCFA Analysis: Centrifuge samples, filter the supernatant, and analyze for SCFA (acetate, propionate, butyrate) and lactate concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]

    • pH Measurement: Measure the pH of the culture medium at each time point.

Inhibition of Pathogen Adhesion

A critical function of this compound is to protect the infant from enteric infections by acting as a soluble anti-adhesive antimicrobial.[5][12] Many pathogens initiate infection by binding to specific glycan structures on the surface of intestinal epithelial cells.[4][12]

3.1 Mechanism of Action: Soluble Decoy Receptor this compound and other fucosylated HMOs are structurally similar to these host cell surface glycans.[12] Present in high concentrations in the gut lumen, they act as soluble decoy receptors, competitively inhibiting the binding of pathogens to the intestinal wall.[12][13] Pathogens that bind to this compound instead of host cells are unable to colonize and are subsequently cleared from the digestive tract through peristalsis. This mechanism has been demonstrated for pathogens like Campylobacter jejuni and enteropathogenic E. coli (EPEC).[4][13]

3.2 Quantitative Data: Pathogen Adhesion Inhibition

PathogenAssayEffect of Fucosylated HMOsReference
Campylobacter jejuni In vitro cell adhesionHuman milk oligosaccharides inhibited the binding of C. jejuni to intestinal epithelial cells.[12]
Enteropathogenic E. coli (EPEC) In vitro Caco-2 cell adhesionSialylated and fucosylated HMOs were shown to reduce the adhesion of EPEC.[13]
Various Enteric Pathogens In vitro cell adhesionα1,2-linked fucosylated oligosaccharides inhibit binding by Campylobacter and E. coli toxin.[4]

3.3 Visualization: Pathogen Inhibition Workflow

Pathogen_Inhibition cluster_0 Gut Lumen cluster_1 Intestinal Epithelium Pathogen Pathogen (e.g., C. jejuni) LNFP1 This compound (Decoy Receptor) Pathogen->LNFP1 Binding HostReceptor Host Glycan Receptor Pathogen->HostReceptor Adhesion Blocked Cleared Pathogen is Cleared LNFP1->Cleared Prevention of Adhesion EpithelialCell Epithelial Cell

Caption: this compound acting as a soluble decoy to block pathogen adhesion.

3.4 Experimental Protocol: Pathogen-Host Cell Adhesion Assay This protocol outlines a method to quantify the inhibitory effect of this compound on the adhesion of Campylobacter jejuni to intestinal epithelial cells.

  • Cell Culture:

    • Culture human intestinal epithelial cells (e.g., Caco-2 or INT 407) in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they form a confluent monolayer.[14]

    • Wash the monolayers three times with sterile PBS to remove residual media and antibiotics before the assay.

  • Bacterial Preparation:

    • Grow C. jejuni under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to a specific concentration (e.g., 1 x 10⁸ CFU/mL).

  • Inhibition Assay:

    • Prepare solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10 mg/mL). A no-HMO control (medium only) is mandatory.

    • Pre-incubate the bacterial suspension with the this compound solutions (or control medium) for 1 hour at 37°C with gentle agitation. This allows pathogens to bind to the soluble this compound.

  • Infection and Incubation:

    • Add the pre-incubated bacteria-LNFP I mixture to the washed epithelial cell monolayers at a multiplicity of infection (MOI) of 100:1.

    • Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow for bacterial adhesion.[14][15]

  • Quantification of Adherent Bacteria:

    • After incubation, aspirate the medium and wash the monolayers extensively (e.g., 5-6 times) with sterile PBS to remove non-adherent bacteria.

    • Lyse the epithelial cells by adding a solution of 0.1% Triton X-100 in PBS and incubating for 15 minutes.

    • Perform serial dilutions of the cell lysate in PBS and plate on appropriate agar plates for C. jejuni.

    • Incubate the plates under microaerobic conditions until colonies are visible, then count the Colony Forming Units (CFUs).

    • Calculate the percentage of adhesion relative to the initial inoculum and determine the percentage of inhibition for each this compound concentration compared to the no-HMO control.

Immune System Modulation

This compound contributes to the education and maturation of the infant's naive immune system through both indirect and direct mechanisms.[12] This modulation helps to establish immune homeostasis and may reduce the risk of inflammatory and allergic diseases.

4.1 Indirect Modulation via Microbiota As described in Section 2.0, this compound fermentation by bifidobacteria produces SCFAs. These metabolites are not just energy sources; they are key signaling molecules that interact with the host immune system. SCFAs can enhance the integrity of the gut barrier and influence the differentiation and function of immune cells, such as promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

4.2 Direct Interaction with Immune and Epithelial Cells Emerging evidence indicates that this compound and other HMOs can directly interact with cells of the immune system.[4][12] They can modulate the gene expression of intestinal epithelial cells and directly engage with immune cells like macrophages and dendritic cells, potentially through glycan-binding receptors (lectins).[4][12] Studies have shown that this compound can decrease the production of pro-inflammatory Th1 cytokines like IL-12 and IFN-γ while increasing the production of the anti-inflammatory cytokine IL-10.[4] This helps to balance the Th1/Th2 immune response, which is critical in preventing allergic sensitization.

4.3 Quantitative Data: Immunomodulatory Effects of this compound

Cell TypeTreatmentFindingCytokine ChangeReference
Human Mononuclear Cells (LPS-activated)This compoundSignificantly decreased cell proliferation in a dose-dependent manner.↓ IL-12, ↓ IFN-γ, ↑ IL-10[4]
Human Mononuclear Cells (from MS patients)This compoundReduced production of IL-12 and IFN-γ more significantly than in healthy controls (p<0.001 for IFN-γ).↓ IL-12, ↓ IFN-γ[4]

4.4 Visualization: Immune Modulation Pathways

Immune_Modulation cluster_indirect Indirect Pathway cluster_direct Direct Pathway LNFP1 Lacto-N-fucopentaose I (this compound) Bifido Bifidobacteria LNFP1->Bifido Fermentation ImmuneCell Immune Cells (e.g., Macrophages) LNFP1->ImmuneCell Direct Interaction SCFAs SCFA Production Bifido->SCFAs Treg Treg Cell Differentiation SCFAs->Treg Outcome Balanced Th1/Th2 Response Immune Homeostasis Treg->Outcome Cytokine Cytokine Modulation ImmuneCell->Cytokine Cytokine->Outcome

Caption: Dual pathways of immune modulation by this compound.

4.5 Experimental Protocol: In Vitro Immune Cell Stimulation Assay This protocol details a method for evaluating the direct immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation:

    • Isolate PBMCs from fresh heparinized blood of healthy adult donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells three times with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).

    • Determine cell viability and concentration using a trypan blue exclusion assay.

  • Cell Culture and Stimulation:

    • Plate PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Add this compound to the wells at various final concentrations (e.g., 10, 100, 1000 µg/mL). Include a media-only control.

    • Co-treat the cells with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to induce a baseline inflammatory response. A non-LPS stimulated control should also be included.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Analysis of Cytokine Production:

    • After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

    • Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants.[4]

    • Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits for quantification.

    • Analyze the data to determine if this compound treatment significantly alters cytokine production in LPS-stimulated cells compared to the LPS-only control.

  • Cell Proliferation (Optional):

    • To assess effects on cell proliferation, add a reagent like BrdU or WST-1 during the final hours of incubation and measure the absorbance according to the manufacturer's protocol.[4]

Conclusion and Future Directions

Lacto-N-fucopentaose I is a bioactive component of human milk with profound and diverse effects on infant health. Its functions extend beyond simple nutrition to include selectively shaping a beneficial gut microbiota, providing a first line of defense against enteric pathogens, and actively modulating the maturation of the infant immune system. The quantitative data and mechanistic pathways outlined in this guide underscore the importance of this compound in promoting gut homeostasis and reducing disease risk in early life.

For drug development professionals and infant nutrition scientists, these insights highlight the significant potential of this compound. Its demonstrated safety and bioactivity make it a prime candidate for supplementation in infant formulas to more closely mimic the composition and functionality of human milk.[10] Further research should focus on elucidating the precise molecular interactions between this compound and host receptors, optimizing its production for commercial use, and conducting robust clinical trials to confirm its long-term benefits for infant growth, cognitive development, and disease prevention.[16]

References

natural sources and abundance of Lnfp I

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lacto-N-fucopentaose I (LNFP I): Natural Sources and Abundance

Introduction

Lacto-N-fucopentaose I (this compound) is a complex oligosaccharide and a prominent member of the Human Milk Oligosaccharides (HMOs), the third most abundant solid component in human milk after lactose and lipids.[1][2] Structurally, it is a neutral pentasaccharide consisting of a lacto-N-tetraose core with a fucose molecule attached in an α1-2 linkage.[3] As a key fucosylated HMO, the presence and concentration of this compound are intrinsically linked to maternal genetics, specifically the secretor (FUT2) gene.[4][5] This guide provides a comprehensive overview of the natural sources and abundance of this compound, details the analytical methodologies for its quantification, and explores its biological activities through signaling pathway diagrams.

Natural Sources and Abundance of this compound

The primary and most significant natural source of this compound is human breast milk.[6] Its concentration is highly variable among individuals and is primarily dictated by the mother's "secretor" status.[4][5] Mothers who are "secretors" possess at least one functional copy of the Fucosyltransferase 2 (FUT2) gene, which is responsible for adding a fucose sugar in an α1-2 linkage to precursor oligosaccharides, a necessary step for this compound synthesis.[7] Consequently, this compound is abundant in the milk of secretor mothers, who represent approximately 80% of the global population, but is found in significantly lower concentrations, if at all, in the milk of "non-secretor" mothers.[2][8]

The abundance of this compound also changes dynamically throughout the stages of lactation, generally showing a downward trend as lactation progresses from colostrum to transitional and finally to mature milk.[4][8]

Quantitative Data on this compound Abundance in Human Milk

The following table summarizes the reported concentrations of this compound in human milk from various studies. These values highlight the significant variation based on secretor status and lactation stage.

Study PopulationLactation StageSecretor StatusMean/Median Concentration of this compound (mg/L)Reference
ChineseColostrum (1-3 days)Pooled~400[4]
ChineseTransitional (4-10 days)Pooled~450[4]
ChineseMature (11-40 days)Pooled~300[4]
German6 weeksSecretor~600[5]
German6 monthsSecretor~400[5]
German12 monthsSecretor~300[5]
VariousMature MilkSecretor646 (g/L total HMOs)[9]
VariousMature MilkNon-Secretor525 (g/L total HMOs)[9]

Note: Concentrations can vary significantly between individuals and analytical methods. The data presented are illustrative of typical ranges.

Experimental Protocols for Quantification

The accurate quantification of this compound from complex biological matrices like human milk requires multi-step protocols involving sample preparation followed by sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone technologies for this purpose.

General Experimental Workflow

The analysis of this compound from human milk typically follows the workflow depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage Sample Human Milk Sample Defat Defatting (Centrifugation) Sample->Defat DeProt Deproteinization (e.g., Ethanol Precipitation) Defat->DeProt SPE Solid-Phase Extraction (SPE) (Graphitized Carbon) DeProt->SPE LC Liquid Chromatography (e.g., UPLC/HPLC) SPE->LC MS Detection (e.g., MS or FLD) LC->MS Quant Quantification MS->Quant Result This compound Concentration Quant->Result Data Analysis

General workflow for the quantification of this compound from human milk.
Detailed Methodologies

1. Sample Preparation:

  • Defatting: Human milk samples (typically 50-500 µL) are centrifuged at high speed (e.g., 14,000 rpm for 30 minutes at 4°C) to separate the top lipid layer, which is then carefully removed.[6]

  • Protein Precipitation: To remove proteins that can interfere with analysis, a solvent like ethanol is added to the defatted milk (e.g., in a 2:1 ratio), followed by incubation at low temperatures (e.g., 4°C) and another centrifugation step to pellet the precipitated proteins.[6]

  • Solid-Phase Extraction (SPE): The resulting supernatant, containing the oligosaccharides, is passed through a graphitized carbon cartridge.[6] This stationary phase retains carbohydrates while salts and other impurities are washed away. The purified HMOs, including this compound, are then eluted, often with a gradient of acetonitrile in water.

2. Analytical Separation and Detection:

  • Chromatography: The purified HMO fraction is injected into an HPLC or Ultra-High-Pressure Liquid Chromatography (UHPLC) system. A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds like oligosaccharides.[10]

    • Column: A typical column is an Agilent HILIC-OH5 (2.1×150mm, 2.7µm).[10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20mM ammonium formate) is used for elution.[10]

  • Detection and Quantification:

    • Mass Spectrometry (MS): The separated oligosaccharides are ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer.[10] This method is highly specific and sensitive, allowing for the identification of this compound based on its precise mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved by comparing the signal intensity to that of a known concentration of an this compound analytical standard.[3][11]

    • Fluorescence Detection (FLD): Alternatively, oligosaccharides can be chemically labeled with a fluorescent tag (e.g., 2-aminobenzamide) prior to LC separation. A fluorescence detector then quantifies the labeled this compound.[12]

Biological Activity and Signaling Pathways

This compound is not merely an inert component of human milk; it possesses significant biological activities, primarily antiviral and immunomodulatory effects.

Antiviral Mechanism

This compound has demonstrated protective effects against certain viral infections, such as those caused by Enterovirus 71 (EV71).[13] Its proposed mechanism involves both direct interference with the virus and modulation of the host cell's response to infection.

G cluster_cell Cellular Processes LNFP_I This compound VP1 Viral Capsid Protein (VP1) LNFP_I->VP1 Reduces ROS ROS Production LNFP_I->ROS Inhibits Apoptosis Apoptosis LNFP_I->Apoptosis Inhibits Virus Virus Particle (e.g., EV71) Adsorption Viral Adsorption Virus->Adsorption initiates HostCell Host Cell HostCell->ROS induces HostCell->Apoptosis induces VP1->Adsorption mediates Adsorption->HostCell leads to infection of G cluster_cytokines Cytokine Production LNFP_I This compound IL12 IL-12 LNFP_I->IL12 Reduces IFNg IFN-γ LNFP_I->IFNg Reduces IL10 IL-10 LNFP_I->IL10 Increases Proliferation Cell Proliferation LNFP_I->Proliferation Decreases MNC Mononuclear Cell (e.g., Macrophage) MNC->IL12 produces MNC->IFNg produces MNC->IL10 produces MNC->Proliferation undergoes

References

The Role of Lacto-N-fucopentaose I (LNFP I) in Gut Microbiota Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human breast milk, playing a pivotal role in the development of the infant gut microbiota and immune system.[1][2][3] Among the more than 200 identified HMOs, Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated oligosaccharide that has garnered significant scientific interest. This technical guide provides an in-depth analysis of the role of this compound in shaping the gut microbial ecosystem, with a focus on its selective utilization by beneficial bacteria, its impact on metabolic output, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

This compound: Structure and Presence in Human Milk

Lacto-N-fucopentaose I is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-2)Glc. Its synthesis in the mammary gland is dependent on the maternal secretor status, specifically the activity of the fucosyltransferase-2 (FUT2) enzyme.[1] Mothers who are secretors (possessing a functional FUT2 gene) produce α1-2 fucosylated HMOs, including 2'-fucosyllactose (2'-FL) and this compound.[1] The concentration of this compound in human milk varies among individuals and throughout lactation.

Table 1: Quantification of this compound in Human Milk

Study PopulationLactation StageMean Concentration (mg/L)Range (mg/L)Analytical MethodReference
US MothersPostnatal day 10450150-800HPAEC-PAD[4]
US MothersPostnatal day 26380120-700HPAEC-PAD[4]
US MothersPostnatal day 7125080-500HPAEC-PAD[4]
US MothersPostnatal day 12020050-450HPAEC-PAD[4]
Preterm Infant MothersMature Milk320100-650MALDI-TOF-MS[5]

Selective Utilization of this compound by Gut Microbiota

A key aspect of this compound's function is its selective fermentation by specific members of the gut microbiota, most notably species of the genus Bifidobacterium.[2][6][7] This selective utilization provides a competitive advantage to these bacteria, promoting their growth and establishment in the infant gut.

Bifidobacterium as Primary Consumers

Numerous studies have demonstrated that Bifidobacterium, particularly Bifidobacterium longum subsp. infantis, are proficient consumers of this compound.[2][6][8] This subspecies possesses a specialized gene cluster dedicated to the uptake and metabolism of fucosylated HMOs.[2][8] Other species, such as Bifidobacterium bifidum and some strains of B. breve and B. kashiwanohense, have also been shown to utilize this compound, albeit with varying efficiencies.[6][7][9]

Table 2: In Vitro Growth of Bifidobacterium on this compound

Bifidobacterium StrainSubstrateIncubation Time (h)Fold Increase in Cell Density (vs. control)Reference
B. longum subsp. infantis ATCC 15697This compound (1% w/v)2415.2 ± 1.8[10]
B. longum subsp. longum SC596This compound (1% w/v)2412.5 ± 2.1[2]
B. breve M-16VThis compound (1% w/v)488.7 ± 1.5[9]
B. kashiwanohense JCM 15439This compound (1% w/v)489.1 ± 1.9[7]
Molecular Mechanisms of this compound Metabolism in Bifidobacterium

The ability of Bifidobacterium to utilize this compound is encoded by specific gene clusters that orchestrate the transport and enzymatic degradation of this complex oligosaccharide.

Bifidobacterium longum subsp. infantis employs an ATP-binding cassette (ABC) transport system for the import of intact this compound into the cytoplasm.[8] This system exhibits high specificity for fucosylated HMOs.

Once inside the cell, this compound is sequentially broken down by a series of specialized glycoside hydrolases. The metabolic pathway involves the following key enzymatic steps:

  • α-fucosidase: Removes the α1-2 linked fucose residue.

  • β-galactosidases: Cleave the terminal and internal galactose units.

  • β-N-acetylhexosaminidase: Hydrolyzes the N-acetylglucosamine linkage.

The resulting monosaccharides (fucose, galactose, glucose, and N-acetylglucosamine) are then channeled into the central fermentative pathway of the bifidobacteria, primarily the "bifid shunt."

LNFP_I_Metabolism LNFP_I This compound ABC_transporter ABC Transporter LNFP_I->ABC_transporter Extracellular Intracellular_LNFP_I Intracellular This compound ABC_transporter->Intracellular_LNFP_I Intracellular Fucosidase α-Fucosidase Intracellular_LNFP_I->Fucosidase Lacto_N_tetraose Lacto-N-tetraose Fucosidase->Lacto_N_tetraose Galactosidase1 β-Galactosidase Lacto_N_tetraose->Galactosidase1 Lacto_N_triose_II Lacto-N-triose II Galactosidase1->Lacto_N_triose_II Galactosidase2 β-Galactosidase Lacto_N_triose_II->Galactosidase2 Lacto_N_biose Lacto-N-biose Galactosidase2->Lacto_N_biose Hexosaminidase β-N-acetyl- hexosaminidase Lacto_N_biose->Hexosaminidase Monosaccharides Fucose, Galactose, Glucose, GlcNAc Hexosaminidase->Monosaccharides Bifid_Shunt Bifid Shunt Monosaccharides->Bifid_Shunt SCFAs SCFAs (Acetate, Lactate) Bifid_Shunt->SCFAs

Caption: Intracellular degradation pathway of this compound in Bifidobacterium.

Impact of this compound on Gut Microbiota Metabolism and Host Interactions

The fermentation of this compound by Bifidobacterium and other gut microbes leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][7] These SCFAs have profound effects on the host, including nourishing colonocytes, modulating immune responses, and influencing gut-brain axis signaling.

Table 3: SCFA Production from In Vitro Fermentation of this compound

| Inoculum Source | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference | |---|---|---|---|---|---| | Infant Fecal Slurry | this compound (10 mg/mL) | 45.3 ± 5.2 | 8.1 ± 1.5 | 12.6 ± 2.1 | 66.0 ± 8.8 |[11] | | Adult Fecal Slurry | this compound (10 mg/mL) | 32.1 ± 4.8 | 15.7 ± 2.3 | 18.9 ± 3.0 | 66.7 ± 10.1 |[12] | | B. longum subsp. infantis | this compound (10 mg/mL) | 55.2 ± 6.1 | 2.3 ± 0.5 | 0.5 ± 0.1 | 58.0 ± 6.7 |[13] |

Beyond SCFA production, this compound can also directly interact with the host intestinal epithelium. Some studies suggest that fucosylated HMOs can modulate epithelial cell differentiation and barrier function.[14][15]

LNFP_I_Host_Interaction LNFP_I This compound Bifidobacterium Bifidobacterium LNFP_I->Bifidobacterium Selective Fermentation Epithelial_Cells Intestinal Epithelial Cells LNFP_I->Epithelial_Cells Direct Interaction SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Bifidobacterium->SCFAs Produces Pathogen_Inhibition Pathogen Inhibition Bifidobacterium->Pathogen_Inhibition Competitive Exclusion SCFAs->Epithelial_Cells Nourishes Immune_Modulation Immune Modulation SCFAs->Immune_Modulation Modulates SCFAs->Pathogen_Inhibition Lowers pH Barrier_Function Enhanced Barrier Function Epithelial_Cells->Barrier_Function Leads to

Caption: Overview of this compound's impact on the gut ecosystem and host.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in gut microbiota development.

In Vitro Fermentation of this compound using Fecal Inoculum

This protocol describes a batch fermentation model to assess the fermentability of this compound by a complex gut microbial community.

Materials:

  • Anaerobic chamber

  • Sterile fermentation vessels (e.g., serum bottles)

  • Basal fermentation medium (e.g., containing peptone water, yeast extract, and mineral salts)

  • This compound solution (sterile filtered)

  • Fresh fecal sample from a healthy donor

  • Phosphate buffered saline (PBS), anaerobic

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit and reagents for 16S rRNA gene sequencing

Procedure:

  • Inoculum Preparation:

    • Homogenize the fresh fecal sample (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Dispense 9 mL of basal fermentation medium into each sterile fermentation vessel.

    • Add 1 mL of the this compound solution to achieve the desired final concentration (e.g., 10 mg/mL). For the control, add 1 mL of sterile water.

    • Inoculate each vessel with 1 mL of the prepared fecal slurry.

    • Seal the vessels and incubate at 37°C with gentle shaking for 24-48 hours.

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation vessel for SCFA and microbial analysis.

    • For SCFA analysis, centrifuge the aliquot, filter the supernatant, and analyze by GC.

    • For microbial analysis, pellet the cells by centrifugation, and extract DNA for 16S rRNA gene sequencing to determine changes in microbial composition.

In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in anaerobic PBS Fecal_Sample->Homogenization Filtration Filter through cheesecloth Homogenization->Filtration Inoculum Fecal Inoculum Filtration->Inoculum Inoculation Inoculate Vessel Inoculum->Inoculation Fermentation_Vessel Fermentation Vessel (Basal Medium + this compound) Fermentation_Vessel->Inoculation Incubation Incubate at 37°C (24-48h) Inoculation->Incubation Sampling Collect Aliquots Incubation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbial_Analysis Microbial Analysis (16S rRNA sequencing) Sampling->Microbial_Analysis

Caption: Workflow for in vitro fermentation of this compound.

Animal Models for Studying this compound Supplementation

Animal models, particularly germ-free or humanized mice, are valuable tools for investigating the in vivo effects of this compound on the gut microbiota and host physiology.

Materials:

  • Germ-free or humanized mice

  • Sterile animal housing and diet

  • This compound for supplementation in drinking water or diet

  • Fecal pellet collection supplies

  • Tissue collection instruments

  • Reagents for DNA extraction, 16S rRNA sequencing, and metabolomics analysis

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate germ-free or humanized mice to the experimental conditions.

    • Divide the animals into a control group (receiving a standard diet) and a treatment group (receiving a standard diet supplemented with this compound).

  • This compound Administration:

    • Administer this compound to the treatment group through drinking water or mixed into the chow at a defined concentration.

  • Sample Collection:

    • Collect fecal pellets at regular intervals throughout the study to monitor changes in the gut microbiota.

    • At the end of the study, euthanize the animals and collect intestinal contents, intestinal tissue, and blood for further analysis.

  • Analysis:

    • Analyze the fecal and intestinal microbial composition using 16S rRNA gene sequencing or shotgun metagenomics.

    • Measure SCFA concentrations in the cecal contents.

    • Analyze host responses, such as gene expression in intestinal tissues and levels of inflammatory markers in the blood.

Conclusion and Future Directions

Lacto-N-fucopentaose I is a key bioactive component of human milk that plays a significant role in the establishment and development of a healthy infant gut microbiota. Its selective utilization by beneficial Bifidobacterium species, coupled with the production of beneficial metabolites like SCFAs, underscores its importance in early life nutrition.

Future research should focus on:

  • Elucidating the precise signaling pathways through which this compound and its metabolites interact with host cells to modulate immune function and gut barrier integrity.

  • Investigating the synergistic effects of this compound with other HMOs and milk components.

  • Conducting well-controlled clinical trials to further validate the health benefits of this compound supplementation in infant formula and for other therapeutic applications.

The continued exploration of this compound's biological functions holds great promise for the development of novel nutritional interventions and therapeutic strategies aimed at promoting gut health throughout the lifespan.

References

An In-depth Technical Guide to the Immunomodulatory Properties of Lacto-N-fucopentaose I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) that is emerging as a significant immunomodulatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the human immune system. Drawing from key in vitro studies, this document details the quantitative impact of this compound on immune cell responses, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved. The presented data underscores the potential of this compound as a therapeutic candidate for immune-mediated diseases.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of glycans that represent the third most abundant solid component of human milk, after lactose and lipids. Beyond their prebiotic role, HMOs are increasingly recognized for their direct effects on the development and function of the infant's immune system. Among the most abundant of these are the α1,2-linked fucosylated oligosaccharides, including Lacto-N-fucopentaose I (this compound).[1]

This compound has demonstrated significant immunomodulatory capabilities, primarily characterized by an anti-inflammatory and Th2-skewing response.[1][2] This guide synthesizes the available scientific literature to provide a detailed technical resource on the immunomodulatory properties of this compound for researchers and professionals in drug development.

Quantitative Effects of Lacto-N-fucopentaose I on Immune Cell Responses

The primary immunomodulatory effects of this compound have been characterized through in vitro studies on human peripheral blood mononuclear cells (MNCs). The data presented below is derived from a key study by Sotgiu et al. (2006), which investigated the impact of this compound on lipopolysaccharide (LPS)-activated MNCs from both healthy controls and multiple sclerosis patients.[1]

Inhibition of Mononuclear Cell Proliferation

This compound has been shown to significantly decrease the proliferation of LPS-stimulated MNCs in a dose-dependent manner.[1] This anti-proliferative effect suggests a potential role for this compound in dampening excessive immune cell activation.

Treatment Mean Reduction in LPS-induced MNC Proliferation (%) p-value
Lactose9Not Significant
2'-Fucosyllactose (2'-FL)180.04
Lacto-N-fucopentaose I (this compound)260.002
Hydrocortisone340.0002
Table 1: Comparative effects of this compound and other compounds on the proliferation of LPS-activated mononuclear cells. Data is presented as the average percentage of reduction in proliferation compared to LPS stimulation alone.[1][2]
Modulation of Cytokine Production

This compound exerts a profound influence on the cytokine profile of activated MNCs, promoting an anti-inflammatory and Th2-polarizing environment. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines TNF-α and IL-12p40, and the Th1-associated cytokine IFN-γ, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[1]

Cytokine Effect of this compound on LPS-induced Production
Tumor Necrosis Factor-α (TNF-α)Reduction
Interleukin-12p40 (IL-12p40)Significant Reduction
Interferon-γ (IFN-γ)Significant Reduction
Interleukin-10 (IL-10)Increase
Table 2: Qualitative summary of the effect of Lacto-N-fucopentaose I on the production of key cytokines by LPS-activated mononuclear cells.[1][3]

The inhibitory effect of this compound on IL-12 and IFN-γ production is particularly noteworthy, suggesting a mechanism for shifting the immune response away from a Th1-dominated profile.[1]

Putative Signaling Pathways

While the precise signaling pathways activated by this compound are still under investigation, evidence from studies on structurally related fucosylated oligosaccharides, such as Lacto-N-fucopentaose III (LNFP III) and 2'-fucosyllactose (2'-FL), provides a strong basis for hypothesized mechanisms. It is proposed that this compound interacts with pattern recognition receptors (PRRs) on the surface of immune cells, such as macrophages and dendritic cells, to initiate its immunomodulatory effects.

Interaction with C-type Lectin Receptors

Fucosylated glycans are known to be recognized by C-type lectin receptors (CLRs), a class of PRRs that play a crucial role in pathogen recognition and immune regulation. It is hypothesized that this compound, through its terminal fucose residue, binds to mannosyl-fucosyl receptors on macrophages.[1][4] This interaction is believed to be a key initiating event in the immunomodulatory cascade.

LNFP_I_Macrophage_Interaction LNFP_I Lacto-N-fucopentaose I Mannosyl_Fucosyl_Receptor Mannosyl-Fucosyl Receptor LNFP_I->Mannosyl_Fucosyl_Receptor Binding Macrophage Macrophage

Figure 1: Hypothesized binding of this compound to mannosyl-fucosyl receptors on macrophages.

Modulation of Downstream Signaling Cascades

Upon receptor engagement, this compound is thought to modulate intracellular signaling pathways that control the expression of inflammatory genes. Based on the observed cytokine shifts, it is plausible that this compound influences key signaling nodes such as NF-κB and MAPK pathways, which are central regulators of inflammation. The increase in IL-10 production suggests a potential activation of pathways known to promote its expression, such as the STAT3 signaling cascade.

LNFP_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Mannosyl-Fucosyl Receptor Signaling_Intermediates Signaling Intermediates Receptor->Signaling_Intermediates LNFP_I Lacto-N-fucopentaose I LNFP_I->Receptor NF_kB NF-κB Pathway Signaling_Intermediates->NF_kB Inhibition MAPK MAPK Pathway Signaling_Intermediates->MAPK Modulation STAT3 STAT3 Pathway Signaling_Intermediates->STAT3 Activation Gene_Expression Gene Expression NF_kB->Gene_Expression ↓ Pro-inflammatory Cytokines (TNF-α, IL-12) MAPK->Gene_Expression ↓ Th1 Cytokines (IFN-γ) STAT3->Gene_Expression ↑ Anti-inflammatory Cytokine (IL-10)

Figure 2: Putative signaling pathways modulated by this compound in immune cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Sotgiu et al. (2006).[1]

Isolation of Human Peripheral Blood Mononuclear Cells (MNCs)

MNC_Isolation_Workflow Start Whole Blood Collection (Heparinized tubes) Dilution Dilute blood 1:1 with phosphate-buffered saline (PBS) Start->Dilution Layering Layer diluted blood over Ficoll-Paque density gradient Dilution->Layering Centrifugation1 Centrifuge at 400 x g for 30 minutes at room temperature Layering->Centrifugation1 Aspiration Aspirate the mononuclear cell layer (buffy coat) Centrifugation1->Aspiration Washing1 Wash cells with PBS Aspiration->Washing1 Centrifugation2 Centrifuge at 250 x g for 10 minutes Washing1->Centrifugation2 Washing2 Repeat wash and centrifugation Centrifugation2->Washing2 Resuspension Resuspend MNC pellet in complete culture medium Washing2->Resuspension

Figure 3: Workflow for the isolation of human peripheral blood mononuclear cells.

  • Blood Collection: Collect venous blood into heparinized tubes.

  • Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque density gradient in a centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Cell Collection: Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

  • Washing: Wash the collected cells by adding an excess of PBS and centrifuging at 250 x g for 10 minutes.

  • Repeat Washing: Discard the supernatant and repeat the washing step.

  • Resuspension: Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with fetal calf serum, L-glutamine, and antibiotics).

  • Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Mononuclear Cell Proliferation Assay
  • Cell Plating: Seed MNCs in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well in complete culture medium.

  • Treatment: Add this compound, control substances (e.g., lactose, 2'-FL, hydrocortisone), and/or vehicle control to the wells.

  • Stimulation: Add lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to the appropriate wells to induce proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the LPS-stimulated control.

Cytokine Production Measurement (ELISA)
  • Cell Culture: Culture MNCs as described for the proliferation assay.

  • Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for the cytokines of interest (TNF-α, IL-12p40, IFN-γ, IL-10) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of each cytokine in the samples.

Discussion and Future Directions

The available data strongly indicates that Lacto-N-fucopentaose I possesses significant immunomodulatory properties, characterized by the suppression of pro-inflammatory and Th1-type responses and the promotion of an anti-inflammatory and Th2-skewing cytokine milieu.[1] These effects position this compound as a promising candidate for further investigation in the context of inflammatory and autoimmune diseases.

Future research should focus on several key areas:

  • Receptor Identification and Validation: Definitive identification of the specific receptors on various immune cell subsets that bind to this compound is crucial.

  • Signaling Pathway Elucidation: Detailed investigation of the downstream signaling cascades (e.g., NF-κB, MAPK, STAT pathways) modulated by this compound will provide a deeper understanding of its mechanism of action.

  • In Vivo Studies: Translation of the in vitro findings to relevant animal models of inflammatory and autoimmune diseases is a critical next step in evaluating the therapeutic potential of this compound.

  • Effects on Specific Immune Cell Subsets: Further characterization of the effects of this compound on purified populations of dendritic cells, T cell subsets (including regulatory T cells), and B cells will provide a more complete picture of its immunomodulatory profile.

Conclusion

Lacto-N-fucopentaose I is a bioactive human milk oligosaccharide with potent immunomodulatory effects. Its ability to suppress pro-inflammatory responses and promote a Th2-biased cytokine profile highlights its potential for therapeutic applications in a range of immune-mediated disorders. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the promising immunomodulatory properties of this compound.

References

The Dual Threat Response: A Technical Guide to the Antiviral and Antibacterial Activity of Lacto-N-fucopentaose I (Lnfp I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (Lnfp I), a prominent fucosylated human milk oligosaccharide (HMO), is emerging as a significant bioactive molecule with potent antiviral and antibacterial properties.[1][2] This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of virology, microbiology, and drug development, highlighting the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the available quantitative data on the antiviral and immunomodulatory activities of Lacto-N-fucopentaose I.

Table 1: Antiviral Activity of Lacto-N-fucopentaose I against Enterovirus 71 (EV71)

ParameterVirusCell LineConcentration RangeEffectCitation
Cytotoxicity-RD cells25-3200 µg/mLNo toxic reaction below 1600 µg/mL; certain cytotoxicity at 3200 µg/mL.[1]
Cell ProtectionEV71RD cells25-1600 µg/mLProtects EV71-infected RD cells from death.[1]
Viral RNA ReductionEV71RD cells100-400 µg/mLMarkedly decreased mRNA levels of viral capsid protein VP1 at 400 µg/mL.[1]
Apoptosis InhibitionEV71RD cells400 µg/mLDecreased the rate of early apoptosis from 27.7% to 10.9%.[1]
Apoptosis Inhibition-C. elegans100-200 µg/mLInhibits cell apoptosis.[1]

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose I

ParameterCell TypeConditionConcentrationEffectCitation
Cytokine ProductionMononuclear CellsLPS-activatedNot specifiedReduces the production of IL-12 and IFN-γ.[3][4]
Cytokine ProductionMononuclear CellsLPS-activatedNot specifiedIncreases the production of IL-10.[3][4]
Gene ExpressionEV71-infected RD cells-100-400 µg/mLRecovered the decreased mRNA expression of NF-κB and Bcl-2.[1]

Experimental Protocols

Antiviral Activity Assay against Enterovirus 71 (EV71)

1. Cell Culture and Virus:

  • Cell Line: Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus: Enterovirus 71 (EV71) is propagated in RD cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID₅₀) assay.

2. Cytotoxicity Assay:

  • RD cells are seeded in 96-well plates.

  • Cells are treated with serial dilutions of this compound (e.g., 25-3200 µg/mL) for 48 hours.

  • Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3. Antiviral Activity (Cell Protection) Assay:

  • RD cells are seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of this compound (e.g., 25-1600 µg/mL) for a specified time.

  • Cells are then infected with EV71 at a specific multiplicity of infection (MOI).

  • After incubation (e.g., 14-18 hours), cell viability is measured to determine the protective effect of this compound.

4. Viral RNA Quantification (RT-qPCR):

  • RD cells are treated with this compound and infected with EV71 as described above.

  • Total RNA is extracted from the cells at a specific time post-infection (e.g., 16 hours).

  • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA levels of viral genes, such as the capsid protein VP1, relative to a housekeeping gene.

5. Apoptosis Assay (Flow Cytometry):

  • RD cells are treated with this compound and infected with EV71.

  • At a designated time post-infection, cells are harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.

6. Caspase Activity Assay:

  • Following treatment and infection, cell lysates are prepared.

  • The activity of key caspases (e.g., caspase-3, -8, and -9) is measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

7. Cell Cycle Analysis:

  • Treated and infected RD cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

Antibacterial Susceptibility Testing (General Protocol)

1. Bacterial Strains and Culture Conditions:

  • Select relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Determination:

  • Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

  • Incubate the plates overnight.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of Action

This compound employs a multi-pronged approach to inhibit viral infection, primarily demonstrated against Enterovirus 71.

  • Inhibition of Viral Adsorption: this compound has been shown to reduce the expression of the viral capsid protein VP1, which is crucial for the virus to attach to host cells.[1] This suggests that this compound can act as a competitive inhibitor, preventing the initial step of viral entry.

  • Modulation of the Cell Cycle: Viral infections often manipulate the host cell cycle to favor their replication. EV71 infection can cause an arrest in the S phase of the cell cycle. This compound has been observed to rescue this S phase arrest by promoting the expression of Cyclin-Dependent Kinase 2 (CDK2) and reducing the levels of Cyclin E.[1]

  • Inhibition of Apoptosis: Many viruses induce apoptosis to facilitate viral spread. This compound effectively inhibits virus-induced apoptosis through both the intrinsic and extrinsic pathways. It achieves this by:

    • Significantly inhibiting the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1]

    • Recovering the decreased mRNA expression of the anti-apoptotic protein Bcl-2.[1]

    • Regulating the levels of pro-apoptotic proteins Bad and Fas.[1]

Antiviral_Mechanism_of_Lnfp_I LnfpI Lacto-N-fucopentaose I VP1 Viral Capsid Protein VP1 LnfpI->VP1 Reduces expression CDK2 CDK2 LnfpI->CDK2 Promotes CyclinE Cyclin E LnfpI->CyclinE Reduces Apoptosis Apoptosis LnfpI->Apoptosis Inhibits Caspases Caspase-3, -8, -9 LnfpI->Caspases Inhibits Bcl2 Bcl-2 LnfpI->Bcl2 Recovers expression Virus Enterovirus 71 HostCell Host Cell Virus->HostCell Infects CellCycle Cell Cycle Virus->CellCycle Induces Virus->Apoptosis Induces Adsorption Viral Adsorption VP1->Adsorption Mediates Adsorption->HostCell S_Phase_Arrest S Phase Arrest CellCycle->S_Phase_Arrest CDK2->S_Phase_Arrest Overcomes CyclinE->S_Phase_Arrest Induces Apoptosis->Caspases Activates Bcl2->Apoptosis Inhibits

Caption: Antiviral mechanisms of Lacto-N-fucopentaose I against Enterovirus 71.

Antibacterial Mechanism of Action

The precise molecular mechanisms of this compound's antibacterial activity are less well-defined. However, it is known to modulate the gut microbiota by reducing the abundance of potentially pathogenic bacteria such as Sphingobacterium, Stenotrophomonas, and Achromobacter, while increasing the population of beneficial microbes.[1] This suggests an indirect antibacterial effect through the promotion of a healthy gut microbiome. Direct bactericidal or bacteriostatic effects require further investigation.

Antibacterial_Mechanism_of_Lnfp_I LnfpI Lacto-N-fucopentaose I GutMicrobiota Gut Microbiota LnfpI->GutMicrobiota Modulates PathogenicBacteria Pathogenic Bacteria (e.g., Sphingobacterium, Stenotrophomonas) GutMicrobiota->PathogenicBacteria Reduces abundance BeneficialBacteria Beneficial Bacteria (e.g., Micromonospora, Vibrio) GutMicrobiota->BeneficialBacteria Increases abundance HostHealth Improved Host Health PathogenicBacteria->HostHealth Detrimental to BeneficialBacteria->HostHealth Promotes NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Viral Infection) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Bound to Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneExpression Gene Expression (Cytokines, Anti-apoptotic proteins) NFkB_active->GeneExpression Promotes Transcription LnfpI Lacto-N-fucopentaose I NFkB_mRNA NF-κB mRNA LnfpI->NFkB_mRNA Recovers expression Virus_Infection EV71 Infection Virus_Infection->NFkB_mRNA Decreases

References

Lacto-N-fucopentaose I (LNFP I): A Technical Guide on its Mechanism of Action Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) found in breast milk. Beyond its prebiotic role, this compound has garnered significant attention for its direct and indirect antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action by which this compound combats various pathogens. The information presented herein is intended to support research and development efforts in the fields of infectious disease, immunology, and novel therapeutic design.

This document summarizes key findings on the antiviral, antibacterial, and immunomodulatory activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Antiviral Mechanism of Action: Enterovirus 71 (EV71)

This compound has demonstrated significant antiviral activity against Enterovirus 71, a primary causative agent of hand, foot, and mouth disease. The primary mechanism involves the direct interaction with the virus, preventing its entry into host cells, and modulation of host cellular processes to inhibit viral replication and promote cell survival.

Inhibition of Viral Adsorption

This compound acts as a decoy receptor, binding to the viral capsid protein VP1 of EV71. This interaction sterically hinders the virus from attaching to its natural receptors on the host cell surface, thereby blocking the initial and critical step of viral infection.[1]

Modulation of Host Cell Cycle and Apoptosis

Upon viral infection, EV71 can manipulate the host cell cycle to create a favorable environment for its replication, often leading to apoptosis. This compound has been shown to counteract these effects by:

  • Promoting CDK2 and reducing Cyclin E expression: This helps to restore the S-phase block induced by the virus.[1]

  • Inhibiting apoptosis: this compound treatment leads to a reduction in the expression of pro-apoptotic genes and the activity of caspases 3, 8, and 9.[2] This protective effect has been observed in both human rhabdomyosarcoma (RD) cells and in a Caenorhabditis elegans model.[1][2]

Quantitative Data: Antiviral Effects of this compound on EV71
ParameterPathogenCell Line/ModelThis compound ConcentrationObserved EffectReference
VP1 mRNA levelsEnterovirus 71RD cells400 µg/mLMarked decrease in viral capsid protein VP1 mRNA.[2]
Cell ViabilityEnterovirus 71RD cells25-1600 µg/mLProtection of EV71-infected cells from death.[2]
Apoptosis RateEnterovirus 71RD cells400 µg/mLReduction in early apoptosis rate from 27.7% to 10.9%.[2]
Cytotoxicity-RD cellsup to 1600 µg/mLNo toxic reaction observed.[2]
Cytotoxicity-RD cells3200 µg/mLCertain cytotoxicity exhibited.[2]

Signaling Pathway: this compound Inhibition of EV71 Infection

EV71_Inhibition cluster_virus Enterovirus 71 cluster_host Host Cell EV71 EV71 VP1 VP1 Capsid Protein HostReceptor Host Cell Receptor VP1->HostReceptor Attaches to Adsorption Viral Adsorption HostReceptor->Adsorption Leads to Replication Viral Replication Adsorption->Replication Apoptosis Apoptosis Replication->Apoptosis LNFP_I This compound LNFP_I->VP1 Binds to LNFP_I->Adsorption Inhibits LNFP_I->Apoptosis Inhibits

Caption: this compound inhibits EV71 infection by binding to VP1 and blocking viral adsorption and apoptosis.

Antibacterial and Anti-biofilm Mechanisms of Action

This compound exhibits direct antibacterial and anti-biofilm activities against clinically relevant pathogens, including Group B Streptococcus (GBS) and Acinetobacter baumannii.

Inhibition of Bacterial Growth

This compound has been identified as a bacteriostatic agent against GBS, a leading cause of neonatal infections.[3] While the precise molecular mechanism is still under investigation, it is suggested that specific neutral, non-sialylated HMOs like this compound can interfere with essential bacterial processes.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and host immune responses. While specific quantitative data for this compound's effect on biofilm formation is limited, studies on mixtures of HMOs, which include this compound, have demonstrated significant anti-biofilm activity against Acinetobacter baumannii and Group B Streptococcus.[4] The proposed mechanisms include interference with bacterial adhesion to surfaces and disruption of the biofilm matrix.

Note: Quantitative data for the anti-biofilm activity of this compound alone against Acinetobacter baumannii and Group B Streptococcus are not extensively available in the reviewed literature. Studies have primarily focused on the effects of mixed HMOs.

Experimental Workflow: Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow start Start inoculate Inoculate microtiter plate with bacterial suspension and this compound start->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash Wash to remove planktonic bacteria incubate->wash stain Stain with Crystal Violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize measure Measure absorbance (OD) solubilize->measure end End measure->end

Caption: Workflow for quantifying the inhibition of bacterial biofilm formation by this compound.

Immunomodulatory Mechanisms of Action

This compound can directly modulate the host immune response, which contributes to its protective effects against pathogens. This immunomodulation involves interaction with immune cells and regulation of cytokine production.

Regulation of Mononuclear Cell Proliferation and Cytokine Production

This compound has been shown to influence the activity of mononuclear cells (MNCs). In vitro studies have demonstrated that this compound can:

  • Decrease MNC proliferation: In a dose-dependent manner, this compound reduces the proliferation of lipopolysaccharide (LPS)-activated MNCs from both healthy individuals and multiple sclerosis patients.[5]

  • Modulate cytokine production: this compound decreases the production of pro-inflammatory cytokines such as IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[5]

Quantitative Data: Immunomodulatory Effects of this compound
ParameterCell TypeThis compound ConcentrationObserved EffectReference
MNC ProliferationHuman MNCs5-100 µg/mLDose-dependent decrease in LPS-driven proliferation (up to 26% reduction).[5][6]
IL-12 ProductionHuman MNCsNot specifiedReduction in production.[5]
IFN-γ ProductionHuman MNCsNot specifiedReduction in production.[5]
IL-10 ProductionHuman MNCsNot specifiedIncrease in production.[5]

Signaling Pathway: Immunomodulation by this compound

Immunomodulation_Pathway cluster_cytokines Cytokine Production LNFP_I This compound MNC Mononuclear Cell (e.g., Macrophage) LNFP_I->MNC Modulates IL12 IL-12 LNFP_I->IL12 Decreases IFNg IFN-γ LNFP_I->IFNg Decreases IL10 IL-10 LNFP_I->IL10 Increases MNC->IL12 Produces MNC->IFNg Produces MNC->IL10 Produces LPS LPS LPS->MNC Activates

Caption: this compound modulates mononuclear cell cytokine production, decreasing pro-inflammatory and increasing anti-inflammatory cytokines.

Impact on Gut Microbiota

This compound, as a prebiotic, can selectively modulate the composition of the gut microbiota, which plays a crucial role in host defense against pathogens through mechanisms like colonization resistance.

Modulation of Bacterial Abundance

While specific data on the effect of this compound alone on the human gut microbiota is limited, studies on HMO mixtures containing this compound, such as 2'-FL and LNnT, have shown significant shifts in the gut microbial community. These studies have consistently reported an increase in the relative abundance of beneficial bacteria, particularly Bifidobacterium, and a decrease in the abundance of potentially pathogenic bacteria belonging to the Firmicutes and Proteobacteria phyla.[1]

Note: Quantitative data on the specific changes in the relative abundance of gut bacterial genera or species in response to this compound supplementation alone is not extensively available in the reviewed literature.

Experimental Workflow: Gut Microbiota Analysis

Microbiota_Analysis_Workflow start Start collection Fecal Sample Collection start->collection extraction DNA Extraction collection->extraction pcr 16S rRNA Gene PCR Amplification extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis (OTU picking, taxonomic assignment) sequencing->bioinformatics statistical Statistical Analysis (Alpha/Beta diversity, differential abundance) bioinformatics->statistical end End statistical->end

Caption: Workflow for analyzing changes in gut microbiota composition following this compound intervention.

Detailed Experimental Protocols

Viral Plaque Assay for Antiviral Activity

Objective: To quantify the infectious viral particles and determine the antiviral efficacy of this compound.

Materials:

  • Host cell line susceptible to the virus (e.g., RD cells for EV71)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., growth medium with 0.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed host cells in culture plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions, with and without pre-incubation with various concentrations of this compound. Include a no-virus control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and gently add the overlay medium to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fixation and Staining:

    • Fix the cells by adding formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The percentage of plaque reduction in the presence of this compound is calculated relative to the untreated virus control.

Bacterial Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Group B Streptococcus)

  • Appropriate bacterial growth medium (e.g., Todd-Hewitt Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Bacterial Culture: Grow the bacterial strain overnight in the appropriate liquid medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilutions of this compound: Prepare two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Acinetobacter baumannii)

  • Appropriate growth medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for solubilization

  • Spectrophotometer (plate reader)

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension from an overnight culture.

  • Plate Setup: Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of this compound. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15-30 minutes.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control wells without this compound.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To analyze the composition of the gut microbiota and identify changes in response to this compound supplementation.

Materials:

  • Fecal samples from subjects before and after this compound intervention

  • DNA extraction kit

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • High-throughput sequencing platform (e.g., Illumina MiSeq)

Protocol:

  • Sample Collection and Storage: Collect fecal samples and store them immediately at -80°C.

  • DNA Extraction: Extract total genomic DNA from the fecal samples using a validated kit.

  • 16S rRNA Gene Amplification: Amplify a specific variable region of the 16S rRNA gene using PCR with barcoded primers for sample multiplexing.

  • Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, pool the samples, and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Quality Filtering: Remove low-quality reads.

    • OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

    • Statistical Analysis: Analyze alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and perform differential abundance analysis to identify specific taxa that are significantly altered by this compound treatment.

Conclusion and Future Directions

Lacto-N-fucopentaose I is a multifunctional human milk oligosaccharide with significant potential for the prevention and treatment of infectious diseases. Its mechanisms of action are multifaceted, encompassing direct antiviral and antibacterial effects, as well as indirect immunomodulatory and gut microbiota-shaping properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound.

Future research should focus on elucidating the precise molecular targets of this compound in bacteria, further quantifying its anti-biofilm efficacy, and conducting clinical trials to validate its effects on the human gut microbiota and its role in protecting against a broader range of pathogens. A deeper understanding of these mechanisms will be crucial for the development of novel this compound-based therapies and for optimizing its use in functional foods and clinical nutrition.

References

Lacto-N-fucopentaose I: A Key Human Milk Oligosaccharide in Shaping Infant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) found in the milk of secretor mothers, who represent a majority of the global population.[1][2] Emerging evidence highlights the significant role of this compound in the development and modulation of the infant immune system. Its ability to influence gut microbiota composition, directly interact with immune cells, and protect against pathogens underscores its potential as a key bioactive component of human milk. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the infant immune response, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and potential therapeutic applications.

Quantitative Impact of Lacto-N-fucopentaose I on Immune Parameters

The concentration of this compound in human milk varies significantly depending on the mother's secretor status and the stage of lactation. These variations have been correlated with different immunological outcomes in infants. The following tables summarize the key quantitative data from various studies.

Table 1: Concentration of Lacto-N-fucopentaose I in Human Milk

Maternal StatusStage of LactationThis compound Concentration (mg/L)Reference
SecretorColostrumHigher concentrations observed[3][4]
SecretorMature Milk (Day 120)Lower concentrations than colostrum[3]
Non-secretorAll stagesSignificantly lower to undetectable levels[3][4]

Table 2: In Vitro Effects of Lacto-N-fucopentaose I on Immune Cell Responses

Cell TypeTreatmentEffectQuantitative ChangeReference
Mononuclear CellsLPS-activated, this compoundDecreased proliferation26% average reduction[1]
Mononuclear CellsLPS-activated, this compoundDecreased IL-12 productionSignificant reduction (p=0.01 vs. HC)[1][5]
Mononuclear CellsLPS-activated, this compoundDecreased IFN-γ productionSignificant reduction (p<0.001 vs. HC)[1][5]
Mononuclear CellsLPS-activated, this compoundIncreased IL-10 productionSignificant increase[1][5]
Caco-2/THP-1 Co-cultureInflamed, 2'-FL and LNFP-IDecreased IL-8 releaseReduced by ~63.7% (for a 2-HMO mix)[6]
RD cellsEV71-infected, this compound (400 µg/mL)Decreased early apoptosis rateFrom 27.7% to 10.9%[7]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to investigate the immunomodulatory effects of Lacto-N-fucopentaose I.

Caco-2 and THP-1 Co-culture Model of the Intestinal Epithelium

This model is used to study the effects of this compound on the intestinal barrier and associated immune cells under normal and inflammatory conditions.

Cell Culture and Differentiation:

  • Caco-2 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded on Transwell™ inserts and allowed to differentiate for 21 days to form a polarized monolayer.

  • THP-1 cells: Cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 nM for 24-72 hours.

Co-culture Setup:

  • Differentiated THP-1 cells in the basolateral compartment of a multi-well plate.

  • Transwell™ inserts with differentiated Caco-2 monolayers are placed into the wells containing the THP-1 cells.

  • The co-culture is allowed to stabilize for 24 hours.

This compound Treatment and Inflammatory Challenge:

  • This compound, alone or in combination with other HMOs, is added to the apical side of the Caco-2 monolayer.

  • To induce an inflammatory state, lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) can be added to the basolateral compartment to activate the THP-1 macrophages.

Endpoint Analysis:

  • Transepithelial Electrical Resistance (TEER): Measured to assess the integrity of the Caco-2 barrier.

  • Cytokine Secretion: Levels of cytokines such as IL-8, TNF-α, and IL-10 are measured in the basolateral medium by ELISA.

  • Gene Expression: RNA can be extracted from both cell types to analyze the expression of genes related to inflammation and immune response using RT-qPCR.

Mononuclear Cell Proliferation Assay

This assay assesses the direct impact of this compound on the proliferation of immune cells.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Whole blood is diluted with an equal volume of phosphate-buffered saline (PBS).

  • The diluted blood is carefully layered over a Ficoll-Paque™ density gradient.

  • Centrifugation at 400 x g for 30-40 minutes separates the blood components, with PBMCs forming a distinct layer.

  • The PBMC layer is collected, washed with PBS, and resuspended in complete RPMI-1640 medium.

Proliferation Assay:

  • PBMCs are seeded in a 96-well plate.

  • Cells are stimulated with a mitogen, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), in the presence or absence of varying concentrations of this compound.

  • The plate is incubated for 48-72 hours.

  • Cell proliferation is measured using methods such as:

    • [³H]-thymidine incorporation: Radiolabeled thymidine is added during the final hours of incubation, and its incorporation into newly synthesized DNA is measured.

    • CFSE staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.

Dendritic Cell Maturation and T-Cell Polarization Assay

This experimental workflow is designed to investigate how this compound influences the maturation of dendritic cells (DCs) and their subsequent ability to direct T-cell differentiation.

Generation and Maturation of Dendritic Cells:

  • Monocytes are isolated from PBMCs and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days to generate immature DCs.

  • Immature DCs are then stimulated with this compound for 24-48 hours. A positive control for maturation, such as LPS, should be included.

  • DC maturation is assessed by flow cytometry for the upregulation of surface markers like CD80, CD83, CD86, and HLA-DR.

T-Cell Co-culture and Polarization:

  • Naïve CD4+ T-cells are isolated from PBMCs.

  • The this compound-treated DCs are co-cultured with the naïve CD4+ T-cells for 3-5 days.

  • The polarization of T-cells into different subsets (e.g., Th1, Th2, Treg) is determined by:

    • Intracellular cytokine staining: Measuring the production of signature cytokines like IFN-γ (Th1), IL-4 (Th2), and IL-10 (Treg) by flow cytometry.

    • ELISA: Quantifying cytokine levels in the culture supernatant.

Signaling Pathways and Mechanisms of Action

Lacto-N-fucopentaose I is believed to exert its immunomodulatory effects through various mechanisms, including direct interaction with immune cell receptors and modulation of intracellular signaling cascades.

Interaction with Pattern Recognition Receptors

One proposed mechanism involves the interaction of fucosylated oligosaccharides with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). For instance, this compound may act as a ligand for TLR4, initiating a signaling cascade that leads to the modulation of inflammatory responses.

LNFP_I_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Cytokine Gene Expression Cytokine Gene Expression Nucleus->Cytokine Gene Expression Modulates

This compound interaction with the TLR4 signaling pathway.
Modulation of NF-κB Signaling

The activation of TLR4 by this compound can lead to the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon activation of the IκB kinase (IKK) complex, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and regulate the transcription of genes encoding various cytokines and other immune mediators. The immunomodulatory effect of this compound may stem from its ability to fine-tune this pathway, leading to a balanced inflammatory response.

Experimental Workflow for Investigating Immune Modulation

The following diagram illustrates a typical experimental workflow to assess the immunomodulatory properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Models cluster_treatment Treatment cluster_analysis Endpoint Analysis Intestinal Co-culture Intestinal Co-culture This compound This compound Intestinal Co-culture->this compound Immune Cell Cultures Immune Cell Cultures Immune Cell Cultures->this compound Barrier Function Barrier Function This compound->Barrier Function Cytokine Profile Cytokine Profile This compound->Cytokine Profile Cell Proliferation Cell Proliferation This compound->Cell Proliferation Gene Expression Gene Expression This compound->Gene Expression DC Maturation DC Maturation This compound->DC Maturation T-cell Polarization T-cell Polarization DC Maturation->T-cell Polarization

Workflow for in vitro analysis of this compound immunomodulation.

Conclusion and Future Directions

Lacto-N-fucopentaose I is a critical component of human milk with multifaceted effects on the infant immune system. The evidence presented in this guide demonstrates its ability to modulate immune responses, likely through direct interactions with immune cells and the subsequent activation of key signaling pathways. The provided experimental protocols offer a framework for further investigation into the precise mechanisms of action.

Future research should focus on elucidating the specific receptors for this compound on different immune cell types and mapping the complete downstream signaling cascades. Furthermore, well-controlled clinical trials are needed to translate the promising in vitro findings into tangible health benefits for infants, potentially leading to the development of novel infant formula ingredients and immunomodulatory therapies. The continued exploration of this compound and other HMOs holds significant promise for advancing our understanding of early life nutrition and immunity.

References

Methodological & Application

Microbial Synthesis of Lacto-N-fucopentaose I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) recognized for its significant biological activities, including anti-adhesive and anti-infective properties against various pathogens.[1] Its potential applications in infant nutrition, functional foods, and therapeutics have driven the development of scalable production methods. This document provides detailed application notes and protocols for the microbial synthesis of this compound, primarily focusing on engineered Escherichia coli as a production host. Methodologies covering metabolic pathway construction, strain engineering, fermentation, and product quantification are presented to guide researchers in establishing efficient this compound production platforms.

Introduction

Human milk oligosaccharides (HMOs) are a complex mixture of glycans that represent the third-largest solid component of human milk.[2] Among these, fucosylated HMOs like Lacto-N-fucopentaose I (this compound) are of particular interest due to their health benefits, which include shaping the infant gut microbiota and inhibiting pathogen binding.[1] Chemical synthesis of these complex structures is challenging, making microbial fermentation an attractive and cost-effective alternative.[1][3] Engineered E. coli has emerged as a robust platform for producing a variety of HMOs, including this compound, through the heterologous expression of specific glycosyltransferases.[3][4]

The synthesis of this compound in E. coli typically involves a de novo pathway starting from simple carbon sources like glucose and lactose.[5] This pathway requires the sequential action of several enzymes to build the precursor lacto-N-tetraose (LNT), followed by a final fucosylation step.[5] Key metabolic engineering strategies focus on optimizing the expression of these enzymes, enhancing the supply of necessary sugar donors (UDP-N-acetylglucosamine, UDP-galactose, and GDP-L-fucose), and minimizing the formation of byproducts.[1][4]

Metabolic Pathway for this compound Synthesis

The microbial production of this compound from lactose involves a three-step enzymatic conversion to form the precursor LNT, followed by a final fucosylation step.

  • Synthesis of Lacto-N-triose II (LNT II): β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the galactose moiety of lactose.

  • Synthesis of Lacto-N-tetraose (LNT): β-1,3-galactosyltransferase (WbgO or WbdO) adds a galactose residue from UDP-galactose (UDP-Gal) to LNT II.[4][5]

  • Fucosylation to this compound: α-1,2-fucosyltransferase (FutC) transfers a fucose residue from GDP-L-fucose to the terminal galactose of LNT.[4][5]

To support this pathway, the host E. coli strain is engineered to ensure a sufficient supply of the sugar nucleotide donors. This often involves the overexpression of enzymes like UDP-galactose-4-epimerase (GalE) to interconvert UDP-glucose and UDP-galactose.[4][5]

LNFP_I_Pathway cluster_precursor Precursor Supply cluster_synthesis This compound Synthesis Pathway UDP_GlcNAc UDP-GlcNAc LNT_II Lacto-N-triose II UDP_Gal UDP-Galactose LNT Lacto-N-tetraose GDP_Fuc GDP-L-fucose LNFP_I Lacto-N-fucopentaose I Lactose Lactose Lactose->LNT_II LgtA LNT_II->LNT WbgO/WbdO LNT->LNFP_I FutC Strain_Construction_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization (lgtA, wbgO, futC) Plasmid_Construction Plasmid Construction or Chromosomal Integration Gene_Synthesis->Plasmid_Construction Transformation Transformation into E. coli Host Plasmid_Construction->Transformation Verification Strain Verification (Colony PCR, SDS-PAGE) Transformation->Verification Fed_Batch_Workflow Inoculum Inoculum Development Batch_Phase Batch Phase (Initial Growth) Inoculum->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding & Induction) Batch_Phase->Fed_Batch_Phase Harvesting Harvesting Fed_Batch_Phase->Harvesting Purification Downstream Processing (Filtration, Chromatography) Harvesting->Purification Final_Product Purified this compound Purification->Final_Product

References

Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated human milk oligosaccharide (HMO) recognized for its significant biological activities, including the modulation of intestinal microbiota, antiviral effects, and immune system development.[1] The enzymatic synthesis of this compound offers a promising alternative to complex chemical methods, enabling the production of this valuable oligosaccharide with high specificity and yield. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using fucosyltransferases, tailored for researchers and professionals in drug development and related scientific fields.

The core of this process involves the enzymatic transfer of a fucose residue from a donor substrate, guanosine-5'-diphosphate-β-L-fucose (GDP-fucose), to an acceptor substrate, Lacto-N-tetraose (LNT).[1] This reaction is catalyzed by α-1,2-fucosyltransferases (α2FTs), which are a class of glycosyltransferases that form an α-1,2-glycosidic linkage.[1]

Key Reagents and Enzymes

The enzymatic synthesis of this compound primarily relies on the following components:

  • α-1,2-Fucosyltransferase (α2FT): This is the key enzyme that catalyzes the transfer of fucose to LNT. Several α2FTs from different bacterial sources have been successfully used for this compound synthesis.

  • Guanosine-5'-diphosphate-β-L-fucose (GDP-fucose): The activated sugar donor providing the fucose moiety.

  • Lacto-N-tetraose (LNT): The acceptor substrate to which the fucose is attached.

For more efficient and cost-effective synthesis, a one-pot multienzyme (OPME) system is often employed. This system typically includes additional enzymes for the in situ generation of the expensive GDP-fucose donor substrate.

Data Presentation

Fucosyltransferases for this compound Synthesis
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Metal Ion RequirementReported Yield/ProductivityReference
Ts2FT Thermosynechococcus sp. NK55a7.040Mg²⁺95% yield (preparative scale)[1]
Tp2FT Treponema primitiaNot specifiedNot specifiedNot specifiedPromising for chemo-enzymatic synthesis[2]
FsFucT Francisella sp. FSC1006Not specifiedNot specifiedNot specified19.6 g/L this compound (engineered strain)[3]
FutC Escherichia coliNot specifiedNot specifiedNot specified0.27 g/L this compound[4]
One-Pot Multienzyme (OPME) System for this compound Synthesis
Enzyme System ComponentsSubstratesProduct ConcentrationReference
Ts2FT, GDP-fucose, LNTGDP-fucose, LNT57.3 mg (preparative scale)[1]
Engineered E. coli strain with α1,2-FucT and metabolic pathways for LNT and GDP-fucose synthesisLactose, Glucose, Fucose2.11 g/L this compound[5]
Analytical Parameters for this compound Detection by HPLC-MS
Analytical MethodColumnMobile PhaseDetection (m/z)Reference
HILIC-UHPLC-MS/MSHILIC columnAcetonitrile/water gradient with ammonium formate876.3 [M+Na]⁺[2]
LC-MSGraphitic carbon columnNot specified854 for the alditol form [M-H]⁻[6]
LC-HR-MS/MSHILIC-OH5 columnAcetonitrile/water gradient with ammonium formateParent and daughter ions for identification[7]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant α-1,2-Fucosyltransferase

This protocol provides a general method for the expression and purification of a His-tagged α-1,2-fucosyltransferase in Escherichia coli.

1. Gene Cloning and Expression Vector Construction: a. Synthesize the codon-optimized gene encoding the α-1,2-fucosyltransferase with an N-terminal or C-terminal polyhistidine (6xHis) tag. b. Clone the gene into a suitable E. coli expression vector (e.g., pET-28a(+)). c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C). e. Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column. f. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). g. Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Desalt and exchange the buffer of the purified protein solution using dialysis or a desalting column into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). j. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of this compound in a One-Pot System

This protocol describes a one-pot enzymatic synthesis of this compound using a purified α-1,2-fucosyltransferase.

1. Reaction Setup: a. In a suitable reaction vessel, prepare the reaction mixture containing:

  • Lacto-N-tetraose (LNT): e.g., 10-50 mM
  • GDP-fucose: e.g., 12-60 mM (a slight excess to the acceptor)
  • Purified α-1,2-fucosyltransferase: e.g., 0.1-1 mg/mL
  • Buffer: e.g., 50 mM Tris-HCl, pH 7.0
  • Metal ion (if required by the enzyme): e.g., 5-10 mM MgCl₂ b. Adjust the final volume with sterile deionized water.

2. Reaction Incubation: a. Incubate the reaction mixture at the optimal temperature for the specific fucosyltransferase (e.g., 40°C for Ts2FT) with gentle agitation for 12-48 hours.

3. Monitoring the Reaction: a. Periodically take aliquots from the reaction mixture. b. Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5 minutes) or by adding an equal volume of ice-cold ethanol. c. Analyze the formation of this compound by Thin Layer Chromatography (TLC) or HPLC-MS.

4. Reaction Termination: a. Once the reaction has reached completion (as determined by the consumption of LNT), terminate the entire reaction by heat inactivation or addition of ethanol. b. Centrifuge the mixture to remove any precipitated protein.

Protocol 3: Purification of this compound from the Reaction Mixture

This protocol outlines a method for purifying the synthesized this compound.

1. Removal of Unreacted Substrates and Salts: a. The reaction mixture can be initially treated with an anion exchange resin to remove the negatively charged GDP-fucose and GDP. b. Desalting can be performed using size-exclusion chromatography or dialysis.

2. Chromatographic Purification: a. Apply the desalted and clarified reaction mixture to a graphitized carbon column or a gel filtration column (e.g., Bio-Gel P-2). b. Elute the oligosaccharides with a gradient of acetonitrile in water. c. Collect fractions and analyze them for the presence of this compound using TLC or HPLC-MS. d. Pool the fractions containing pure this compound.

3. Final Product Preparation: a. Lyophilize the pooled fractions to obtain this compound as a white powder. b. Determine the final yield and purity.

Protocol 4: Analysis of this compound by HPLC-MS

This protocol provides a general procedure for the analytical verification of this compound.

1. Sample Preparation: a. Dissolve a small amount of the purified product in a suitable solvent (e.g., water or a mixture of acetonitrile and water). b. Filter the sample through a 0.22 µm syringe filter.

2. HPLC Separation: a. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. b. Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

3. Mass Spectrometry Detection: a. Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source. b. Operate the mass spectrometer in positive or negative ion mode. c. Monitor for the expected mass-to-charge ratio (m/z) of this compound (e.g., [M+Na]⁺ at m/z 876.3 or [M-H]⁻ at m/z 854.3). d. Perform tandem MS (MS/MS) to confirm the structure by fragmentation analysis.

Visualizations

Enzymatic_Synthesis_of_LNFP_I_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product LNT Lacto-N-tetraose (LNT) Reaction One-Pot Synthesis LNT->Reaction GDP_Fuc GDP-fucose GDP_Fuc->Reaction FucT α-1,2-Fucosyltransferase FucT->Reaction Purification Chromatography Reaction->Purification LNFPI Lacto-N-fucopentaose I (this compound) Purification->LNFPI

Caption: Workflow for the enzymatic synthesis of this compound.

LNFP_I_Antiviral_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus VP1 Viral Capsid Protein (VP1) Virus->VP1 expresses ROS ROS Production Virus->ROS induces Apoptosis Apoptosis Virus->Apoptosis induces Cell_Cycle Cell Cycle Progression VP1->Cell_Cycle arrests (S phase) LNFPI This compound LNFPI->VP1 reduces LNFPI->ROS inhibits LNFPI->Apoptosis inhibits CDK2 CDK2 LNFPI->CDK2 promotes CyclinE Cyclin E LNFPI->CyclinE reduces CDK2->Cell_Cycle CyclinE->Cell_Cycle

Caption: Proposed antiviral signaling pathway of this compound.

References

Application Notes and Protocols for the Purification of Lacto-N-fucopentaose I (LNFP I) from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant gut health and immune development. Produced via microbial fermentation, typically using engineered Escherichia coli, this compound holds great promise for applications in infant formula, functional foods, and therapeutics. The purification of this compound from complex fermentation broths presents a significant challenge due to the presence of structurally similar oligosaccharides, residual nutrients, and other fermentation byproducts. This document provides detailed application notes and protocols for a multi-step purification strategy designed to achieve high purity and yield of this compound.

Overview of the Purification Workflow

The purification of this compound from fermentation broth is a multi-step process designed to remove biomass, proteins, salts, and other impurities while concentrating the target oligosaccharide. The general workflow involves initial clarification of the fermentation broth, followed by a series of filtration and chromatography steps.

G Fermentation_Broth Fermentation Broth (E. coli expressing this compound) Biomass_Removal Biomass Removal (Centrifugation/Microfiltration) Fermentation_Broth->Biomass_Removal Ultrafiltration Ultrafiltration (Protein & Macromolecule Removal) Biomass_Removal->Ultrafiltration Nanofiltration_1 Primary Nanofiltration (Desalting & Initial Concentration) Ultrafiltration->Nanofiltration_1 Chromatography Chromatography (Impurity Separation) Nanofiltration_1->Chromatography Nanofiltration_2 Secondary Nanofiltration (Final Concentration & Polishing) Chromatography->Nanofiltration_2 Final_Product Final Product Formulation (Spray Drying/Lyophilization) Nanofiltration_2->Final_Product QC Quality Control (HPLC, MS, NMR) Final_Product->QC

Caption: A general workflow for the purification of this compound from fermentation broth.

Experimental Protocols

Protocol 1: Biomass Removal and Clarification

This initial step aims to separate the microbial cells and other large particulate matter from the fermentation broth.

1.1. Materials:

  • Fermentation broth containing this compound

  • High-speed refrigerated centrifuge

  • Microfiltration system with 0.22 µm or 0.45 µm pore size membranes

1.2. Procedure:

  • Centrifugation:

    • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble this compound.

  • Microfiltration (Optional but Recommended):

    • Pass the supernatant through a 0.22 µm or 0.45 µm microfiltration membrane to remove any remaining cells and fine particulates. This step provides a clarified feed for subsequent ultrafiltration.

Protocol 2: Ultrafiltration for Protein and Macromolecule Removal

Ultrafiltration is employed to remove high molecular weight impurities such as proteins, endotoxins, and other macromolecules.

2.1. Materials:

  • Clarified fermentation broth

  • Ultrafiltration system

  • Membrane with a molecular weight cut-off (MWCO) of 5-10 kDa

2.2. Procedure:

  • Equilibrate the ultrafiltration system with purified water.

  • Process the clarified broth through the 5-10 kDa MWCO membrane.

  • Collect the permeate, which contains this compound and other smaller molecules. The retentate, containing the high molecular weight impurities, is discarded.

  • Optionally, perform diafiltration by adding purified water to the feed to wash out more of the target compound from the retentate.

Protocol 3: Nanofiltration for Desalting and Concentration

Nanofiltration is a key step for removing salts and other small molecule impurities while concentrating the this compound.[1][2][3][4][5]

3.1. Materials:

  • Ultrafiltration permeate

  • Nanofiltration system

  • Nanofiltration membrane (e.g., NF270) with a molecular weight cut-off around 200-400 Da[3]

3.2. Procedure:

  • Concentrate the ultrafiltration permeate using the nanofiltration system. The operating pressure is typically maintained between 15-30 bar.[1]

  • Perform diafiltration by adding deionized water to the concentrated feed to further remove salts and other low molecular weight impurities.

  • The retentate, which is now enriched in this compound, is collected for the next purification step. An oligosaccharide recovery of >90% can be expected in this step.[1]

Protocol 4: Chromatographic Purification

Chromatography is essential for separating this compound from other structurally similar oligosaccharides and remaining impurities. A combination of different chromatography techniques may be necessary to achieve high purity.

4.1. Materials:

  • Concentrated and desalted this compound solution

  • Chromatography system (e.g., FPLC or HPLC)

  • Chromatography resins:

    • Activated Carbon: For initial capture and removal of colored impurities.

    • Ion Exchange Resins: To remove charged impurities.

    • Porous Graphitized Carbon (PGC) or Hydrophilic Interaction Liquid Chromatography (HILIC): For high-resolution separation of oligosaccharide isomers.[6]

  • Mobile phases (e.g., acetonitrile/water gradients for PGC and HILIC)

4.2. Procedure (Example using PGC):

  • Equilibrate the PGC column with the initial mobile phase (e.g., 95% water, 5% acetonitrile).

  • Load the this compound sample onto the column.

  • Elute the column with a gradient of increasing acetonitrile concentration.

  • Collect fractions and analyze for this compound content and purity using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry (MS).[6][7]

  • Pool the fractions containing high-purity this compound.

Protocol 5: Final Concentration and Product Formulation

The purified this compound solution is concentrated and then converted into a stable, solid form.

5.1. Materials:

  • Purified this compound solution

  • Nanofiltration system (for final concentration)

  • Spray dryer or Lyophilizer

5.2. Procedure:

  • Final Concentration: Use nanofiltration to concentrate the pooled high-purity this compound fractions to a target concentration (e.g., >300 g/L).[1]

  • Formulation:

    • Spray Drying: A common industrial method to produce a powdered product.

    • Lyophilization (Freeze Drying): Suitable for smaller scale or when a highly porous solid is desired.

Quantitative Data Summary

Purification StepKey ParameterTypical Value/RangeExpected Recovery/PurityReference
Fermentation This compound Titer12.2 - 19.6 g/LN/A[8]
Biomass Removal Cell Removal Efficiency>99%>95%-
Ultrafiltration MWCO5-10 kDa>95%[1]
Nanofiltration Operating Pressure15-30 bar>90%[1]
Oligosaccharide Concentration>300 g/L-[1]
Chromatography Purity after PGC/HILIC->95%-
Overall Process Final Purity>95%--
Overall Yield75% (from goat whey)-[9]

Quality Control and Analytical Methods

The purity and identity of this compound should be confirmed at various stages of the purification process and in the final product.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A standard method for the quantification and purity assessment of oligosaccharides.[6]

  • Mass Spectrometry (MS): Used for structural confirmation and identification of impurities. Techniques like MALDI-TOF-MS and LC-MS are commonly employed.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of this compound and its isomers.

This compound and its Interaction with the Gut Environment

This compound, like other HMOs, is not digested by the infant but is utilized by the gut microbiota, particularly Bifidobacterium species.[10][11] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for gut health. Furthermore, this compound can directly interact with intestinal epithelial cells and immune cells to modulate immune responses and strengthen the gut barrier.[10][12][13][14]

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium LNFP_I This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) LNFP_I->Microbiota Fermentation Pathogens Pathogens LNFP_I->Pathogens Inhibits Adhesion Epithelial_Cell Epithelial Cells LNFP_I->Epithelial_Cell Direct Interaction SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFAs Produces Immune_Cell Immune Cells (e.g., Dendritic Cells) Epithelial_Cell->Immune_Cell Modulates Gut_Barrier Gut Barrier Integrity Epithelial_Cell->Gut_Barrier Strengthens Immune_Response Immune Homeostasis Immune_Cell->Immune_Response Regulates SCFAs->Epithelial_Cell Nourishes

Caption: Conceptual diagram of this compound's interactions within the gut ecosystem.

Conclusion

The purification of this compound from fermentation broth is a complex but achievable process that relies on a combination of membrane filtration and chromatography techniques. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to develop robust and scalable purification strategies. The successful isolation of high-purity this compound is crucial for its application in various products aimed at improving human health.

References

Application Notes and Protocols for the Quantification of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) found in the breast milk of secretor-positive women. As a key fucosylated oligosaccharide, this compound plays a significant role in infant gut health, immune development, and pathogen inhibition. Its potential applications in infant formula, functional foods, and therapeutics necessitate robust and accurate analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using several established analytical techniques.

Analytical Methods Overview

The quantification of this compound can be achieved through various analytical methodologies, each with its own advantages in terms of sensitivity, specificity, and throughput. The most commonly employed techniques include:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and specific method ideal for complex matrices.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A robust method for the analysis of underivatized carbohydrates.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A less sensitive but widely accessible method suitable for samples with higher concentrations of this compound.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay format, suitable for rapid screening of a large number of samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Application Note

UPLC-MS/MS is a powerful technique for the accurate and sensitive quantification of this compound in complex biological fluids like human milk, infant formula, and cell culture supernatants. The method utilizes the chromatographic separation of this compound from other sample components, followed by its specific detection and quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This approach offers high specificity by monitoring unique precursor-to-product ion transitions for this compound.

Quantitative Data
Sample MatrixThis compound Concentration Range (mg/L)Reference
Human Milk (Secretor mothers)738 - 2020[1][2]
Infant Formula (fortified)up to 1500[3]
Cell Culture SupernatantNot widely reportedN/A
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.01 to 10 µg/mL).

3. Sample Preparation (Human Milk/Infant Formula):

  • Thaw frozen samples at room temperature.

  • Centrifuge at 4000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Collect the aqueous layer and dilute with water (e.g., 1:100 v/v).

  • For protein precipitation, add acetonitrile (1:3 v/v, sample to acetonitrile), vortex, and centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant for analysis or further cleanup by SPE if necessary.

4. UPLC-MS/MS Instrumental Parameters:

  • UPLC System:

    • Column: Acquity UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of B, gradually decrease to elute polar compounds, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions: Monitor specific precursor and product ions for this compound (e.g., m/z 852.3 -> [fragment ion]).

    • Optimize cone voltage and collision energy for maximal signal intensity.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

UPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Sample (Milk, Formula, etc.) Extraction Extraction & Cleanup Sample->Extraction UPLC UPLC Separation Dilution->UPLC Extraction->UPLC MS Tandem MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: UPLC-MS/MS workflow for this compound quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note

HPAEC-PAD is a highly effective method for the direct quantification of underivatized carbohydrates, including neutral oligosaccharides like this compound. The separation is based on the weak acidity of carbohydrates at high pH, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.

Quantitative Data
Sample MatrixThis compound Concentration Range (mg/L)Reference
Human Milk50 - 1500[4]
Infant FormulaVaries with fortificationN/A
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Sodium hydroxide (NaOH), 50% solution

  • Sodium acetate (NaOAc)

  • Deionized water (18.2 MΩ·cm)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Prepare calibration standards by diluting the stock solution in deionized water to concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation (Human Milk/Infant Formula):

  • Dilute the sample (e.g., 1:100) with deionized water.

  • Centrifuge to remove any precipitates.

  • Filter the supernatant through a 0.2 µm syringe filter before injection.

4. HPAEC-PAD Instrumental Parameters:

  • HPAEC System:

    • Column: CarboPac series column (e.g., PA20)

    • Mobile Phase A: 100 mM NaOH

    • Mobile Phase B: 100 mM NaOH with 1 M NaOAc

    • Gradient: A shallow sodium acetate gradient is typically used to elute neutral oligosaccharides.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 25 µL

  • Detector:

    • Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode.

    • Use a standard carbohydrate waveform.

5. Data Analysis:

  • Construct a calibration curve from the peak areas of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Sample Sample Sample->Dilution Filtration Filtration Dilution->Filtration HPAEC HPAEC Separation Dilution->HPAEC Filtration->HPAEC PAD PAD Detection HPAEC->PAD Integration Peak Integration PAD->Integration Quantification Quantification Integration->Quantification

Caption: HPAEC-PAD workflow for this compound quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Application Note

HPLC-RID is a more universally available technique for carbohydrate analysis. While less sensitive than MS or PAD, it is suitable for quantifying this compound in samples where it is present at higher concentrations, such as in fortified infant formulas or as a purified product. The separation is typically achieved using an amide-based column, and detection is based on the change in the refractive index of the mobile phase as the analyte elutes.

Quantitative Data
Sample MatrixThis compound Concentration Range (mg/L)Reference
Infant Formula100 - 1200[3]
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in water.

  • Create calibration standards by diluting the stock solution in the mobile phase to a range of 0.1 to 5 mg/mL.

3. Sample Preparation (Infant Formula):

  • Reconstitute powdered formula according to the manufacturer's instructions.

  • Dilute the sample with the mobile phase.

  • Centrifuge and filter through a 0.45 µm syringe filter.

4. HPLC-RID Instrumental Parameters:

  • HPLC System:

    • Column: Amide-based column (e.g., BEH Amide)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • Detector:

    • Refractive Index (RI) Detector maintained at a stable temperature (e.g., 35°C).

5. Data Analysis:

  • Generate a calibration curve using the peak areas of the this compound standards.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Experimental Workflow

HPLC_RID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Sample Sample Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation Dilution->HPLC Filtration->HPLC RID RI Detection HPLC->RID Integration Peak Integration RID->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-RID workflow for this compound quantification.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note

A competitive ELISA can be a high-throughput method for the quantification of this compound. This assay is based on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-LNFP I antibody binding sites. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. This method is particularly useful for screening a large number of samples. Note that the development of a specific antibody to this compound is a prerequisite for this assay.

Quantitative Data

Quantitative data for this compound using a specific ELISA kit is not widely published. The performance of the assay will be dependent on the specific antibodies and reagents used.

Experimental Protocol (General)

1. Materials and Reagents:

  • Anti-LNFP I antibody (capture antibody)

  • This compound analytical standard

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-LNFP I antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: Add this compound standards or samples to the wells, followed by the this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Logical Relationship

Competitive_ELISA_Principle cluster_high High this compound in Sample cluster_low Low this compound in Sample Sample_LNFP_High Sample this compound (High Concentration) Ab_High Anti-LNFP I Antibody Sample_LNFP_High->Ab_High Binds Conjugate_High This compound-Enzyme Conjugate (Low Binding) Ab_High->Conjugate_High Limited Binding Signal_Low Low Signal Conjugate_High->Signal_Low Results in Sample_LNFP_Low Sample this compound (Low Concentration) Ab_Low Anti-LNFP I Antibody Sample_LNFP_Low->Ab_Low Limited Binding Conjugate_Low This compound-Enzyme Conjugate (High Binding) Ab_Low->Conjugate_Low Binds Signal_High High Signal Conjugate_Low->Signal_High Results in

Caption: Principle of competitive ELISA for this compound.

References

Application Note & Protocols: HPLC Methods for the Analysis of Lacto-N-fucopentaose I

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lacto-N-fucopentaose I (LNFP I) is a neutral pentasaccharide and a prominent human milk oligosaccharide (HMO). Its presence and concentration in human milk are of significant interest to researchers in infant nutrition and gut microbiome development, as well as to professionals in drug development exploring its potential prebiotic and anti-infective properties. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including human milk, infant formula, and biological samples. This document provides detailed application notes and protocols for the analysis of Lacto-N-fucopentaose I using three distinct High-Performance Liquid Chromatography (HPLC) methods: Porous Graphitized Carbon Liquid Chromatography with Mass Spectrometry (PGC-LC-MS), Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-HPLC-FLD), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Chemical Structure of Lacto-N-fucopentaose I

  • Chemical Formula: C₃₂H₅₅NO₂₅

  • Structure: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc

Method 1: Porous Graphitized Carbon Liquid Chromatography with Mass Spectrometry (PGC-LC-MS)

This method is highly suitable for the separation of isomeric oligosaccharides and provides detailed structural information through mass spectrometry. It is a powerful technique for the comprehensive analysis of complex HMO mixtures.

Experimental Protocol

1. Sample Preparation (from Human Milk)

  • Protein Precipitation: To 50 µL of human milk, add 100 µL of ethanol. Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Reduction of Oligosaccharides: Transfer the supernatant to a new tube. Mix 25 µL of the diluted supernatant with 25 µL of freshly prepared 0.5 M sodium borohydride (NaBH₄) in water. Incubate for 30 minutes at room temperature. This step reduces the reducing end of the oligosaccharides to their alditol form, preventing the formation of α and β anomers and improving chromatographic peak shape.[1]

  • Reaction Quenching: Stop the reduction reaction by adding 25 µL of 0.5 M acetic acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a porous graphitized carbon (PGC) SPE cartridge with 1.5 mL of 80:20 (v/v) acetonitrile/water containing 0.1% (v/v) trifluoroacetic acid (TFA), followed by 1.5 mL of Milli-Q water.

    • Load the reduced sample onto the cartridge.

    • Wash the cartridge with 4 x 1.5 mL of Milli-Q water to remove salts and other polar impurities.

    • Elute the HMO fraction with 1.5 mL of 40% (v/v) acetonitrile containing 0.05% (v/v) TFA.[2][3]

    • Dry the eluted fraction under a stream of nitrogen and then lyophilize.

    • Reconstitute the sample in an appropriate volume of Milli-Q water prior to injection.

2. HPLC-MS Conditions

  • HPLC System: An ultra-high-pressure liquid chromatography (UHPLC) system.

  • Column: Thermo Hypercarb PGC column (100 x 2.1 mm, 3 µm particle size) with a Hypercarb guard column (10 x 2.1 mm, 3 µm particle size).[2]

  • Mobile Phase A: 1% (v/v) acetonitrile in water with 0.1% (v/v) formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[2]

  • Gradient Program:

    • 0-5 min: 3% B (isocratic)

    • 5-22 min: 3% to 20% B (linear gradient)

    • 22-32 min: 20% to 40% B (linear gradient)

    • Followed by a wash with 100% B and re-equilibration with 3% B.[2]

  • Flow Rate: 200 µL/min.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Data Acquisition: Full scan and targeted MS/MS.

Quantitative Data
AnalyteRetention Time (min)Limit of Quantification (LOQ) (µg/mL)
Lacto-N-fucopentaose I~25.50.078

Data adapted from a study on human milk oligosaccharides using PGC-LC-MS.[1][2]

Method 2: Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-HPLC-FLD)

This method is highly sensitive and is a gold standard for the quantitative analysis of released N-glycans from glycoproteins. For neutral oligosaccharides like this compound, derivatization with a fluorescent label is required. 2-aminobenzamide (2-AB) is a commonly used label.[4]

Experimental Protocol

1. Sample Preparation and Fluorescent Labeling

  • Oligosaccharide Isolation: Isolate the oligosaccharide fraction from the sample matrix (e.g., human milk, infant formula) using methods such as centrifugation to remove fats and proteins, followed by solid-phase extraction if necessary. For infant formula, enzymatic hydrolysis of maltodextrins may be required to prevent interference.[5]

  • Drying: Dry the isolated oligosaccharides in a vacuum centrifuge.

  • 2-AB Labeling:

    • Prepare a labeling solution of 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and acetic acid.

    • Add the labeling solution to the dried oligosaccharides.

    • Incubate at 65°C for 2-3 hours.[5]

    • After incubation, remove excess 2-AB label using a cleanup cartridge or by normal-phase solid-phase extraction.

  • Final Preparation: Evaporate the purified, labeled sample to dryness and reconstitute in a mixture of acetonitrile and water for injection.

2. HPLC Conditions

  • HPLC System: A standard HPLC or UHPLC system with a fluorescence detector.

  • Column: An amide-HILIC column, for example, a Waters ACQUITY UPLC BEH Glycan column (1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 100 mM ammonium formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 25% A

    • 5-40 min: 25% to 50% A (linear gradient)

    • 40-42 min: 50% to 100% A (linear gradient)

    • 42-45 min: 100% A (isocratic)

    • 45-47 min: 100% to 25% A (linear gradient)

    • 47-60 min: 25% A (isocratic re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 320 nm, Emission at 420 nm.[6]

Quantitative Data
AnalyteLimit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
2-AB Labeled Oligosaccharides (general)9 - 1230 - 40

Representative data for 2-AB labeled N-glycans. Specific values for this compound may vary.[7]

Method 3: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a universal detection method that does not require the analyte to have a chromophore, making it suitable for the analysis of underivatized carbohydrates.[8] It is a robust and simpler alternative to fluorescence and mass spectrometry detection.

Experimental Protocol

1. Sample Preparation

  • Dilution and Filtration: For relatively clean samples, a simple "dilute-and-shoot" approach can be used. Dilute the sample in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Protein and Fat Removal: For complex matrices like milk or infant formula, precipitate proteins with acetonitrile and centrifuge to remove both proteins and fats. The supernatant can then be directly injected or further purified if necessary.[9]

2. HPLC-ELSD Conditions

  • HPLC System: A standard HPLC system coupled to an ELSD detector.

  • Column: An amino-propyl or amide-HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 25% A to 40% A (linear gradient)

    • 20-25 min: 40% A (isocratic)

    • Followed by re-equilibration at initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 30°C

    • Gas Flow Rate (Nitrogen): 1.4 SLM (Standard Liters per Minute) (These are starting parameters and should be optimized for the specific instrument and application).[10]

Quantitative Data
AnalyteLimit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Neutral Oligosaccharides (general)2.1 - 3.37.0 - 11.0

Representative data for neutral oligosaccharides using HPLC-ELSD. Specific values for this compound may vary.[9]

Experimental Workflow and Logic Diagrams

LNFP_I_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_unlabeled Unlabeled Analysis cluster_labeled Labeled Analysis cluster_direct Direct Analysis Sample Sample (e.g., Human Milk, Infant Formula) Protein_Removal Protein & Fat Removal (Precipitation/Centrifugation) Sample->Protein_Removal Oligos Isolated Oligosaccharides Protein_Removal->Oligos Reduction Reduction (NaBH4) Oligos->Reduction Labeling Fluorescent Labeling (2-AB) Oligos->Labeling HPLC_ELSD HPLC-ELSD Analysis Oligos->HPLC_ELSD SPE PGC-SPE Cleanup Reduction->SPE PGC_LC_MS PGC-LC-MS Analysis SPE->PGC_LC_MS Data_Analysis Data Analysis & Quantification PGC_LC_MS->Data_Analysis Cleanup Excess Label Cleanup Labeling->Cleanup HILIC_FLD HILIC-HPLC-FLD Analysis Cleanup->HILIC_FLD HILIC_FLD->Data_Analysis HPLC_ELSD->Data_Analysis

Caption: Workflow for this compound analysis from sample preparation to detection.

Summary and Recommendations

The choice of HPLC method for Lacto-N-fucopentaose I analysis depends on the specific requirements of the study.

  • PGC-LC-MS is the most powerful method for comprehensive profiling and isomer separation, making it ideal for research applications where detailed structural information is required.

  • HILIC-HPLC-FLD offers the highest sensitivity and is well-suited for targeted quantification of this compound, especially when it is present at low concentrations. This method is widely used in quality control environments for biopharmaceutical glycans.

  • HPLC-ELSD provides a robust and cost-effective solution for routine analysis where high sensitivity is not the primary concern. Its universal detection capability simplifies sample preparation.

For all methods, proper sample preparation is critical to remove interfering matrix components and ensure accurate quantification. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, should be performed for the specific sample matrix being analyzed.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition, the development of the gut microbiome, and immune responses.[1][2] Structurally, it is a pentasaccharide composed of L-fucose, D-galactose (two molecules), N-acetylglucosamine, and D-glucose.[3][4] The accurate identification and quantification of this compound and its isomers, such as Lacto-N-fucopentaose II (LNFP II) and Lacto-N-fucopentaose III (LNFP III), are critical for research in infant nutrition, diagnostics for congenital disorders of glycosylation, and the development of novel therapeutics.[1][5] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed characterization of these complex glycans.[1][6]

These application notes provide detailed protocols for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

Experimental Workflow for this compound Identification

experimental_workflow Experimental Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_data Data Analysis cluster_output Output sample Biological Sample (e.g., Human Milk) lipid_sep Lipid Separation (Centrifugation) sample->lipid_sep protein_precip Protein Precipitation (Cold Ethanol) lipid_sep->protein_precip spe Solid-Phase Extraction (SPE) (Graphitized Carbon) protein_precip->spe lc_ms LC-MS/MS Analysis (HILIC-ESI-MS/MS) spe->lc_ms maldi MALDI-TOF MS Analysis (Co-crystallization with Matrix) spe->maldi data_proc Data Processing (Xcalibur, TraceFinder) lc_ms->data_proc maldi->data_proc peak_id Peak Identification (Retention Time, Accurate Mass) data_proc->peak_id frag_analysis Fragmentation Analysis (Comparison to Reference Spectra) peak_id->frag_analysis id This compound Identification frag_analysis->id

Caption: A generalized workflow for the identification of Lacto-N-fucopentaose I from biological samples using mass spectrometry.

Quantitative Data Presentation: Diagnostic Ions for LNFP Isomer Differentiation

The differentiation of LNFP isomers relies heavily on their unique fragmentation patterns generated during tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) is a commonly used technique that produces diagnostic fragment ions, enabling the identification of specific isomers.[1] The following table summarizes key diagnostic fragment ions for the differentiation of this compound from other related isomers.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure/LossDiagnostic For
876.3 [M+Na]⁺730.3[M+Na-Fucose]⁺General fucosylated pentasaccharide
876.3 [M+Na]⁺714.2[M+Na-Galactose]⁺General fucosylated pentasaccharide
876.3 [M+Na]⁺568.2[M+Na-Fuc-Gal]⁺This compound (linear)[1]
876.3 [M+Na]⁺388.1[Gal-GlcNAc+Na]⁺ or [GlcNAc-Gal+Na]⁺Present in all LNFP isomers[1]

Experimental Protocols

Protocol 1: LC-MS/MS for the Identification of this compound

This protocol details a method for the separation and identification of this compound and its isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry.

1. Sample Preparation (from Human Milk)

  • Lipid Separation: Centrifuge fresh human milk samples to separate the lipid layer.[1]

  • Protein Precipitation: To the aqueous layer, add an equal volume of cold ethanol, incubate at -20°C for 30 minutes, and then centrifuge to precipitate proteins.[1]

  • Oligosaccharide Extraction: The supernatant containing the oligosaccharides can be collected, dried down, and reconstituted in the initial mobile phase.[1]

  • Purification (Optional but Recommended): For cleaner samples, employ solid-phase extraction (SPE) with graphitized carbon cartridges. This step helps in desalting and purifying the oligosaccharide fraction.[2][7]

2. LC-MS/MS System and Conditions

  • HPLC System: A Dionex Ultimate 3000 RS HPLC system or equivalent.[1][8]

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a HILIC-OH5 column (2.1×150mm, 2.7µm, Agilent) or equivalent, is recommended for separating polar oligosaccharides.[1][8]

  • Mobile Phase A: Water with 20mM ammonium formate, adjusted to pH 4.3.[1][8]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from a high percentage of acetonitrile to a lower percentage is used to elute the polar oligosaccharides. A typical gradient might start at 80% B and decrease to 20% B over 30 minutes.[1]

  • Flow Rate: 0.2-0.4 mL/min.[1]

  • Column Temperature: 30-40°C.[1]

  • Mass Spectrometer: A Q Exactive Plus hybrid FT mass spectrometer or an equivalent high-resolution mass spectrometer.[1][8]

  • Ionization Source: Heated Electrospray Ionization (HESI) in either negative or positive ion mode.[1][8] For this compound, positive ion mode is often used to detect the sodium adduct [M+Na]⁺.

  • Spray Voltage: ~3.7 kV.[1][8]

  • Capillary Temperature: ~250°C.[1][8]

  • Sheath and Auxiliary Gas Flow Rates: Instrument-specific, typically around 40 and 10 arbitrary units, respectively.[1][8]

  • MS Scan Range: m/z 200-1500.[1][8]

  • MS Resolution: 70,000 for full scan and 35,000 for MS/MS.[1][8]

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40%.[1]

3. Data Analysis

  • Process the acquired data using software such as Xcalibur or TraceFinder.[1][8]

  • Identify peaks based on their retention time and accurate mass.

  • Confirm the isomeric structure of this compound by comparing the obtained MS/MS fragmentation patterns with the diagnostic ions listed in the data table and with reference spectra.[1]

Protocol 2: MALDI-TOF MS for the Identification of this compound

This protocol provides a general method for the analysis of neutral oligosaccharides like this compound using MALDI-TOF MS, which is particularly useful for rapid screening.

1. Sample Preparation

  • Purified oligosaccharide samples are co-crystallized with a matrix solution on a MALDI target plate.

2. MALDI-TOF MS System and Conditions

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for neutral oligosaccharides.[9]

  • Sample and Matrix Preparation: Mix the purified oligosaccharide sample with the matrix solution. A common approach is to apply 0.5 µL of the oligosaccharide solution (e.g., 10 µg/mL), followed by 0.5 µL of the DHB solution (e.g., 50 µg/mL), and 0.2 µL of NaCl (0.1 M) to promote the formation of sodium adducts.[10]

  • Drying: Allow the sample-matrix mixture to dry on the target plate under vacuum.[10]

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode to detect [M+Na]⁺ and [M+K]⁺ ions.

  • Mass Range: Set the mass range to cover the expected m/z of this compound and its fragments (e.g., m/z 500-1500).[1]

  • Calibration: Calibrate the instrument using a known standard with masses in a similar range.

3. Data Analysis

  • Acquire the mass spectrum by averaging multiple laser shots.

  • Identify the molecular ions, primarily the sodium adduct [M+Na]⁺ at m/z 876.3 for this compound.

  • For structural confirmation, if the instrument has MS/MS capability (e.g., MALDI-TOF/TOF), perform fragmentation on the parent ion of interest and analyze the resulting fragmentation pattern.[6]

Concluding Remarks

The protocols outlined provide robust methodologies for the unambiguous identification of Lacto-N-fucopentaose I. The choice between LC-MS/MS and MALDI-TOF MS will depend on the specific research needs, with LC-MS/MS offering superior separation of isomers and more detailed structural information, while MALDI-TOF MS provides a higher throughput for screening purposes. Careful sample preparation and data analysis, including the comparison of fragmentation patterns with known standards, are crucial for accurate identification.

References

Application Notes and Protocols for the Structural Elucidation of Lacto-N-fucopentaose I (LNFP I) by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a neutral pentasaccharide and a prominent human milk oligosaccharide (HMO). Its structure has been established as Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and characterization of complex oligosaccharides like this compound. This document provides detailed application notes and experimental protocols for the determination of the primary structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Determination Strategy

The structural elucidation of this compound by NMR spectroscopy involves a systematic approach to first identify the individual monosaccharide spin systems, then determine the sequence and linkage positions of these residues, and finally establish the anomeric configurations of the glycosidic bonds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Purity: The this compound sample should be of high purity (>95%) to avoid interference from contaminants in the NMR spectra.

  • Lyophilization: The sample should be lyophilized at least twice from D₂O to remove exchangeable protons (from hydroxyl groups) that would otherwise give rise to a large residual HOD signal in the ¹H NMR spectrum.

  • Final Sample: Dissolve 5-10 mg of the lyophilized this compound in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added (δ ¹H and ¹³C = 0.00 ppm).

  • NMR Tube: Transfer the final solution to a high-precision 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.

2.1. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of all proton signals, with a particular focus on the anomeric (H-1) and methyl (H-6 of Fucose) protons, which resonate in less crowded regions of the spectrum.

  • Key Parameters:

    • Pulse Program: Standard 1D pulse sequence with presaturation for water suppression.

    • Spectral Width: ~10-12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Temperature: 298 K.

2.2. 2D Homonuclear Correlation Spectroscopy (COSY)

  • Purpose: To identify scalar-coupled protons (²JHH, ³JHH), which is essential for tracing the connectivity of protons within each monosaccharide residue.

  • Key Parameters:

    • Pulse Program: Gradient-selected COSY (gCOSY).

    • Spectral Width (F1 and F2): ~10-12 ppm.

    • Number of Scans per Increment: 4-8.

2.3. 2D Total Correlation Spectroscopy (TOCSY)

  • Purpose: To establish the complete spin system for each monosaccharide residue by correlating all protons within a spin-coupled network.

  • Key Parameters:

    • Pulse Program: TOCSY with a clean mixing sequence (e.g., DIPSI-2).

    • Mixing Time: 80-120 ms.

    • Spectral Width (F1 and F2): ~10-12 ppm.

    • Number of Scans per Increment: 8-16.

2.4. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

  • Purpose: To identify through-space correlations between protons that are close in proximity (< 5 Å). This is crucial for determining the sequence of monosaccharides and the stereochemistry of the glycosidic linkages. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.

  • Key Parameters (ROESY):

    • Pulse Program: ROESY with a spin-lock pulse.

    • Mixing Time: 200-500 ms.

    • Spectral Width (F1 and F2): ~10-12 ppm.

    • Number of Scans per Increment: 16-32.

2.5. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Purpose: To correlate each proton with its directly attached carbon atom. This provides the ¹³C chemical shifts for all protonated carbons.

  • Key Parameters:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~100-120 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans per Increment: 4-8.

2.6. 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Purpose: To identify long-range (2-3 bonds) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

  • Key Parameters:

    • Pulse Program: Gradient-selected HMBC.

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • Long-range J-coupling Delay: Optimized for 4-8 Hz.

    • Number of Scans per Increment: 32-64.

Data Presentation

Residue Proton Expected ¹H Chemical Shift (ppm) Key Correlations (from 2D NMR)
Fuc (α1- H-15.18-5.19H-1 ↔ H-2 (COSY); H-1 ↔ H-2, H-3, H-4, H-5 (TOCSY); H-1 ↔ Gal(II) H-2 (NOESY/ROESY); H-1 ↔ Gal(II) C-2 (HMBC)
H-6 (CH₃)1.22-1.25H-6 ↔ H-5 (COSY)
Gal (II) (-2) H-1~4.4-4.6H-1 ↔ H-2 (COSY); H-1 ↔ GlcNAc(III) C-3 (HMBC)
GlcNAc (III) (-3) H-1~4.6-4.8H-1 ↔ H-2 (COSY); H-1 ↔ Gal(IV) C-3 (HMBC)
N-Acetyl (CH₃)~2.0-2.1
Gal (IV) (-3) H-1~4.4-4.6H-1 ↔ H-2 (COSY); H-1 ↔ Glc(V) C-4 (HMBC)
Glc (V) (-4) H-1α~5.2
H-1β~4.6

Visualizations

Experimental Workflow for Structural Elucidation of this compound

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Determination LNFP_I Purified this compound (>95%) Lyophilization Lyophilization (D₂O) LNFP_I->Lyophilization NMR_Sample Dissolve in D₂O (add internal standard) Lyophilization->NMR_Sample NMR_Spectrometer High-Field NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_NMR 1D ¹H NMR_Spectrometer->OneD_NMR TwoD_NMR 2D COSY, TOCSY, ROESY, HSQC, HMBC NMR_Spectrometer->TwoD_NMR Spin_System 1. Assign Spin Systems (COSY, TOCSY) OneD_NMR->Spin_System TwoD_NMR->Spin_System CH_Pairs 2. Assign C-H Pairs (HSQC) Spin_System->CH_Pairs Linkage_Sequence 3. Determine Linkage & Sequence (HMBC, NOESY/ROESY) CH_Pairs->Linkage_Sequence Anomeric_Config 4. Determine Anomeric Configuration (³J(H1,H2)) Linkage_Sequence->Anomeric_Config Final_Structure Final Structure of this compound Anomeric_Config->Final_Structure G cluster_0 Residue A (e.g., Fuc) cluster_1 Residue B (e.g., Gal) H1_A Anomeric Proton (H-1) C1_A Anomeric Carbon (C-1) H1_A->C1_A ¹JCH Cx_B Linkage Carbon (C-x) H1_A->Cx_B ³JCH (HMBC Correlation) Defines Linkage Position Hx_B Proton at Linkage (H-x) H1_A->Hx_B NOE/ROE Correlation Confirms Proximity & Sequence Cx_B->Hx_B ¹JCH

Application Notes and Protocols for Utilizing Lacto-N-fucopentaose I (LNFP I) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent human milk oligosaccharide (HMO) recognized for its significant biological activities, including antiviral, antibacterial, and immunomodulatory properties.[1] These attributes make this compound a compelling molecule for investigation in various cell culture-based research and drug development applications. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, focusing on its mechanism of action and its impact on key cellular processes.

Mechanism of Action

This compound exerts its effects through several mechanisms:

  • Antiviral Activity: It can inhibit viral adsorption by reducing the expression of viral capsid proteins, such as VP1.[1]

  • Cell Cycle Regulation: this compound can influence the cell cycle by promoting the activity of cyclin-dependent kinase 2 (CDK2) and reducing cyclin E levels, which helps to resolve S-phase arrest in virus-infected cells.[1]

  • Inhibition of Apoptosis and Oxidative Stress: It has been shown to decrease the production of reactive oxygen species (ROS) and inhibit apoptosis in cells under viral stress.[1]

  • Immunomodulation: this compound can modulate immune responses, in part by influencing the activation of mononuclear cells and affecting cytokine production.[2]

  • Gut Microbiota Regulation: It can also play a role in shaping the intestinal microbiota, which in turn can impact immune system development.[1][3]

Data Presentation: Quantitative Effects of this compound in Cell Culture

The following tables summarize the quantitative data from various studies on the effects of this compound in different cell lines.

Cell LineConcentration (µg/mL)Incubation TimeEffectReference
RD (Rhabdomyosarcoma)25-160048 hNo significant toxicity observed.[1]
RD (Rhabdomyosarcoma)320048 hCytotoxicity observed.[1]
RD (EV71-infected)40016 hSignificant decrease in VP1 mRNA levels.[1]
RD (EV71-infected)40016 hReduction in ROS production.[1]
RD (EV71-infected)100-40016 hRecovery of EV71-induced S phase arrest.[1]
RD (EV71-infected)400Not SpecifiedRate of early apoptosis decreased to 10.9% ± 1.26% from 27.7% ± 2.13% in the untreated group.[1]
Human Mononuclear Cells (MNC)Not SpecifiedNot SpecifiedDose-dependent decrease in LPS-driven proliferation.[2]
Human Mononuclear Cells (MNC)Not SpecifiedNot SpecifiedReduction in IL-12 and IFN-γ production.[2]
Human Mononuclear Cells (MNC)Not SpecifiedNot SpecifiedIncrease in IL-10 production.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on a selected cell line.

Materials:

  • This compound (sterile, cell culture grade)

  • Mammalian cell line of interest (e.g., RD cells)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 25 to 3200 µg/mL.[1] Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 100-400 µg/mL) for the specified duration (e.g., 16 hours).[1] Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

LNFP_I_Antiviral_Mechanism cluster_virus Virus cluster_cell Host Cell cluster_lnfpi This compound Intervention Virus Virus Particle VP1 Capsid Protein VP1 VirusAdsorption Virus Adsorption VP1->VirusAdsorption Mediates CellSurface Cell Surface Receptor VirusAdsorption->CellSurface CellCycle Cell Cycle Progression VirusAdsorption->CellCycle Induces S-phase arrest Apoptosis Apoptosis VirusAdsorption->Apoptosis Induces ROS ROS Production VirusAdsorption->ROS Induces LNFPI This compound LNFPI->VP1 Reduces LNFPI->CellCycle Promotes CDK2 Reduces Cyclin E LNFPI->Apoptosis Inhibits LNFPI->ROS Inhibits

Caption: Antiviral Mechanism of this compound.

Apoptosis_Regulation_by_LNFP_I cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptosis Pathway cluster_lnfpi This compound Intervention ViralInfection Viral Infection Fas_Bad Pro-apoptotic (Fas, Bad) ViralInfection->Fas_Bad Upregulates Bcl2_NFkB Anti-apoptotic (Bcl-2, NF-κB) ViralInfection->Bcl2_NFkB Downregulates Caspases Caspase-3, -8, -9 Fas_Bad->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Bcl2_NFkB->Caspases Inhibits LNFPI This compound LNFPI->Fas_Bad Regulates to normal levels LNFPI->Caspases Inhibits activity LNFPI->Bcl2_NFkB Recovers expression

Caption: Regulation of Apoptosis by this compound.

Experimental_Workflow_Cell_Viability start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data read->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

References

Applications of Lacto-N-fucopentaose I in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Lacto-N-fucopentaose I (LNFP I) is a prominent human milk oligosaccharide (HMO) that plays a significant role in infant health, particularly in the development of the immune system and gut microbiome.[1][2] Its applications are being increasingly explored in various animal models to understand its therapeutic potential for a range of conditions. This document provides detailed application notes and protocols for researchers utilizing this compound and its isomers, such as Lacto-N-fucopentaose III (LNFP III), in animal models of immunological disorders, gut health modulation, and cognitive enhancement.

Immunomodulation in Autoimmune Disease Models

This compound and its structural isomers have shown significant immunomodulatory effects, particularly in animal models of autoimmune diseases like multiple sclerosis. The most studied application is the use of LNFP III in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Application Note:

LNFP III has been demonstrated to reduce the severity of EAE in mice by skewing the immune response from a pro-inflammatory Th1 profile to a more regulatory Th2 profile.[3][4] This is achieved by modulating the function of innate immune cells, such as inflammatory monocytes and dendritic cells, leading to reduced inflammation in the central nervous system (CNS).[3][4]

Mechanism of Action: LNFP III treatment leads to an increase in the production of Th2 cytokines. It also induces the expression of immune regulatory enzymes in inflammatory monocytes and reduces the trafficking of dendritic cells across the brain endothelium.[3][4]

Key Experiments and Protocols:

a) EAE Induction and LNFP III Treatment in Mice:

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with LNFP III.

  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.

  • EAE Induction:

    • Emulsify Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0 and day 1, immunize mice subcutaneously with the MOG/CFA emulsion.

    • Administer Pertussis toxin intraperitoneally on day 0 and day 2.

  • LNFP III Administration:

    • Dissolve LNFP III (conjugated to a carrier like dextran or as a standalone compound) in sterile phosphate-buffered saline (PBS).

    • Starting from the day of immunization (day 0), administer LNFP III or a control substance (e.g., dextran) twice a week. The route of administration can be intraperitoneal or subcutaneous.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: forelimb paralysis, 5: moribund).

    • Record body weight daily.

b) Analysis of Immune Cell Populations:

This protocol outlines the analysis of immune cell populations from the spleen and CNS of EAE mice.

  • Tissue Collection: At the peak of the disease, euthanize mice and collect spleens and brains.

  • Cell Isolation:

    • Prepare single-cell suspensions from the spleens.

    • Isolate mononuclear cells from the CNS by digesting the brain tissue with collagenase and dispase, followed by a Percoll gradient centrifugation.

  • Flow Cytometry:

    • Stain the isolated cells with fluorescently labeled antibodies against various cell surface markers (e.g., CD4, CD8, CD11b, Gr-1) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17).

    • Analyze the stained cells using a flow cytometer to quantify different immune cell populations and their cytokine production.

Quantitative Data:
ParameterControl Group (EAE)LNFP III-Treated Group (EAE)OutcomeReference
Maximum EAE Clinical Score 3.5 ± 0.51.5 ± 0.3Significant reduction in disease severity[3]
CNS Infiltrating Mononuclear Cells (cells x 10^6) 5.2 ± 0.82.1 ± 0.4Reduced immune cell infiltration into the CNS[3]
Splenic Th1 Cells (% of CD4+ T cells) 15.6 ± 2.17.8 ± 1.5Shift from Th1 to Th2 immune response[3]
Splenic Th2 Cells (% of CD4+ T cells) 4.2 ± 0.99.5 ± 1.8Shift from Th1 to Th2 immune response[3]

Diagrams:

EAE_Workflow cluster_induction EAE Induction (Day 0-2) cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction_MOG MOG35-55 + CFA Immunization (Day 0, 1) Monitoring Daily Clinical Scoring & Weight Induction_MOG->Monitoring Induction_PTX Pertussis Toxin (Day 0, 2) Treatment LNFP III Administration (Twice weekly from Day 0) Treatment->Monitoring Analysis Peak Disease: Isolate Splenocytes & CNS Mononuclear Cells Monitoring->Analysis FACS Flow Cytometry for Immune Cell Profiling Analysis->FACS

Caption: Experimental workflow for EAE induction and LNFP III treatment in mice.

LNFPIII_Immune_Modulation LNFP_III Lacto-N-fucopentaose III APC Antigen Presenting Cell (e.g., Monocyte, DC) LNFP_III->APC Modulates function T_Cell Naive T Cell APC->T_Cell Presents Antigen Th1 Th1 Cell T_Cell->Th1 Differentiation (Reduced) Th2 Th2 Cell T_Cell->Th2 Differentiation (Promoted) Inflammation CNS Inflammation Th1->Inflammation Promotes Amelioration EAE Amelioration Th2->Inflammation Inhibits Th2->Amelioration Leads to

Caption: Signaling pathway of LNFP III in modulating the immune response in EAE.

Gut Health and Microbiota Modulation

This compound is known to influence the composition of the gut microbiota and can inhibit the adhesion of various pathogens to the intestinal wall.[5]

Application Note:

This compound acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium.[5] It can also function as a soluble decoy receptor, preventing pathogens from binding to host cell surface glycans, thereby reducing infection.[2][5]

Key Experiments and Protocols:

a) Gut Microbiota Modulation in Mice:

This protocol details the investigation of this compound's effect on the gut microbiota of mice.

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • This compound Administration:

    • Supplement the drinking water or diet with this compound at a specified concentration. Alternatively, administer this compound via oral gavage daily.

    • Include a control group receiving a diet or water without this compound.

  • Sample Collection:

    • Collect fecal samples at baseline and at regular intervals throughout the study.

    • At the end of the study, collect cecal contents and intestinal tissue.

  • Microbiota Analysis:

    • Extract bacterial DNA from fecal and cecal samples.

    • Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

    • Analyze the sequencing data to identify changes in bacterial taxa abundance between the control and this compound-treated groups.

b) Pathogen Colonization Inhibition Model:

This protocol assesses the ability of this compound to inhibit pathogen colonization in the gut.

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c).

  • This compound Pre-treatment: Administer this compound orally for a period (e.g., 7 days) before pathogen challenge.

  • Pathogen Challenge:

    • Infect the mice orally with a known dose of a pathogenic bacterium (e.g., Campylobacter jejuni or enterotoxigenic Escherichia coli).

  • Outcome Measurement:

    • Monitor the mice for clinical signs of infection (e.g., weight loss, diarrhea).

    • At specific time points post-infection, collect fecal samples and intestinal tissues to quantify the pathogen load using selective plating or qPCR.

Quantitative Data:
ParameterControl GroupThis compound-Treated GroupOutcomeReference
Relative Abundance of Bifidobacterium 5% ± 1.2%15% ± 2.5%Increased abundance of beneficial bacteria[5]
Relative Abundance of Sphingobacterium 8% ± 1.5%3% ± 0.8%Reduced abundance of potentially harmful bacteria[1]
C. jejuni Colonization (CFU/g feces) 10^8 ± 0.5 log1010^6 ± 0.7 log10Significant reduction in pathogen colonization[6]

Diagrams:

Gut_Health_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment Phase cluster_analysis Analysis Acclimation Acclimation (1 week) Baseline Baseline Fecal Sample Collection Acclimation->Baseline Treatment_LNFP This compound Administration (e.g., in drinking water) Baseline->Treatment_LNFP Treatment_Control Control (no this compound) Baseline->Treatment_Control Fecal_Collection Regular Fecal Sampling Treatment_LNFP->Fecal_Collection Treatment_Control->Fecal_Collection Endpoint_Collection Endpoint: Cecal & Tissue Collection Fecal_Collection->Endpoint_Collection Sequencing 16S rRNA Sequencing Endpoint_Collection->Sequencing Data_Analysis Microbiota Composition Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for studying the effect of this compound on gut microbiota.

Cognitive Function Enhancement

Recent studies have explored the potential of fucosylated oligosaccharides in improving cognitive function in animal models of neurological conditions.

Application Note:

LNFP III has been shown to ameliorate cognitive deficits in a mouse model of Gulf War Illness (GWI) by enhancing synaptic transmission in the hippocampus.[7] This suggests a potential role for this compound and related compounds in neuroprotection and cognitive enhancement.

Key Experiments and Protocols:

a) Gulf War Illness (GWI) Mouse Model and LNFP III Treatment:

This protocol is based on a model that simulates exposure to chemicals associated with GWI.

  • Animal Model: Male C57BL/6J mice.

  • GWI Model Induction: Administer GW-related chemicals (e.g., pyridostigmine bromide and permethrin) daily for a specified period.

  • LNFP III Administration: Co-administer LNFP III with the GWI chemicals.

  • Behavioral Testing:

    • After the treatment period, conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

  • Electrophysiology:

    • Prepare acute hippocampal slices from the mice.

    • Perform electrophysiological recordings to measure synaptic transmission and plasticity (e.g., long-term potentiation, LTP).

Quantitative Data:
ParameterGWI Model GroupGWI + LNFP III GroupOutcomeReference
Escape Latency in Morris Water Maze (seconds) 45 ± 525 ± 4Improved spatial learning[7]
Long-Term Potentiation (LTP) in Hippocampus (% of baseline) 120% ± 10%180% ± 15%Enhanced synaptic plasticity[7]

Diagrams:

Cognitive_Function_Workflow cluster_model GWI Model Induction cluster_treatment Treatment cluster_assessment Cognitive & Neural Assessment GWI_Induction Daily Administration of GWI Chemicals Behavioral Behavioral Testing (Morris Water Maze, etc.) GWI_Induction->Behavioral Treatment Co-administration of LNFP III Treatment->Behavioral Electrophysiology Hippocampal Slice Electrophysiology (LTP) Behavioral->Electrophysiology

Caption: Experimental workflow for assessing the effect of LNFP III in a GWI mouse model.

References

Developing Stable Formulations of Lacto-N-fucopentaose I (LNFP I) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. It is known to modulate the gut microbiota, support the immune system, and act as a decoy receptor for pathogens.[1][2][3][4][5] To facilitate further research into its biological functions and potential therapeutic applications, the availability of stable formulations of this compound is crucial. This document provides detailed application notes and protocols for developing and evaluating stable aqueous formulations of this compound for research use.

Materials and Reagents

  • Lacto-N-fucopentaose I (this compound), high purity (>95%)

  • Buffering agents (e.g., sodium phosphate, sodium citrate, histidine)

  • Excipients (e.g., sucrose, trehalose, mannitol, polysorbate 80)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC or UPLC system with a suitable detector (e.g., RI, ELSD, or MS)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • pH meter

  • Stability chambers or incubators

  • Vials and closures

Experimental Protocols

Formulation Development Workflow

A systematic approach is essential for developing a stable formulation. The following workflow outlines the key steps:

Formulation Development Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Stability Testing cluster_3 Phase 4: Final Formulation Selection A Characterize this compound Physicochemical Properties B Screen Excipients and Buffers A->B C Design of Experiment (DoE) for Formulation Optimization B->C D Prepare Trial Formulations C->D E Forced Degradation Studies D->E F Accelerated and Long-Term Stability Studies E->F G Analyze Stability Data F->G H Select Optimal Stable Formulation G->H

Caption: A logical workflow for developing stable this compound formulations.

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the this compound solution at 90°C for 48 hours.

    • Photostability: Expose the this compound solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Quantify the remaining this compound and identify any major degradation products. Aim for 5-20% degradation to ensure the validity of the stress test.[6]

Data Presentation:

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradants Observed
0.1 M HCl, 60°C 0100-
4
8
12
24
0.1 M NaOH, 60°C 0100-
4
8
12
24
3% H₂O₂, RT 0100-
4
8
12
24
90°C 0100-
8
16
24
48
Photostability 0100-
TBD
Protocol 2: Formulation Screening and Stability Testing

Objective: To evaluate the stabilizing effects of different excipients and buffer conditions on this compound.

Methodology:

  • Buffer and Excipient Selection: Based on pre-formulation screening, select a range of buffers (e.g., phosphate, citrate, histidine) at different pH values (e.g., 5.0, 6.0, 7.0) and excipients (e.g., sucrose, trehalose, mannitol) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Formulation Preparation: Prepare a matrix of formulations by dissolving this compound (e.g., at 1 mg/mL) in the different buffer and excipient solutions.

  • Stability Study:

    • Accelerated Stability: Store the formulations at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Long-Term Stability: Store the formulations at 25°C ± 2°C / 60% RH ± 5% RH for 12 months (or longer).

  • Sample Analysis: At predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), analyze the samples for this compound content and purity using the validated HPLC method.

  • Data Analysis: Compare the degradation rates of this compound in the different formulations to identify the most stable conditions.

Data Presentation:

Table 1: Accelerated Stability of this compound Formulations at 40°C / 75% RH

FormulationInitial this compound (%)1 Month this compound (%)3 Months this compound (%)6 Months this compound (%)
Control (Water) 100
pH 5.0 Phosphate Buffer 100
pH 6.0 Phosphate Buffer 100
pH 7.0 Phosphate Buffer 100
pH 6.0 Phosphate + 5% Sucrose 100
pH 6.0 Phosphate + 5% Trehalose 100
pH 6.0 Phosphate + 5% Mannitol 100

Table 2: Long-Term Stability of this compound Formulations at 25°C / 60% RH

FormulationInitial this compound (%)3 Months this compound (%)6 Months this compound (%)12 Months this compound (%)
Control (Water) 100
pH 6.0 Phosphate Buffer 100
pH 6.0 Phosphate + 5% Trehalose 100
Protocol 3: HPLC Method for Quantification of this compound

A robust analytical method is critical for accurately assessing stability.

Objective: To quantify the concentration of this compound in solution.

Methodology:

  • Instrumentation: A standard HPLC or UPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD). For higher sensitivity and specificity, an LC-MS system can be used.[9][10]

  • Column: A HILIC column (e.g., 2.1 x 150 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.3).[9]

  • Sample Preparation: Dilute the formulation samples with the initial mobile phase to fall within the concentration range of the standard curve. Filter through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 10-1000 µg/mL) in the same diluent as the samples.

  • Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.

  • Quantification: Generate a standard curve by plotting peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the unknown samples.

Signaling Pathways and Biological Context

This compound exerts its biological effects through various mechanisms, primarily by modulating the gut microbiota and interacting with immune cells.

Modulation of Gut Microbiota

This compound acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[3][5] This leads to the production of short-chain fatty acids (SCFAs) which have numerous health benefits.

LNFP_I_Gut_Microbiota LNFP_I This compound Bifidobacterium ↑ Bifidobacterium spp. LNFP_I->Bifidobacterium Selective Fermentation SCFAs ↑ Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Acetate) Bifidobacterium->SCFAs Metabolic Production Gut_Health Improved Gut Barrier Function Reduced Pathogen Colonization SCFAs->Gut_Health Trophic and Signaling Effects

Caption: this compound's role in promoting a healthy gut microbiome.

Immunomodulatory Effects

A portion of ingested this compound is absorbed into the systemic circulation and can directly interact with immune cells.[2][11] It can modulate immune responses, potentially reducing inflammation and promoting immune tolerance.

LNFP_I_Immune_Modulation LNFP_I This compound (Systemic) Immune_Cells Immune Cells (e.g., Dendritic Cells, Macrophages) LNFP_I->Immune_Cells Receptor Binding (e.g., Lectins) Cytokine_Modulation Modulation of Cytokine Production (e.g., ↓ Pro-inflammatory, ↑ Anti-inflammatory) Immune_Cells->Cytokine_Modulation Altered Signaling Pathways Immune_Homeostasis Immune Homeostasis and Tolerance Cytokine_Modulation->Immune_Homeostasis Functional Outcome

Caption: Immunomodulatory signaling pathway of this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the development of stable formulations of this compound for research purposes. By systematically evaluating the impact of pH, temperature, and excipients, researchers can identify optimal conditions to ensure the integrity and biological activity of this compound in their studies. The use of a validated stability-indicating analytical method is paramount for obtaining reliable and reproducible data. Understanding the biological context of this compound's action on the gut microbiota and immune system will further aid in the design of relevant in vitro and in vivo experiments.

References

Application Notes and Protocols for High-pH Anion-Exchange Chromatography Separation of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and health. It is known to act as a prebiotic, promoting the growth of beneficial gut bacteria, and may have immunomodulatory and anti-infective properties.[1][2] Accurate separation and quantification of this compound from complex mixtures such as human milk, infant formula, or cell culture media are crucial for research and development in the fields of nutrition, gut microbiology, and drug development.

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful and sensitive analytical technique for the direct analysis of underivatized carbohydrates.[3] At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column.[4] Pulsed amperometric detection provides highly sensitive and specific detection of carbohydrates without the need for derivatization.[3] This document provides detailed application notes and protocols for the separation of this compound using HPAEC-PAD.

Principle of HPAEC-PAD for Carbohydrate Separation

High-performance anion-exchange chromatography (HPAEC) separates carbohydrates based on their acidity. Carbohydrates are weak acids, and at a high pH (typically >12), their hydroxyl groups become oxyanions. These negatively charged molecules can then be separated on a strong anion-exchange column. Elution is typically achieved using a gradient of a competing anion, such as acetate or hydroxide.[4]

Pulsed amperometric detection (PAD) is an electrochemical detection method that is highly sensitive for electroactive compounds like carbohydrates. It involves the application of a series of potential steps to a gold working electrode to oxidize the analyte, clean the electrode surface, and then return it to its initial state for the next detection cycle. This method allows for the direct detection of carbohydrates without the need for fluorescent or UV-absorbing labels.

Experimental Protocols

This section provides a detailed protocol for the separation of this compound from a sample matrix (e.g., purified HMO fraction, infant formula extract) using HPAEC-PAD.

Materials and Reagents
  • Standards: Lacto-N-fucopentaose I (this compound) analytical standard

  • Chemicals:

    • Sodium hydroxide (NaOH), 50% w/w solution, low carbonate

    • Sodium acetate (NaOAc), anhydrous, analytical grade

    • Deionized (DI) water, 18.2 MΩ·cm resistivity

  • Equipment:

    • High-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, and a thermostatted column compartment. The system should be metal-free to avoid contamination.[5]

    • Pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

    • Analytical column: Dionex CarboPac PA1 (4 x 250 mm) with a CarboPac PA1 guard column (4 x 50 mm).[6][7]

    • Syringe filters, 0.22 µm, nylon or other suitable material for aqueous solutions.

Preparation of Mobile Phases
  • Eluent A (100 mM NaOH): Carefully add 5.2 mL of 50% (w/w) NaOH to a 1 L volumetric flask containing approximately 500 mL of degassed DI water. Make up to the mark with DI water and mix well. Sparge with helium for at least 30 minutes to remove dissolved carbonate.

  • Eluent B (1 M Sodium Acetate in 100 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of Eluent A in a 1 L volumetric flask. Make up to the mark with Eluent A and mix until fully dissolved. Sparge with helium.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in DI water (e.g., 1 mg/mL). From this stock, prepare a series of working standards for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from Infant Formula): a. Weigh 1 g of infant formula powder into a 50 mL centrifuge tube. b. Add 20 mL of DI water and vortex thoroughly to dissolve. c. Heat the solution in a water bath at 60°C for 30 minutes with occasional vortexing. d. Centrifuge at 10,000 x g for 15 minutes to pellet proteins and lipids. e. Collect the clear supernatant. f. Filter the supernatant through a 0.22 µm syringe filter before injection.

HPAEC-PAD Method Parameters

The following table summarizes the recommended HPAEC-PAD method parameters for this compound separation.

ParameterValue
Column Dionex CarboPac PA1 (4 x 250 mm) with CarboPac PA1 Guard Column (4 x 50 mm)[6][7]
Column Temperature 30 °C[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Mobile Phase A 100 mM NaOH
Mobile Phase B 1 M NaOAc in 100 mM NaOH
Gradient Program Time (min)
0.0
20.0
20.1
25.0
25.1
35.0
Detection Pulsed Amperometric Detection (PAD)
Working Electrode Gold
Reference Electrode pH-Ag/AgCl
PAD Waveform Time (s)
0.00
0.20
0.40
0.41
0.42
0.43
0.44
0.50

Data Presentation

The retention time of this compound will vary depending on the specific system and conditions. However, under the conditions described, this compound is expected to elute as a well-resolved peak. The following table provides an example of expected quantitative data.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lacto-N-fucopentaose I (this compound)~15-20>1.5 (from adjacent peaks)~0.5[6]~1.5[6]

Note: The exact retention time and resolution will depend on the specific HMO profile of the sample and the chromatographic system used. The provided values are estimates based on typical separations of fucosylated oligosaccharides.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a sample using HPAEC-PAD.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hpaec_pad HPAEC-PAD Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Infant Formula) Dissolution Dissolution in DI Water Sample->Dissolution Extraction Heat Extraction & Centrifugation Dissolution->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection onto HPAEC System Filtration->Injection Separation Chromatographic Separation (CarboPac PA1 Column) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification G Enzymatic Synthesis of LNFP II via Transglycosylation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3FL 3-Fucosyllactose (3FL) (Donor) Enzyme GH29B α-l-fucosidase 3FL->Enzyme LNT Lacto-N-tetraose (LNT) (Acceptor) LNT->Enzyme LNFP_II Lacto-N-fucopentaose II (LNFP II) Enzyme->LNFP_II Transglycosylation Lactose Lactose Enzyme->Lactose Hydrolysis (side reaction)

References

Quantitative Analysis of Lacto-N-fucopentaose I (LNFP I) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a complex carbohydrate, the accurate quantification of this compound in various biological matrices is crucial for research in infant nutrition, gut microbiome studies, and the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques.

This compound, along with other fucosylated HMOs, exhibits a range of biological activities, including the modulation of the intestinal microbiota, immunomodulation, and anti-bacterial and antiviral effects.[3][4][5] Its presence and concentration in human milk are influenced by the mother's secretor status, which is determined by the activity of the fucosyltransferase 2 (FUT2) enzyme.[6] Therefore, robust and reliable analytical methods are essential to elucidate its physiological functions and potential therapeutic applications.

This document outlines protocols for two primary analytical methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Data Presentation

The following tables summarize quantitative data for this compound analysis obtained by LC-MS and HPAEC-PAD, providing a comparative overview of the methods' performance characteristics.

Table 1: Quantitative LC-MS Data for this compound in Human Milk

ParameterReported ValueBiological MatrixCitation
Concentration Range2.02 g/L (mean)Human Milk[7]
Calibration Curve Range12.5 - 5000 ng/mLHuman Milk[1]
Limit of Detection (LOD)femtomole to subfemtomole levelHuman Milk[7]
Limit of Quantification (LOQ)0.039 µg/mLHuman Milk[8]
Accuracy (% Recovery)86% - 104%Human Milk[9]
Precision (%RSD)1% - 9%Human Milk[9]

Table 2: Quantitative HPAEC-PAD Data for Fucosylated Oligosaccharides

ParameterReported ValueBiological MatrixCitation
Calibration Curve Range0.4 - 20 µg/mL (for 3-FL)Human Milk[8][10]
Limit of Quantification (LOQ)0.15 µg/mL (for LDFT)General[11]
Precision (%RSD)< 5%General[11]
Accuracy (% Recovery)90% - 110%General[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Milk by LC-MS/MS

This protocol outlines a method for the separation and quantification of this compound in human milk samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2]

1. Sample Preparation

  • Thaw frozen human milk samples at 4°C.

  • To remove lipids, centrifuge the milk sample at 14,000 x g for 30 minutes at 4°C.

  • To precipitate proteins, transfer the lipid-free supernatant to a new tube and add an equal volume of ice-cold ethanol.

  • Incubate the mixture at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the HMOs.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried HMOs in the initial mobile phase (e.g., 80% acetonitrile in water with 20 mM ammonium formate, pH 4.3) to a final concentration suitable for LC-MS/MS analysis (e.g., 10-50 µg/mL).[2]

2. LC-MS/MS System and Conditions

  • HPLC System: Dionex Ultimate 3000 RS HPLC or equivalent.[1]

  • Column: HILIC-OH5 column (2.1 x 150 mm, 2.7 µm, Agilent) or equivalent.[1]

  • Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from a high percentage of acetonitrile to a lower percentage to elute the polar oligosaccharides. A typical gradient might start at 80% B, decreasing to 20% B over 30 minutes.[2]

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Column Temperature: 30-40°C.[2]

  • Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI).[1]

  • Scan Mode: Full scan and Parallel Reaction Monitoring (PRM) for targeted MS/MS.[1]

  • Spray Voltage: 3.7 kV.[1]

  • Capillary Temperature: 250°C.[1]

3. Data Analysis

  • Process the acquired data using software such as Xcalibur or TraceFinder.[1]

  • Identify the this compound peak based on its retention time and accurate mass-to-charge ratio (m/z).

  • Confirm the isomeric structure by comparing the obtained MS/MS fragmentation pattern with reference spectra. Key diagnostic fragment ions for this compound can be used for differentiation from its isomers.[2]

  • Quantify this compound using a calibration curve prepared with commercially available standards at concentrations ranging from 12.5 to 5000 ng/mL.[1]

Protocol 2: Quantitative Analysis of this compound in Biological Samples by HPAEC-PAD

This protocol describes a method for the quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive technique for direct analysis of underivatized carbohydrates.[10][11]

1. Sample Preparation

  • For human milk samples, follow the lipid and protein removal steps as described in Protocol 1 (steps 1.1-1.5).

  • For other biological fluids like plasma or urine, a solid-phase extraction (SPE) step using a graphitized carbon cartridge is recommended to remove interfering salts and detergents.[10]

    • Activate a Carbograph SPE cartridge with 80% acetonitrile containing 0.1% trifluoroacetic acid (TFA), followed by equilibration with Milli-Q water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with Milli-Q water to remove salts.

    • Elute the HMO fraction with 40% acetonitrile containing 0.05% TFA.

    • Dry the eluted fraction under a stream of nitrogen.

  • Reconstitute the dried sample in Milli-Q water to a known volume.

2. HPAEC-PAD System and Conditions

  • HPAEC System: Dionex ICS-5000 system or equivalent.[10]

  • Column: CarboPac PA1 column (2 x 250 mm) with a CarboPac PA guard column (2 x 25 mm).[10]

  • Column Temperature: 20°C.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Mobile Phase A: 0.1 M NaOH.[10]

  • Mobile Phase B: 1 M NaOAc in 0.1 M NaOH.[10]

  • Gradient: A gradient elution of 0-10% B over the first 10 minutes.[10]

  • Detection: Pulsed Amperometric Detector with a gold working electrode.

3. Data Analysis

  • Process the chromatograms using software such as Chromeleon.[10]

  • Identify the this compound peak based on its retention time compared to a commercial standard.

  • Quantify this compound using a calibration curve generated from a serial dilution of a known this compound standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNFP1_Antiviral_Pathway cluster_virus Virus cluster_host Host Cell cluster_lnfp1 This compound Intervention Virus Virus (e.g., Norovirus) Receptor Cell Surface Glycan (Receptor) Virus->Receptor Binds to LNFPI This compound (Soluble Decoy) Virus->LNFPI Binds to HostCell Epithelial Cell Infection Viral Infection HostCell->Infection Leads to LNFPI->Receptor Blocks Binding

Caption: this compound as a soluble decoy to inhibit viral adhesion.

LNFP1_Microbiota_Pathway cluster_gut Gut Lumen cluster_host Host Benefits LNFPI Lacto-N-fucopentaose I (this compound) Bifidobacterium Bifidobacterium spp. LNFPI->Bifidobacterium Utilized by Fucosidase α-L-fucosidase Bifidobacterium->Fucosidase Produces SCFA Short-Chain Fatty Acids (SCFAs) Bifidobacterium->SCFA Produces Fucosidase->LNFPI Degrades GutHealth Improved Gut Barrier Function SCFA->GutHealth ImmuneModulation Immune System Modulation SCFA->ImmuneModulation

Caption: this compound modulation of the gut microbiota.

LCMS_Workflow start Biological Sample (e.g., Human Milk) prep Sample Preparation (Lipid & Protein Removal) start->prep hplc HILIC-HPLC Separation prep->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Analysis (Quantification) ms->data end Quantitative Results data->end

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

HPAECPAD_Workflow start Biological Sample prep Sample Preparation (SPE Cleanup) start->prep hpaec HPAEC Separation prep->hpaec pad Pulsed Amperometric Detection (PAD) hpaec->pad data Data Analysis (Quantification) pad->data end Quantitative Results data->end

Caption: Experimental workflow for HPAEC-PAD analysis of this compound.

References

Application Notes and Protocols for Fluorescent Labeling of Lacto-N-fucopentaose I in Advanced Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose I (LNFP I) is a neutral pentasaccharide and a prominent human milk oligosaccharide (HMO). It plays a significant role in infant gut health by acting as a prebiotic and an anti-adhesive antimicrobial, preventing pathogens from binding to host intestinal cells. Structurally, this compound is a type 1 H-antigen (Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc). The study of its interactions with various proteins, such as lectins on the surface of pathogens or host cells, is crucial for understanding its biological functions and for the development of novel therapeutics, diagnostics, and prebiotics.

Fluorescent labeling of this compound provides a sensitive and quantitative method to investigate these interactions. This document provides detailed protocols for the fluorescent labeling of this compound using 2-aminobenzamide (2-AB), a widely used fluorophore for glycan analysis, and its application in two powerful assay formats: Fluorescence Polarization (FP) assays and Glycan Microarrays.

Principles of Fluorescent Labeling and Assay Methodologies

Fluorescent Labeling via Reductive Amination

The most common method for attaching a fluorescent dye to a free oligosaccharide like this compound is through reductive amination. The reducing end of the glycan exists in equilibrium between a cyclic hemiacetal and an open-chain aldehyde form. The aldehyde group reacts with a primary amine on the fluorescent label (e.g., 2-aminobenzamide) to form a Schiff base. This intermediate is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), covalently linking the fluorophore to the glycan.

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule. A small, fluorescently labeled molecule (like 2-AB-LNFP I) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule, such as a lectin or an antibody, the rotational motion of the labeled this compound is significantly slowed. This results in a higher degree of polarization of the emitted light. The change in polarization is directly proportional to the fraction of bound ligand, allowing for the determination of binding affinities (Kd).[1]

Glycan Microarray

A glycan microarray is a high-throughput platform for analyzing the interactions of glycan-binding proteins (GBPs) with a library of immobilized glycans.[2][3] Fluorescently labeled this compound can be covalently attached to a chemically activated glass slide. The slide is then incubated with a sample containing a GBP of interest. Unbound proteins are washed away, and the binding is detected by a secondary fluorescently labeled antibody or by direct detection if the GBP itself is labeled. This technique allows for the rapid screening of the binding specificity of lectins, antibodies, and even whole viruses to a panel of glycans.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Lacto-N-fucopentaose I with 2-Aminobenzamide (2-AB)

This protocol describes the covalent attachment of 2-aminobenzamide (2-AB) to this compound via reductive amination.

Materials:

  • Lacto-N-fucopentaose I (this compound)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Microcentrifuge tubes

  • Heating block or oven at 65°C

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns for purification

  • Acetonitrile

  • Deionized water

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Preparation of Labeling Reagent:

    • Prepare a solution of 0.35 M 2-AB and 1.0 M NaCNBH₃ in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.

    • Safety Note: Handle NaCNBH₃ and acetic acid in a fume hood.

  • Labeling Reaction:

    • Dissolve 1-10 nmol of this compound in 5 µL of the labeling reagent in a microcentrifuge tube.

    • Ensure the this compound is completely dissolved.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Purification of 2-AB Labeled this compound:

    • After incubation, cool the reaction mixture to room temperature.

    • Purify the 2-AB labeled this compound from excess dye and reagents using a C18 SPE cartridge or HILIC chromatography.[4][5][6]

    • For C18 SPE:

      • Condition the cartridge with acetonitrile followed by deionized water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with deionized water to remove unreacted 2-AB and salts.

      • Elute the 2-AB labeled this compound with an increasing gradient of acetonitrile in water (e.g., 20-40% acetonitrile).

    • For HILIC:

      • Use a suitable HILIC column and a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Quantification and Storage:

    • Measure the fluorescence of the purified 2-AB-LNFP I. The excitation maximum for 2-AB is approximately 330 nm, and the emission maximum is around 420 nm.[4]

    • The concentration can be determined by comparing the fluorescence intensity to a standard curve of known 2-AB concentrations.

    • Store the labeled product at -20°C in the dark.

Protocol 2: Direct Binding Fluorescence Polarization Assay

This protocol outlines a direct binding assay to determine the dissociation constant (Kd) of a glycan-binding protein (GBP) for 2-AB-LNFP I.

Materials:

  • 2-AB labeled this compound

  • Glycan-binding protein (GBP) of interest (e.g., a lectin or antibody)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate additives like Ca²⁺ and Mg²⁺ for C-type lectins)

  • Black, low-volume 96-well or 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-AB-LNFP I in the assay buffer. The final concentration in the assay should be in the low nanomolar range and should be optimized to give a stable fluorescence signal.

    • Prepare a serial dilution of the GBP in the assay buffer. The concentration range should span from well below to well above the expected Kd.

  • Assay Setup:

    • In a black microplate, add a fixed concentration of 2-AB-LNFP I to each well.

    • Add the serially diluted GBP to the wells.

    • Include control wells with 2-AB-LNFP I only (for minimum polarization) and wells with buffer only (for background).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite at ~330 nm and measure emission at ~420 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in fluorescence polarization (ΔmP) as a function of the GBP concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).[7]

Protocol 3: Glycan Microarray Binding Assay

This protocol provides a general workflow for immobilizing fluorescently labeled this compound on a microarray slide to screen for protein binding.

Materials:

  • 2-AB labeled this compound (or other amine-functionalized fluorescent this compound)

  • NHS (N-hydroxysuccinimide)-activated glass slides

  • Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • Microarray spotter

  • Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Glycan-binding protein (GBP) of interest

  • Fluorescently labeled secondary antibody (if the primary GBP is not labeled)

  • Microarray scanner

Procedure:

  • Printing:

    • Dilute the fluorescently labeled this compound to a final concentration of 100 µM in printing buffer.

    • Print the this compound solution onto an NHS-activated glass slide using a microarray spotter.

    • Allow the slide to incubate in a humidified chamber to facilitate the covalent coupling reaction.

  • Blocking:

    • Wash the slide to remove unbound this compound.

    • Block the remaining active NHS groups on the slide by incubating with blocking buffer.

  • Binding:

    • Incubate the microarray slide with a solution of the GBP of interest in a suitable binding buffer.

    • Wash the slide thoroughly with wash buffer to remove non-specifically bound proteins.

  • Detection:

    • If the GBP is not directly labeled, incubate the slide with a fluorescently labeled secondary antibody that specifically recognizes the GBP.

    • Wash the slide to remove the unbound secondary antibody.

  • Scanning and Analysis:

    • Dry the slide and scan it using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used for detection.

    • Analyze the fluorescence intensity of the spots corresponding to this compound to determine the binding activity. A strong fluorescent signal indicates binding of the GBP to the immobilized this compound.[8]

Quantitative Data

The following tables summarize representative quantitative data for glycan-protein interactions, illustrating the types of results that can be obtained from the described assays.

Table 1: Spectral Properties of 2-Aminobenzamide (2-AB) Labeled Glycans

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
2-Aminobenzamide (2-AB)~330~420
Data sourced from product information and literature.[4]

Table 2: Representative Binding Affinities of Fucosylated Oligosaccharides with a Bacterial Lectin

LigandBinding PartnerMethodDissociation Constant (Kd)
Lewis a trisaccharidePA-IIL from P. aeruginosaIsothermal Titration Calorimetry (ITC)2.2 x 10⁻⁷ M
3-Fucosyl-lactosePA-IIL from P. aeruginosaIsothermal Titration Calorimetry (ITC)3.6 x 10⁻⁷ M
This data demonstrates the high-affinity interactions that can be quantified for fucosylated glycans, similar in structure to this compound, with a bacterial lectin.[9]

Table 3: Example of Glycan Microarray Binding Specificity

Immobilized GlycanBinding ProteinResult
Lacto-N-fucopentaose I (this compound)Monoclonal Antibody R-17FSelective and strong binding observed
Other related fucosylated oligosaccharidesMonoclonal Antibody R-17FNo significant binding
This demonstrates the high specificity of protein-glycan interactions that can be identified using glycan microarrays.[8]

Visualizations

Fluorescent_Labeling_Workflow LNFP_I Lacto-N-fucopentaose I Reaction Reductive Amination (65°C, 2h) LNFP_I->Reaction Labeling_Reagent 2-Aminobenzamide (2-AB) + Sodium Cyanoborohydride Labeling_Reagent->Reaction Purification Purification (SPE or HILIC) Reaction->Purification Labeled_Product 2-AB-LNFP I Purification->Labeled_Product

Caption: Workflow for fluorescent labeling of this compound.

FP_Assay_Principle cluster_0 Unbound State cluster_1 Bound State Unbound 2-AB-LNFP I (Free) Fast Tumbling Low_Pol Low Fluorescence Polarization Unbound->Low_Pol Results in Bound 2-AB-LNFP I + GBP Complex Slow Tumbling Unbound->Bound + GBP High_Pol High Fluorescence Polarization Bound->High_Pol Results in GBP Glycan-Binding Protein (GBP)

Caption: Principle of the Fluorescence Polarization assay.

Glycan_Microarray_Workflow Start Fluorescently Labeled this compound Printing Immobilization on NHS-activated slide Start->Printing Blocking Blocking of -reactive sites Printing->Blocking Incubation Incubation with Glycan-Binding Protein (GBP) Blocking->Incubation Washing1 Wash Incubation->Washing1 Detection Detection with Fluorescent Secondary Antibody Washing1->Detection Washing2 Wash Detection->Washing2 Scanning Scan and Analyze Fluorescence Signal Washing2->Scanning

References

Application of Lacto-N-fucopentaose I in Necrotizing Enterocolitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease that primarily affects premature infants, carrying high rates of morbidity and mortality.[1][2] The pathogenesis of NEC is multifactorial, involving intestinal immaturity, dysbiosis of the gut microbiota, and an exaggerated inflammatory response.[1][2] Human milk is known to be protective against NEC, and its complex oligosaccharide (HMO) components are believed to play a significant role in this protection.[3][4][5]

Lacto-N-fucopentaose I (LNFP I) is a prominent fucosylated HMO found in human milk. While direct research on the application of isolated this compound in NEC is currently limited, studies on closely related fucosylated HMOs, particularly 2'-fucosyllactose (2'-FL), provide a strong rationale and a framework for investigating this compound's therapeutic potential. This document outlines the potential applications of this compound in NEC research, drawing upon existing data from fucosylated HMOs, and provides detailed protocols for preclinical evaluation.

Potential Mechanisms of Action

Based on studies of fucosylated HMOs, this compound is hypothesized to protect against NEC through several mechanisms:

  • Modulation of the Gut Microbiota: HMOs act as prebiotics, selectively promoting the growth of beneficial bacteria such as Bifidobacterium, while limiting the expansion of potential pathogens.[1][4]

  • Anti-adhesive and Antimicrobial Effects: Fucosylated HMOs can function as soluble decoy receptors, inhibiting the adhesion of pathogenic bacteria to the intestinal epithelium. For instance, α1-2-fucosylated HMOs like this compound have been shown to inhibit the attachment of Campylobacter jejuni to intestinal epithelial cells.[1]

  • Enhancement of Intestinal Barrier Function: By promoting a healthy microbiome and potentially through direct effects on intestinal epithelial cells, this compound may help maintain the integrity of the intestinal barrier, reducing the translocation of harmful luminal contents.

  • Modulation of the Immune Response: Fucosylated HMOs have been shown to modulate the host immune system, a key factor in the inflammatory cascade of NEC. A significant proposed mechanism is the inhibition of Toll-like receptor 4 (TLR4) signaling, which plays a central role in the pathogenesis of NEC.[6]

Preclinical Data on Fucosylated HMOs in NEC Models

While specific data for this compound is not yet available, studies using the fucosylated HMO 2'-FL in animal models of NEC have demonstrated significant protective effects. These findings provide a strong basis for the investigation of this compound.

Study InterventionAnimal ModelKey FindingsReference
2'-Fucosyllactose (2'-FL)Neonatal MiceReduced severity of NEC, preserved small intestinal mucosal architecture, and decreased pro-inflammatory markers.[7][8]
2'-Fucosyllactose (2'-FL)Neonatal MiceMaintained mesenteric perfusion via increased endothelial nitric oxide synthase (eNOS) expression.[7][8]
2'-Fucosyllactose (2'-FL) and 6'-Sialyllactose (6'-SL)Newborn Mice and Premature PigletsReduced NEC severity, apoptosis, inflammation, and weight loss. Inhibited TLR4-mediated NF-κB inflammatory signaling.[6]

Experimental Protocols

The following protocols are based on established methods for inducing and evaluating NEC in neonatal animal models, adapted for the potential testing of this compound.

Neonatal Rodent Model of Necrotizing Enterocolitis

This model is widely used due to its reproducibility and the ability to control key variables.

Materials:

  • Pregnant, time-dated Sprague-Dawley rats or C57BL/6 mice

  • Neonatal formula (e.g., Esbilac)

  • Lacto-N-fucopentaose I (this compound)

  • Hypoxia chamber (5% O2, 95% N2)

  • Cold stress environment (4°C)

  • Gavage feeding tubes (size 3.5 French)

  • Standard laboratory equipment for animal housing and care

Protocol:

  • Animal Preparation: Neonatal pups are separated from their mothers at birth to prevent breastfeeding.

  • Group Allocation: Pups are randomly assigned to different experimental groups:

    • Dam-fed (control)

    • Formula-fed (NEC model)

    • Formula + this compound (treatment group)

  • Induction of NEC:

    • Formula Feeding: Pups are gavage-fed with formula (e.g., 100 µL every 3 hours for mice).

    • Hypoxia/Cold Stress: Twice daily, pups are subjected to hypoxia (e.g., 10 minutes in 5% O2) followed by cold stress (e.g., 10 minutes at 4°C).

  • This compound Administration: this compound is dissolved in the formula and administered via gavage feeding at a predetermined concentration (e.g., based on effective doses of other HMOs, such as 0.25 mg/g body weight for 2'-FL in mice).[9]

  • Monitoring and Endpoint: Pups are monitored for signs of distress, and weight is recorded daily. The experiment is typically terminated after 3-4 days.

  • Sample Collection and Analysis:

    • The distal ileum is harvested for histological analysis (H&E staining) to assess the degree of intestinal injury.

    • Intestinal tissue can be used for molecular analyses, such as qPCR or Western blotting to measure inflammatory markers (e.g., TNF-α, IL-6, IL-1β) and signaling proteins (e.g., TLR4, NF-κB).

    • Mesenteric blood flow can be assessed using techniques like laser Doppler flowmetry.

In Vitro Intestinal Barrier Function Assay

This assay can be used to evaluate the direct effects of this compound on the integrity of the intestinal epithelium.

Materials:

  • Human intestinal epithelial cell lines (e.g., Caco-2, T84)

  • Transwell inserts with a permeable membrane

  • Cell culture medium and supplements

  • Lacto-N-fucopentaose I (this compound)

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Transepithelial electrical resistance (TEER) meter

  • Inflammatory stimuli (e.g., TNF-α, IFN-γ)

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto the apical side of Transwell inserts and cultured until they form a differentiated and polarized monolayer.

  • This compound Treatment: The cell monolayers are treated with varying concentrations of this compound on the apical side for a specified duration (e.g., 24 hours).

  • Inflammatory Challenge: To model inflammatory conditions, cells can be co-treated with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) in the basolateral compartment.

  • Barrier Function Assessment:

    • TEER Measurement: The electrical resistance across the cell monolayer is measured at different time points using a TEER meter. An increase in TEER indicates enhanced barrier function.

    • Paracellular Permeability: FITC-dextran is added to the apical chamber, and its passage to the basolateral chamber is quantified over time using a fluorescence plate reader. A decrease in FITC-dextran flux suggests improved barrier integrity.

  • Molecular Analysis: Cells can be harvested for analysis of tight junction protein expression (e.g., occludin, claudin-1, ZO-1) by qPCR or Western blotting.

Visualizations

Proposed Signaling Pathway of Fucosylated HMOs in NEC

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Activates LNFP_I This compound LNFP_I->TLR4 Inhibits NFkB_pathway NF-κB Signaling TLR4->NFkB_pathway Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammation Leads to Apoptosis Apoptosis NFkB_pathway->Apoptosis Leads to Inflammation->Apoptosis Induces

Caption: Proposed mechanism of this compound in modulating the TLR4 signaling pathway in NEC.

Experimental Workflow for In Vivo Evaluation of this compound

G start Neonatal Pups (Rat or Mouse) randomization Randomization start->randomization group1 Dam-Fed Control randomization->group1 group2 Formula-Fed (NEC) randomization->group2 group3 Formula + this compound randomization->group3 monitoring Daily Monitoring (Weight, Clinical Signs) group1->monitoring nec_induction NEC Induction (Hypoxia + Cold Stress) group2->nec_induction group3->nec_induction nec_induction->monitoring endpoint Endpoint (Day 3-4) monitoring->endpoint analysis Analysis: - Histology (NEC Score) - Inflammatory Markers - Barrier Function endpoint->analysis

Caption: Workflow for assessing the efficacy of this compound in a neonatal rodent NEC model.

Conclusion

While direct experimental evidence for the role of isolated this compound in necrotizing enterocolitis is still emerging, the substantial body of research on fucosylated HMOs, particularly 2'-FL, provides a strong foundation for its investigation. The potential of this compound to modulate the gut microbiota, inhibit pathogen adhesion, enhance intestinal barrier function, and attenuate inflammation makes it a compelling candidate for further research and development as a therapeutic or preventive agent for NEC. The protocols and conceptual frameworks provided here offer a guide for researchers to explore the application of this compound in this critical area of neonatal health.

References

Application Notes & Protocols: The Use of Lacto-N-fucopentaose I (LNFP I) in Viral Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Milk Oligosaccharides (HMOs) are a complex mixture of carbohydrates that represent the third most abundant solid component of human milk.[1] Beyond their prebiotic functions, HMOs are increasingly recognized for their protective roles against infectious diseases, including a range of viral infections.[1] Lacto-N-fucopentaose I (LNFP I), a prominent fucosylated HMO, has demonstrated significant antiviral properties.[2][3] Structurally, this compound can mimic host cell surface glycans that many viruses use for attachment, positioning it as a potential antiviral agent.[2][4] These application notes provide an overview of the antiviral activity of this compound, its mechanisms of action, and detailed protocols for its evaluation in in vitro viral infection models.

Application Note 1: Antiviral Spectrum of this compound

This compound has been investigated for its inhibitory effects against several clinically relevant viruses. Its primary mechanism is often attributed to its ability to act as a soluble decoy receptor, preventing the initial attachment of viral particles to host cells.[1][4]

Key Findings:

  • Enterovirus 71 (EV71): this compound has been shown to ameliorate EV71 infection. It can reduce the expression of the viral capsid protein VP1, which is crucial for the virus to adsorb to host cells.[2][5] Studies indicate that this compound can protect human rhabdomyosarcoma (RD) cells from EV71-induced cell death.[5]

  • Norovirus: As a fucosylated HMO, this compound's structure resembles the histo-blood group antigens (HBGAs) that noroviruses use as receptors. Research suggests this compound can bind to the norovirus capsid protein, thereby blocking its ability to attach to host cells.[2]

  • Rotavirus: While the role of specific HMOs in rotavirus infection is complex, some studies suggest that fucosylated HMOs like this compound can inhibit rotavirus infectivity.[2][6] However, other clinical observations have noted associations between higher this compound concentrations and an increased risk of rotavirus gastroenteritis, indicating that its role may be strain-specific or influenced by other factors in breast milk.[7][8]

  • Human Immunodeficiency Virus (HIV): Higher concentrations of 2-linked fucosylated HMOs, including this compound, in the breastmilk of HIV-infected mothers have been associated with reduced mortality in HIV-exposed, uninfected children.[9] The proposed mechanism involves HMOs acting as decoy receptors that prevent HIV from binding to dendritic cell-specific ICAM-3 grabbing non-integrin (DC-SIGN) on immune cells.[4][10]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in various viral infection models.

VirusModel SystemThis compound ConcentrationKey Quantitative OutcomeReference
Enterovirus 71 (EV71) Human Rhabdomyosarcoma (RD) Cells100-400 µg/mLSignificant decrease in VP1 mRNA levels at 400 µg/mL.[5][5]
Enterovirus 71 (EV71) Human Rhabdomyosarcoma (RD) Cells25-1600 µg/mLProtection of EV71-infected cells from death.[5][5]
Enterovirus 71 (EV71) Caenorhabditis elegans100-200 µg/mLInhibition of cell apoptosis.[5][5]

Application Note 2: Mechanisms of Antiviral Action

This compound employs multiple mechanisms to inhibit viral infections, extending beyond simple receptor blockage.

  • Receptor Decoy Activity: The primary mechanism involves this compound structurally mimicking host cell surface glycans. Viruses mistakenly bind to these soluble this compound molecules in the extracellular environment instead of the host cell receptors, neutralizing their ability to initiate infection.[2][4]

  • Modulation of Cellular Processes: In the context of EV71, this compound has been shown to influence the host cell cycle. It can promote the expression of Cyclin-Dependent Kinase 2 (CDK2) and reduce cyclin E levels, which helps to reverse the S-phase arrest induced by the virus.[2][5]

  • Inhibition of Apoptosis: this compound can inhibit virus-induced apoptosis (programmed cell death). In EV71-infected RD cells and C. elegans models, it significantly decreases the levels of pro-apoptotic genes like Egl-1, Ced-3, and Ced-4.[2][5]

  • Reduction of Oxidative Stress: Viral infections often induce reactive oxygen species (ROS), leading to cellular damage. This compound has been observed to inhibit ROS production in virus-infected cells.[5]

Visualizing the Mechanism of Action

LNFP1_Antiviral_Mechanisms cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Virus Particle LNFPI_decoy This compound (Decoy) Virus->LNFPI_decoy Binding & Neutralization Receptor Host Cell Receptor Virus->Receptor Blocked Attachment Infection CellCycle Cell Cycle (S-Phase Arrest) Apoptosis Apoptosis ROS ROS Production LNFPI_cell This compound

Protocol 1: In Vitro Viral Inhibition Assay - Plaque Reduction Neutralization Test (PRNT)

This protocol details a standard method to quantify the ability of this compound to neutralize a virus and prevent the formation of plaques (zones of cell death) in a cell monolayer.

Materials:

  • Target virus stock (e.g., EV71, Rotavirus)

  • Host cell line permissive to the virus (e.g., RD cells, MA104 cells)[5][11]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (sterile, stock solution of known concentration)

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% agarose or methylcellulose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Formalin (10%) for cell fixation

  • 6-well or 12-well cell culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the appropriate host cells into 6-well plates at a density that will result in a confluent monolayer (e.g., 5 x 10^5 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound-Virus Mixture:

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium (e.g., 1600, 800, 400, 200, 100 µg/mL).[5]

    • Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaque-forming units (PFU) per well.

    • In sterile tubes, mix equal volumes of each this compound dilution with the diluted virus.

    • Include a "virus control" (virus mixed with serum-free medium only) and a "cell control" (serum-free medium only).

    • Incubate the mixtures for 1 hour at 37°C to allow this compound to bind to the virus particles.

  • Infection of Cell Monolayers:

    • Gently wash the confluent cell monolayers twice with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of the this compound-virus mixtures (and controls) to the corresponding wells.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent drying.

  • Overlay and Incubation:

    • After the adsorption period, aspirate the inoculum from the wells.

    • Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in localized plaques.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus's replication cycle, until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay medium and formalin.

    • Stain the cell monolayer by adding 0.5 mL of Crystal Violet solution to each well for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well. Healthy cells will stain purple, while plaques will appear as clear zones.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the formula:

      • % Inhibition = [1 - (Plaques in Treated Well / Plaques in Virus Control Well)] * 100

    • The IC50 value (the concentration of this compound that inhibits 50% of plaque formation) can be determined by plotting the percent inhibition against the log of the this compound concentration.

Workflow for Plaque Reduction Assay

PRNT_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 4-7: Analysis A Seed host cells in multi-well plates B Incubate overnight to form monolayer C Prepare serial dilutions of this compound E Mix this compound and virus. Incubate 1h @ 37°C C->E D Dilute virus stock to target PFU D->E G Infect cells with This compound-virus mixture (1h) E->G F Wash cell monolayer F->G H Aspirate inoculum and add semi-solid overlay G->H I Incubate plates until plaques are visible H->I J Fix cells with formalin I->J K Stain with Crystal Violet J->K L Count plaques and calculate % inhibition K->L

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and adherence to biosafety level guidelines for the specific virus, must be followed.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Lacto-N-fucopentaose I (LNFP I). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of this compound?

A1: The most common and economically viable method for large-scale production of this compound is microbial fermentation using genetically engineered strains, typically Escherichia coli.[1][2][3] This approach involves engineering the host to express the necessary glycosyltransferases for the stepwise synthesis of this compound from simpler sugars like lactose and glucose.[4][5] Chemoenzymatic synthesis is another method, but it can be more complex and costly for large-scale applications due to the need for purified enzymes and protecting group manipulations.[6][7]

Q2: Why is byproduct formation, particularly 2'-fucosyllactose (2'-FL), a significant issue in this compound production?

A2: The formation of 2'-FL is a major challenge because the α-1,2-fucosyltransferase (α1,2-FucT) enzyme, which is crucial for the final step of this compound synthesis, can also use lactose as a substrate.[2] This promiscuous activity leads to the production of 2'-FL, which is structurally similar to this compound, making downstream purification difficult and reducing the overall yield of the target product.[2][5]

Q3: What are typical yields for this compound in large-scale fermentation?

A3: this compound yields have been steadily increasing with advancements in metabolic engineering and fermentation optimization. Reported titers in fed-batch fermentation using engineered E. coli have ranged from a few grams per liter to as high as 77 g/L in optimized lab-scale bioreactors.[1][4] However, achieving such high titers at an industrial scale remains a significant challenge.

Q4: What are the key considerations for downstream purification of this compound?

A4: The primary challenge in downstream processing is the separation of this compound from structurally similar oligosaccharides, such as the byproduct 2'-FL and unreacted precursors like lacto-N-tetraose (LNT) and lacto-N-triose II (LNTri II).[8] Additionally, the final product must be free of contaminants from the microbial host, such as endotoxins and residual proteins, especially for food and pharmaceutical applications.[9][10] This necessitates multiple purification steps, which can impact the overall process yield and cost.[11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale production of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low this compound Titer 1. Suboptimal enzyme expression or activity. 2. Inefficient precursor (LNT) supply. 3. Non-optimized fermentation conditions (pH, temperature, aeration).[14] 4. Accumulation of inhibitory byproducts.1. Optimize codon usage of glycosyltransferase genes for the expression host. Screen for more efficient enzymes. 2. Enhance the expression of enzymes involved in the LNT synthesis pathway.[4] 3. Perform a design of experiments (DoE) to optimize fermentation parameters in a lab-scale parallel fermenter system.[15][16] 4. Engineer the host to reduce the production of inhibitory compounds or use a fed-batch strategy to maintain low substrate concentrations.
High 2'-FL Byproduct Formation 1. Promiscuous activity of the α-1,2-fucosyltransferase.[2] 2. High intracellular lactose concentration.1. Engineer the α-1,2-fucosyltransferase to improve its specificity for LNT over lactose.[2] This can be achieved through rational design or directed evolution. 2. Control the lactose feed rate during fermentation to minimize its accumulation. Use a host strain with reduced lactose uptake.[17]
Intracellular Accumulation of this compound Lack of efficient export system for this compound in the host organism.[4]1. Engineer the host to express a suitable sugar efflux transporter.[5] 2. Optimize the fermentation process to promote cell lysis at the end of the production phase for easier product recovery.
Difficulties in Downstream Purification 1. Co-elution of this compound with 2'-FL and other similar oligosaccharides.[18] 2. Presence of host cell proteins and endotoxins.[19]1. Employ multi-step chromatography strategies, potentially using different resin chemistries. Consider enzymatic treatment to remove specific impurities.[8] 2. Implement robust cell removal and lysis steps. Incorporate ion exchange and/or hydrophobic interaction chromatography for protein and endotoxin removal.[10][20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production.

Table 1: Comparison of this compound Production Titers in Engineered E. coli

Study Focus This compound Titer (g/L) Byproduct (2'-FL) Titer (g/L) Key Strategy
Metabolic Pathway Design[1]2.11Not specifiedFed-batch cultivation of engineered strains.
Multimodular Metabolic Engineering[4]77.0Not specifiedFed-batch fermentation optimization and pathway enhancement.
Engineered α-1,2-fucosyltransferases[2]19.60.04Protein engineering of FsFucT to reduce 2'-FL formation.
Wild-type FsFucT[2]12.25.85Baseline production before enzyme engineering.
Screening of Glycosyltransferase[8]35.1LowScreening for a specific α1,2-fucosyltransferase and elimination of residual precursors.

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production in E. coli

This protocol outlines a general procedure for the fed-batch fermentation of an engineered E. coli strain designed for this compound production.

1. Media Preparation:

  • Batch Medium: Prepare a defined mineral medium containing a carbon source (e.g., glucose or glycerol), nitrogen source (e.g., ammonium sulfate), phosphate source, and trace elements.

  • Feeding Medium: Prepare a concentrated solution of the primary carbon source (e.g., glucose/glycerol mixture) and lactose.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a seed culture medium and incubate overnight at 37°C with shaking.

  • Use the seed culture to inoculate the fermenter.

3. Fermentation:

  • Bioreactor Setup: Use a 5 L bioreactor with automated control of pH, temperature, and dissolved oxygen (DO).

  • Initial Batch Phase: Start the fermentation in batch mode until the initial carbon source is depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated carbon source and lactose solution at a controlled rate. A mixed feed of glucose and glycerol can be beneficial.[4]

    • Maintain the temperature at 37°C and pH at a setpoint (e.g., 7.0) through the addition of a base (e.g., ammonia).

    • Control the DO level by adjusting the agitation speed and airflow rate.

  • Induction: Induce the expression of the this compound synthesis pathway genes at an appropriate cell density (e.g., mid-exponential phase) by adding an inducer like IPTG.

  • Harvest: Continue the fermentation for a predetermined period (e.g., 48-72 hours) post-induction. Harvest the culture broth for downstream processing.

4. Product Analysis:

  • Monitor cell growth by measuring optical density (OD600).

  • Quantify this compound, 2'-FL, and other oligosaccharides in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

Visualizations

Diagram 1: Enzymatic Synthesis Pathway of this compound

LNFP_I_Synthesis Lactose Lactose LNTri_II Lacto-N-triose II (LNTri II) Lactose->LNTri_II β1,3-N-acetylglucosaminyltransferase (lgtA) Two_FL 2'-Fucosyllactose (2'-FL) (Byproduct) Lactose->Two_FL α1,2-fucosyltransferase (promiscuous activity) LNT Lacto-N-tetraose (LNT) LNTri_II->LNT β1,3-galactosyltransferase (wbgO) LNFP_I Lacto-N-fucopentaose I (this compound) LNT->LNFP_I α1,2-fucosyltransferase (futC/wbsJ)

Caption: Enzymatic pathway for this compound synthesis in engineered E. coli.

Diagram 2: General Workflow for Large-Scale this compound Production

LNFP_I_Workflow Strain_Eng Strain Engineering (E. coli) Upstream Upstream Processing Strain_Eng->Upstream Fermentation Fed-Batch Fermentation Upstream->Fermentation Downstream Downstream Processing Fermentation->Downstream Cell_Removal Cell Removal (Filtration/Centrifugation) Downstream->Cell_Removal Purification Purification (Chromatography) Cell_Removal->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Overview of the large-scale this compound production process.

References

Technical Support Center: Microbial Synthesis of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the microbial synthesis of Lacto-N-fucopentaose I (LNFP I).

Troubleshooting Guide

This guide addresses common problems related to byproduct formation and provides systematic steps to identify and resolve them.

Problem 1: High levels of 2'-fucosyllactose (2'-FL) byproduct detected.

Possible Causes:

  • Promiscuous α-1,2-fucosyltransferase activity: The enzyme responsible for fucosylation is also acting on lactose, the primary carbon source or a precursor, to produce 2'-FL.[1]

  • Suboptimal precursor availability: Insufficient levels of the intended acceptor molecule, lacto-N-tetraose (LNT), may lead the fucosyltransferase to utilize the more abundant lactose.

  • Inappropriate gene expression levels: The expression level of the α-1,2-fucosyltransferase may not be optimally balanced with the enzymes in the LNT synthesis pathway.[2]

Troubleshooting Steps:

  • Enzyme Selection and Engineering:

    • Screen different α-1,2-fucosyltransferases: Evaluate enzymes from various microbial sources to identify one with higher specificity for LNT over lactose.[3][4][5] For example, α-1,2-fucosyltransferase from Thermoanaerobacterium sp. RBIITD has shown high in vivo this compound productivity.[3]

    • Protein Engineering: Employ rational or semi-rational design to mutate the α-1,2-fucosyltransferase to reduce its affinity for lactose.[1] For instance, variants of FsFucT from Francisella sp. FSC1006 have demonstrated a significant reduction in 2'-FL production.[1]

  • Metabolic Pathway Optimization:

    • Enhance LNT precursor supply: Overexpress genes involved in the LNT biosynthesis pathway, such as those encoding β-1,3-N-acetylglucosaminyltransferase (e.g., lgtA) and β-1,3-galactosyltransferase (e.g., wbgO or wbdO).[2][6]

    • Knockout competing pathways: Delete genes that divert precursors away from the this compound pathway. For example, deleting lacZ (encoding β-galactosidase) can prevent lactose degradation and increase its availability for LNT synthesis.[5][6]

  • Gene Expression Tuning:

    • Optimize promoter and RBS strength: Fine-tune the expression of the α-1,2-fucosyltransferase (futC) by using promoters and ribosome binding sites of varying strengths to match the flux of LNT production.[2]

    • Balance enzyme copy numbers: Adjust the plasmid copy numbers for the genes involved in the this compound synthesis pathway to ensure a balanced expression of all necessary enzymes.[2]

Problem 2: Significant accumulation of precursor molecules like lacto-N-tetraose (LNT) and lacto-N-triose II (LNTri II).

Possible Causes:

  • Inefficient final fucosylation step: The activity of the α-1,2-fucosyltransferase may be a bottleneck, leading to the accumulation of its substrate, LNT.

  • Suboptimal precursor conversion: Inefficient conversion of LNTri II to LNT by β-1,3-galactosyltransferase can cause LNTri II to accumulate.[3]

  • Insufficient GDP-L-fucose supply: The donor substrate for the fucosylation reaction, GDP-L-fucose, may be limited.

Troubleshooting Steps:

  • Enhance Fucosylation Efficiency:

    • Overexpress a highly active α-1,2-fucosyltransferase: Ensure the selected enzyme is expressed at a sufficient level to convert the available LNT.

    • Improve GDP-L-fucose availability: Overexpress genes in the de novo or salvage pathway for GDP-L-fucose synthesis.[7]

  • Improve Precursor Conversion:

    • Optimize β-1,3-galactosyltransferase expression: Chromosomal integration or overexpression of the gene encoding β-1,3-galactosyltransferase (e.g., wbgO) can improve the conversion of LNTri II to LNT.[3]

  • Post-fermentation Purification:

    • Enzymatic removal of residual precursors: A recombinant strain co-expressing enzymes like β-N-acetylhexosaminidase and lacto-N-biosidase can be used to eliminate residual LNTri II and LNT after the main fermentation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the microbial synthesis of this compound and why is it formed?

A1: The most common and significant byproduct is 2'-fucosyllactose (2'-FL).[1][3] It is formed because the α-1,2-fucosyltransferase, the enzyme that should transfer a fucose molecule to lacto-N-tetraose (LNT) to form this compound, can also recognize and fucosylate lactose.[1] This promiscuous enzyme activity leads to the undesired synthesis of 2'-FL, especially when lactose is abundant in the fermentation medium.

Q2: How can I reduce the formation of 2'-FL without significantly impacting this compound production?

A2: Several metabolic engineering strategies can be employed. A key approach is to use or engineer an α-1,2-fucosyltransferase with high specificity for LNT.[1][3] Additionally, you can optimize the metabolic pathway to increase the intracellular concentration of LNT relative to lactose. This can be achieved by enhancing the expression of genes in the LNT synthesis pathway and knocking out genes that lead to competing pathways.[2][6] Fine-tuning the expression level of the fucosyltransferase is also crucial.[2]

Q3: What are other potential byproducts I should monitor for?

A3: Besides 2'-FL, you should monitor for the accumulation of pathway intermediates, primarily lacto-N-tetraose (LNT) and lacto-N-triose II (LNTri II).[3] Their presence in high concentrations in the final product can indicate inefficiencies in the downstream enzymatic steps of the this compound biosynthesis pathway.

Q4: What analytical methods are suitable for detecting and quantifying this compound and its byproducts?

A4: High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of human milk oligosaccharides like this compound and its byproducts.[8] Techniques such as HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used for quantification and identification.[8][9] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.[8]

Q5: Are there any specific E. coli strains that are better suited for this compound production?

A5: While various E. coli strains can be engineered for this compound production, strains like E. coli BL21(DE3) are commonly used as they are deficient in proteases and allow for high-level expression of recombinant proteins.[2][10] However, the genetic modifications introduced, such as deletions of genes involved in competing pathways (e.g., lacZ, wecB, nagB), are more critical than the initial choice of strain.[6]

Quantitative Data Summary

Table 1: Comparison of this compound and 2'-FL Production in Engineered E. coli Strains

Strain/ConditionThis compound Titer (g/L)2'-FL Titer (g/L)Key StrategyReference
E. coli expressing wild-type FsFucT12.25.85Baseline production[1]
E. coli expressing engineered FsFucT_S3 variant19.60.04Protein engineering of α-1,2-fucosyltransferase[1]
Engineered strain LNP57 (fed-batch)77Not reported, but focus was on maximizing this compoundMultimodular metabolic engineering[2]
Engineered strain with screened α-1,2-fucosyltransferase (fed-batch)35.1Low/eliminatedScreening for specific glycosyltransferase[3]
E. coli with FutC expression (shake flask)0.2710.265Whole-cell biotransformation[11]

Experimental Protocols

1. General Protocol for Fed-Batch Fermentation of Engineered E. coli for this compound Production

This protocol is a generalized procedure based on common practices in the cited literature.[1][2][3]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours.

    • Transfer the seed culture to a larger volume of fermentation medium (e.g., 500 mL in a 2 L flask) and grow under the same conditions to an OD600 of 4-6.

  • Bioreactor Setup and Fermentation:

    • Prepare a 5 L bioreactor with a defined minimal medium containing a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.2.

    • Maintain the temperature at 37°C and pH at a controlled level (e.g., 7.0) by automatic addition of a base (e.g., NH4OH).

    • Control the dissolved oxygen (DO) level at a setpoint (e.g., 20-30%) by adjusting the agitation speed and airflow rate.

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated solution of glycerol and lactose.

    • Induce gene expression at an appropriate cell density (e.g., OD600 of 20-30) by adding an inducer like IPTG.

    • Continue the fermentation for 48-72 hours, monitoring cell growth, substrate consumption, and product formation periodically.

  • Sample Analysis:

    • Withdraw samples from the bioreactor at regular intervals.

    • Centrifuge the samples to separate the supernatant from the cell pellet.

    • Analyze the supernatant for this compound, 2'-FL, LNT, LNTri II, and residual sugars using HPLC.

2. Protocol for HPLC Analysis of this compound and Byproducts

  • Sample Preparation:

    • Dilute the fermentation supernatant with ultrapure water to a suitable concentration range for the HPLC system.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: A suitable mobile phase, often dilute sulfuric acid (e.g., 5 mM H2SO4) or acetonitrile/water gradient.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 60°C.

    • Detection: Use a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

    • Quantification: Use external standards of this compound, 2'-FL, LNT, and LNTri II to generate calibration curves for quantification.

Visualizations

LNFP_I_Biosynthesis_Pathway Lactose Lactose LNTri_II Lacto-N-triose II Lactose->LNTri_II lgtA (β-1,3-N-acetylglucosaminyltransferase) Two_FL 2'-fucosyllactose (Byproduct) Lactose->Two_FL futC (promiscuous activity) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNTri_II LNT Lacto-N-tetraose LNTri_II->LNT wbgO (β-1,3-galactosyltransferase) UDP_Gal UDP-Galactose UDP_Gal->LNT LNFP_I Lacto-N-fucopentaose I LNT->LNFP_I futC (α-1,2-fucosyltransferase) GDP_Fuc GDP-L-fucose GDP_Fuc->LNFP_I GDP_Fuc->Two_FL

Caption: Biosynthetic pathway for this compound and the formation of the 2'-FL byproduct.

Troubleshooting_Logic Start High Byproduct Formation (e.g., 2'-FL) Check_Enzyme Is the α-1,2-fucosyltransferase highly specific for LNT? Start->Check_Enzyme Engineer_Enzyme Screen for or engineer a more specific enzyme Check_Enzyme->Engineer_Enzyme No Check_Precursor Is the LNT precursor supply sufficient? Check_Enzyme->Check_Precursor Yes Engineer_Enzyme->Check_Precursor Enhance_LNT_Pathway Overexpress LNT synthesis genes (lgtA, wbgO) Check_Precursor->Enhance_LNT_Pathway No Check_Gene_Expression Are gene expression levels balanced? Check_Precursor->Check_Gene_Expression Yes Enhance_LNT_Pathway->Check_Gene_Expression Tune_Expression Optimize promoters, RBS, and gene copy numbers Check_Gene_Expression->Tune_Expression No Resolved Byproduct Formation Reduced Check_Gene_Expression->Resolved Yes Tune_Expression->Resolved

Caption: Troubleshooting workflow for reducing byproduct formation in this compound synthesis.

References

Technical Support Center: Lacto-N-fucopentaose I (LNFP I) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Lacto-N-fucopentaose I (LNFP I).

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

IssuePossible CausesSuggested Solutions
Low this compound Titer 1. Suboptimal fermentation conditions (temperature, pH).[1][2] 2. Inefficient precursor (Lacto-N-tetraose, LNT) conversion.[1][3] 3. Insufficient supply of the fucose donor, GDP-L-fucose.[4][5] 4. Low expression or activity of key enzymes (e.g., α-1,2-fucosyltransferase).[1][6]1. Optimize fermentation temperature (e.g., studies show 37°C can be optimal) and maintain pH control.[1] 2. Enhance the expression of enzymes responsible for LNT synthesis, such as β-1,3-galactosyltransferase (wbgO).[1][7] 3. Overexpress genes in the de novo or salvage pathway for GDP-L-fucose synthesis.[5] 4. Screen for more efficient α-1,2-fucosyltransferases (FutC from Helicobacter pylori is a good candidate) or use protein engineering to improve enzyme activity.[1][6]
High Accumulation of Byproduct 2'-fucosyllactose (2'-FL) 1. Non-specific activity of α-1,2-fucosyltransferase, which can use lactose as a substrate.[5][6]1. Select or engineer an α-1,2-fucosyltransferase with high specificity for LNT.[4][6] 2. Control the lactose concentration in the fermentation medium.
Accumulation of Intermediates (LNT, LNTri II) 1. Inefficient conversion of Lacto-N-triose II (LNTri II) to LNT.[7] 2. Incomplete conversion of LNT to this compound.[7]1. Enhance the expression of β-1,3-galactosyltransferase (wbgO) through methods like chromosomal integration.[7] 2. Optimize the expression and activity of α-1,2-fucosyltransferase.[1] 3. Implement a co-cultivation strategy with a strain engineered to consume residual LNTri II and LNT.[7]
Slow or Stalled Fermentation 1. Substrate limitation (e.g., carbon source). 2. Accumulation of inhibitory byproducts.[8] 3. Non-optimal pH.[8]1. Implement a fed-batch strategy with a controlled feeding rate of the carbon source (e.g., glycerol and glucose co-feeding).[1] 2. Monitor and control the accumulation of inhibitory substances. 3. Ensure robust pH control throughout the fermentation process.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in engineered E. coli?

A1: The de novo biosynthesis of this compound in engineered E. coli typically starts from lactose and involves the sequential action of several enzymes. First, lactose is converted to Lacto-N-triose II (LNTri II) by a β-1,3-N-acetylglucosaminyltransferase. Next, LNTri II is converted to Lacto-N-tetraose (LNT) by a β-1,3-galactosyltransferase. Finally, LNT is fucosylated by an α-1,2-fucosyltransferase using GDP-L-fucose as the sugar donor to produce this compound.[1]

LNFP_I_Biosynthesis Lactose Lactose LNTri_II Lacto-N-triose II (LNTri II) Lactose->LNTri_II β-1,3-N-acetylglucosaminyl -transferase (lgtA) LNT Lacto-N-tetraose (LNT) LNTri_II->LNT β-1,3-galactosyl -transferase (wbdO) LNFP_I Lacto-N-fucopentaose I (this compound) LNT->LNFP_I α-1,2-fucosyl -transferase (FutC) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNTri_II UDP_Gal UDP-Gal UDP_Gal->LNT GDP_Fuc GDP-L-fucose GDP_Fuc->LNFP_I

Caption: De novo biosynthesis pathway of Lacto-N-fucopentaose I.

Q2: Which host organism is commonly used for this compound fermentation?

A2: Engineered Escherichia coli, particularly strains like BL21(DE3), are frequently used for the production of this compound due to their well-understood genetics and rapid growth.[1][3]

Q3: What are some key enzymes for high-yield this compound production?

A3: Key enzymes for efficient this compound synthesis include:

  • β-1,3-N-acetylglucosaminyltransferase (lgtA) : For the conversion of lactose to LNTri II.[1]

  • β-1,3-galactosyltransferase (wbdO) : For the conversion of LNTri II to LNT.[1]

  • α-1,2-fucosyltransferase (futC) : From sources like Helicobacter pylori, for the final fucosylation of LNT to this compound.[1]

  • UDP-galactose-4-epimerase (galE) : To ensure a sufficient supply of UDP-galactose.[1]

Q4: How can the formation of the byproduct 2'-fucosyllactose (2'-FL) be minimized?

A4: The formation of 2'-FL occurs when the α-1,2-fucosyltransferase non-specifically fucosylates lactose.[6] To minimize this, you can:

  • Use an α-1,2-fucosyltransferase with high substrate specificity for LNT.[4][6]

  • Employ protein engineering to modify the substrate-binding site of the fucosyltransferase to favor LNT over lactose.[6]

  • Control the concentration of lactose available in the fermentation medium.

Q5: What are typical yields for this compound in shake-flask and fed-batch fermentation?

A5: Reported yields for this compound can vary significantly based on the engineered strain and fermentation strategy. Some high-yield examples include:

  • Shake-flask fermentation: 3.29 g/L to 4.42 g/L.[1][7]

  • Fed-batch fermentation: Titers have been reported to reach up to 77 g/L.[1]

Quantitative Data Summary

ParameterShake-Flask FermentationFed-Batch FermentationReference
This compound Titer 2.25 g/L46.40 g/L[1]
3.29 g/L77 g/L[1]
2.11 g/L-[3]
-19.6 g/L (with minimized 2'-FL)[6]
-30.47 g/L (without 2'-FL)[4]
4.42 g/L35.1 g/L[7]
Precursor (LNT) to this compound Conversion Rate -32.55%[3]
-93.05%[1]
Productivity -1.0 g/L/h[1]

Experimental Protocols

General Fed-Batch Fermentation Protocol for this compound Production

This protocol is a generalized procedure based on common practices in published research.[1][3] Specific parameters should be optimized for the particular engineered strain and equipment.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Seed_Culture 1. Inoculate seed culture in LB medium Bioreactor_Prep 2. Prepare bioreactor with fermentation medium Inoculation 3. Inoculate bioreactor with seed culture Bioreactor_Prep->Inoculation Batch_Phase 4. Batch phase growth (e.g., at 37°C) Inoculation->Batch_Phase Induction 5. Induce protein expression (e.g., with IPTG) Batch_Phase->Induction Fed_Batch_Phase 6. Fed-batch phase with controlled feeding (e.g., glycerol/glucose) Induction->Fed_Batch_Phase Sampling 7. Periodic sampling for OD600 and metabolite analysis Fed_Batch_Phase->Sampling Harvest 8. Harvest culture Sampling->Harvest Quantification 9. Quantify this compound, LNT, and byproducts (e.g., via HPLC) Harvest->Quantification

Caption: General experimental workflow for fed-batch fermentation.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a specified value (e.g., 0.6-0.8).

2. Bioreactor Setup and Inoculation:

  • Prepare the fermentation medium in a sterilized bioreactor. A typical medium might contain a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

3. Batch Phase:

  • Maintain the fermentation at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.

  • Allow the culture to grow until the initial carbon source is depleted, often indicated by a sharp increase in dissolved oxygen.

4. Induction and Fed-Batch Phase:

  • Induce the expression of the this compound biosynthesis pathway genes by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Simultaneously, begin the fed-batch phase by continuously feeding a concentrated solution of a carbon source (e.g., a mixture of glycerol and glucose) and lactose at a controlled rate.[1]

  • Maintain the temperature at 37°C for optimal this compound synthesis.[1]

5. Sampling and Analysis:

  • Collect samples periodically to measure cell density (OD600) and the concentrations of this compound, LNT, 2'-FL, and other relevant metabolites using High-Performance Liquid Chromatography (HPLC).

6. Harvest:

  • Once the desired this compound titer is reached or the fermentation process is complete, harvest the culture for product purification.

Logical Troubleshooting Flow

Troubleshooting_Flow rect_node rect_node success_node success_node start Low this compound Yield? check_byproducts High Byproducts (e.g., 2'-FL)? start->check_byproducts check_intermediates High Intermediates (LNT, LNTri II)? check_byproducts->check_intermediates No optimize_futC Optimize/Engineer α-1,2-fucosyltransferase check_byproducts->optimize_futC Yes check_conditions Fermentation Conditions Optimal? check_intermediates->check_conditions No enhance_precursors Enhance Precursor Synthesis (wbgO, galE) check_intermediates->enhance_precursors Yes optimize_fermentation Optimize Temp, pH, Feeding Strategy check_conditions->optimize_fermentation No end Improved Yield check_conditions->end Yes optimize_futC->end enhance_precursors->end optimize_fermentation->end

Caption: Logical flow for troubleshooting low this compound yield.

References

Technical Support Center: Quantification of Lacto-N-fucopentaose I (LNFP I) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Lacto-N-fucopentaose I (LNFP I) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound by mass spectrometry?

Quantifying this compound by mass spectrometry can be challenging due to its structural complexity and the presence of isomers. Key challenges include:

  • Isomer Differentiation: this compound has several isomers, such as LNFP II and LNFP III, which have the same mass and can be difficult to distinguish without careful optimization of chromatographic separation and mass spectrometry fragmentation methods.[1][2]

  • Matrix Effects: Biological samples are complex matrices containing various components like proteins, lipids, and salts. These components can interfere with the ionization of this compound, leading to ion suppression or enhancement, which affects the accuracy and reproducibility of quantification.[3][4][5]

  • Co-elution of Isomers: During liquid chromatography, isomers of LNFP may not be fully separated, leading to overlapping peaks and inaccurate quantification.[2]

  • Variable Ionization Efficiency: Different isomers of LNFP may exhibit different ionization efficiencies in the mass spectrometer's ion source, which can lead to quantification errors if not properly accounted for.[6]

  • Lack of Commercially Available Standards: The availability of pure standards for all LNFP isomers can be limited, making it difficult to build comprehensive calibration curves for absolute quantification.[7]

Q2: How can I differentiate this compound from its isomers using tandem mass spectrometry (MS/MS)?

Differentiation of LNFP isomers relies on their unique fragmentation patterns generated during tandem mass spectrometry (MS/MS).[1][8] Collision-Induced Dissociation (CID) is a common technique that produces diagnostic fragment ions specific to each isomer. By monitoring these unique fragments, it is possible to distinguish and quantify this compound.[1][8]

Q3: What is the importance of sample preparation in this compound quantification?

Proper sample preparation is critical for successful this compound quantification as it aims to remove interfering substances from the sample matrix.[9] A clean sample minimizes matrix effects, reduces the risk of ion suppression, and prevents contamination of the mass spectrometer.[3][4][9] Common sample preparation steps for biological fluids like human milk include protein precipitation and solid-phase extraction (SPE) to isolate the oligosaccharide fraction.[8]

Q4: How can I mitigate matrix effects in my LC-MS analysis?

Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) with graphitized carbon cartridges to remove interfering matrix components.[8]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standards: This is a highly effective method where a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) is added to the sample. This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[10][11]

  • Standard Addition: This method involves creating a calibration curve for each sample by spiking the sample extract with known concentrations of the analyte. This approach can be effective but is more time-consuming.[12]

Troubleshooting Guides

Problem 1: Poor peak shape or peak splitting in the chromatogram.

  • Possible Cause: Suboptimal chromatographic conditions or issues with the analytical column.

  • Solution:

    • Verify the mobile phase composition and pH. For hydrophilic interaction liquid chromatography (HILIC), which is commonly used for oligosaccharide separation, maintaining the correct water/organic solvent ratio is crucial.

    • Ensure the column is properly conditioned and has not degraded.

    • Check for sample overload by injecting a more dilute sample.

Problem 2: Low signal intensity or high background noise.

  • Possible Cause: Ion suppression due to matrix effects, inefficient ionization, or instrument contamination.

  • Solution:

    • Improve sample cleanup to remove interfering substances.[9]

    • Optimize ion source parameters such as spray voltage, capillary temperature, and gas flow rates to enhance the ionization of this compound.[13]

    • Clean the ion source and mass spectrometer inlet to remove any accumulated contaminants.

    • Consider using a different ionization technique, such as chemical ionization, if electrospray ionization (ESI) is proving problematic.

Problem 3: Inability to distinguish between this compound and other LNFP isomers.

  • Possible Cause: Insufficient chromatographic resolution or non-specific MS/MS fragmentation.

  • Solution:

    • Optimize the LC gradient to improve the separation of isomers. Porous graphitized carbon (PGC) columns are known for their ability to separate complex carbohydrate isomers.[14]

    • Adjust the collision energy in your MS/MS method. A ramped collision energy can help in generating a wider range of fragment ions, some of which may be diagnostic for specific isomers.[15]

    • Refer to established literature for known diagnostic fragment ions for each LNFP isomer and ensure your method is set up to monitor them.[1][8]

Problem 4: Poor reproducibility of quantitative results.

  • Possible Cause: Inconsistent sample preparation, variable matrix effects, or instrument instability.

  • Solution:

    • Standardize the sample preparation protocol to ensure consistency across all samples.

    • Incorporate a stable isotope-labeled internal standard for every sample to correct for variations in matrix effects and instrument response.[10][11]

    • Regularly perform system suitability tests and calibrations to monitor the performance and stability of the LC-MS system.

Quantitative Data

The following table summarizes key diagnostic fragment ions that can be used to differentiate this compound from its isomers in positive ion mode. The precursor ion is the sodiated molecule [M+Na]⁺ with an m/z of 876.3.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure/LossDiagnostic ForReference
876.3 [M+Na]⁺730[M+Na-Fucose]⁺General fucosylated pentasaccharide[8]
876.3 [M+Na]⁺714[M+Na-Galactose]⁺Present in LNFP II, very low abundance[1]
876.3 [M+Na]⁺568[M+Na-Fuc-Gal]⁺This compound (linear)[8]
876.3 [M+Na]⁺388[Gal-GlcNAc+Na]⁺ or [GlcNAc-Gal+Na]⁺Present in all LNFP isomers[1][8]
876.3 [M+Na]⁺365[Galβ(1–4)Glu+Na]⁺Present in all LNFP isomers, but relative abundance can be diagnostic[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry.

  • Sample Preparation:

    • For biological fluids (e.g., human milk), start with protein precipitation by adding an equal volume of cold ethanol, incubating at -20°C for 30 minutes, and then centrifuging.[8]

    • The supernatant containing the oligosaccharides should be collected, dried, and reconstituted in the initial mobile phase.[8]

    • For further cleanup and to remove salts, use solid-phase extraction (SPE) with graphitized carbon cartridges.[8]

    • For purified standards, dissolve them in the initial mobile phase to a concentration of 10-50 µg/mL.[8]

  • Liquid Chromatography (LC):

    • Column: A porous graphitized carbon (PGC) or an amide-based HILIC column is recommended for isomer separation. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 mm × 100 mm, 1.7 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the polar oligosaccharides. An example gradient: 98% B to 35% B over 8 minutes.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40°C.[16]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used to detect sodiated adducts [M+Na]⁺.[6] Negative ESI can also be used.[13]

    • MS Scan Mode: Full scan mode to identify the precursor ion (m/z 876.3 for [M+Na]⁺).

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) with optimized collision energy to generate diagnostic fragment ions. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific transitions.[17][18]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF can be used.

  • Data Analysis:

    • Process the data using appropriate software (e.g., Xcalibur, TraceFinder).[8]

    • Identify this compound based on its retention time and the presence of its specific precursor and fragment ions.

    • Quantify using a calibration curve generated from pure standards or by using a stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Human Milk) protein_precipitation Protein Precipitation (e.g., cold ethanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe_cleanup Solid-Phase Extraction (SPE) with Graphitized Carbon centrifugation->spe_cleanup reconstitution Dry and Reconstitute in Mobile Phase spe_cleanup->reconstitution lc_separation LC Separation (HILIC or PGC column) reconstitution->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification end Final Report quantification->end

Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.

troubleshooting_logic cluster_yes_is cluster_no_is start Issue: Poor Quantitative Accuracy check_is Using Stable Isotope-Labeled Internal Standard? start->check_is check_sample_prep Review Sample Preparation Protocol for Consistency check_is->check_sample_prep Yes implement_is Implement Stable Isotope-Labeled Internal Standard check_is->implement_is No check_instrument Check Instrument Performance (Calibration, System Suitability) check_sample_prep->check_instrument assess_matrix Assess Matrix Effects (Post-column infusion or Standard Addition) implement_is->assess_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE) assess_matrix->improve_cleanup optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc

References

Technical Support Center: Overcoming Matrix Effects in LNFPI Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: The analyte "Lnfp I" (Lactonaringenin feruloyl-pentosyl-isomer) does not correspond to a standard, widely-researched compound in scientific literature. Therefore, this technical support center provides guidance based on established principles for overcoming matrix effects in the LC-MS/MS analysis of complex molecules in biological matrices. The strategies outlined are broadly applicable to researchers encountering similar challenges.

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve matrix effect-related issues during the quantitative analysis of LNFPI or similar analytes by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LNFPI analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon, occurring in the mass spectrometer's ion source, can lead to ion suppression (decreased signal) or ion enhancement (increased signal). For LNFPI analysis, this is a major concern because it can severely compromise the accuracy, precision, reproducibility, and sensitivity of quantification.[2]

Q2: What are the primary causes of matrix effects in biological samples?

A2: The most common culprits are endogenous components of the biological matrix. Phospholipids are a notorious cause of ion suppression in plasma and tissue samples because they are abundant and often co-extract with the analytes of interest.[3] Other sources include salts, proteins, lipids, and detergents, which can compete with the analyte for ionization, alter droplet properties in the ESI source, and foul the instrument.[4]

Q3: How can I determine if my LNFPI analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression or enhancement occurs.[5] A constant flow of LNFPI standard is infused into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Dips or peaks in the otherwise stable baseline signal for LNFPI indicate regions of matrix effects.[2][6]

  • Post-Extraction Spike: This is the "gold standard" quantitative method.[7] The response of LNFPI spiked into a blank matrix extract is compared to the response of LNFPI in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[7]

Q4: Can changing my chromatography method help reduce matrix effects?

A4: Yes. Optimizing chromatographic conditions is a powerful strategy. By improving the separation between LNFPI and interfering matrix components, you can minimize their co-elution. Strategies include adjusting the mobile phase gradient, changing the mobile phase pH to alter the retention of basic or acidic interferents, or using a different column chemistry (e.g., switching from reversed-phase to HILIC).[8][9]

Q5: Is there a way to compensate for matrix effects without eliminating them?

A5: Yes. The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (IS).[1] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix effect is normalized, leading to reliable quantification. When a SIL-IS is not available, matrix-matched calibration or the standard addition method can be viable alternatives.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects during LNFPI analysis.

Issue 1: Poor Sensitivity and/or Low Analyte Response
  • Symptom: The signal intensity for LNFPI is significantly lower than expected, even at higher concentrations.

  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to visualize the retention time windows where suppression is occurring.

    • Optimize Chromatography: Adjust the LC gradient to move the LNFPI peak away from the suppression zones.[9]

    • Improve Sample Preparation: The current extraction method may not be removing key interferents. Proceed to the "Experimental Protocols" section to select a more rigorous cleanup technique (e.g., switch from Protein Precipitation to SPE).[3]

    • Sample Dilution: If the LNFPI concentration is sufficiently high, simply diluting the sample extract can reduce the concentration of interfering compounds.[2][9]

Issue 2: Poor Reproducibility and High Variability (%CV)
  • Symptom: Replicate injections of the same sample yield highly variable peak areas for LNFPI. The %CV for quality control samples exceeds the accepted limit (typically 15%).[7]

  • Possible Cause: Inconsistent matrix effects between samples, often due to high concentrations of phospholipids.

  • Troubleshooting Steps:

    • Assess Matrix Variability: Use the post-extraction spike method on at least six different lots of blank matrix to quantify the variability of the matrix effect.[7]

    • Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best solution to correct for this variability.[1]

    • Enhance Sample Cleanup: Employ a sample preparation method specifically designed to remove the class of compounds causing the issue. For example, use phospholipid removal plates or a mixed-mode SPE that targets phospholipids.[8]

Issue 3: Inaccurate Quantification (Poor Accuracy)
  • Symptom: The calculated concentration of quality control samples is consistently outside the acceptable range (typically ±15% of the nominal value).[7]

  • Possible Cause: The calibration curve is not accurately reflecting the matrix effect in the unknown samples.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the calibrators and samples experience similar matrix effects.

    • Consider Standard Addition: For complex or rare matrices where a blank is unavailable, the method of standard addition is highly effective.[2][5] This involves creating a calibration curve within each sample, thereby perfectly matching the matrix.

    • Review Internal Standard Choice: If using an analog (non-SIL) internal standard, ensure it co-elutes and behaves identically to LNFPI. If not, switch to a SIL-IS.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.[3] The following table summarizes the effectiveness of common techniques.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Matrix EffectThroughput
Protein Precipitation (PPT) High (>90%)LowHigh[8]High
Liquid-Liquid Extraction (LLE) Moderate to High (50-90%)Moderate to HighLow to Moderate[8]Moderate
Solid-Phase Extraction (SPE) High (>80%)HighLow[10]Moderate
Mixed-Mode SPE High (>80%)Very HighVery Low[8]Moderate
HybridSPE®-Phospholipid High (>90%)Very HighVery LowHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Objective: A fast method for removing the majority of proteins from plasma or serum.

  • Methodology:

    • Pipette 100 µL of sample into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. Note: This method is fast but often results in significant matrix effects due to residual phospholipids.[8]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Objective: To extract LNFPI from the aqueous biological matrix into an immiscible organic solvent, leaving behind polar interferences.

  • Methodology:

    • Pipette 200 µL of sample into a glass tube. Add internal standard.

    • Adjust pH if necessary to ensure LNFPI is in a neutral, uncharged state.[3]

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)
  • Objective: A highly selective method to bind LNFPI to a solid sorbent, wash away interferences, and then elute a clean extract.

  • Methodology:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water, through the SPE cartridge (e.g., a C18 or mixed-mode polymer cartridge).

    • Load: Mix 200 µL of the sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned cartridge.

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.

    • Elute: Elute LNFPI and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

    • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

G cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Choose Method LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Choose Method SPE Solid-Phase Extraction (Mixed-Mode) Add_IS->SPE Choose Method Supernatant Collect Supernatant PPT->Supernatant Organic_Layer Collect Organic Layer LLE->Organic_Layer Elute Elute Analyte SPE->Elute Drydown Evaporate to Dryness Supernatant->Drydown Organic_Layer->Drydown Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for sample preparation prior to LNFPI analysis.

G cluster_1 Troubleshooting Logic for Poor Reproducibility Start High %CV Observed (>15%) Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Implement_SIL Action: Implement SIL-IS to compensate for variability Check_IS->Implement_SIL No Assess_Matrix Quantify Matrix Effect Variability (Post-Ext. Spike in 6+ lots of matrix) Check_IS->Assess_Matrix Yes End Problem Resolved Implement_SIL->End Matrix_Variable Is Matrix Factor CV > 15%? Assess_Matrix->Matrix_Variable Improve_Cleanup Action: Improve Sample Cleanup (e.g., Use SPE or HybridSPE®) Matrix_Variable->Improve_Cleanup Yes Check_LC Action: Optimize LC method to separate analyte from interfering peaks Matrix_Variable->Check_LC No Improve_Cleanup->End Check_LC->End

Caption: Decision tree for troubleshooting poor reproducibility.

References

Technical Support Center: Separation of Lacto-N-fucopentaose I Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Lacto-N-fucopentaose I (LNFP I) and its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for separating Lacto-N-fucopentaose I (this compound) isomers?

A1: The two primary HPLC methods for separating this compound isomers are Porous Graphitic Carbon (PGC) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). PGC is particularly effective at resolving structurally similar isomers due to its unique retention mechanism based on shape and polarity.[1] HILIC is also widely used for the separation of polar compounds like oligosaccharides.[2][3]

Q2: What are the main challenges in separating this compound isomers?

A2: The main challenge is the high degree of structural similarity between the isomers, which often differ only in the linkage of a single fucose residue.[1] This can lead to co-elution or poor resolution of peaks, making accurate quantification difficult.[4] Additionally, the high polarity of these compounds can make them difficult to retain on traditional reversed-phase columns.

Q3: How does temperature affect the separation of this compound isomers on a PGC column?

A3: Increasing the column temperature in PGC chromatography can significantly enhance the resolution of fucosylated oligosaccharide isomers.[5][6] Higher temperatures can alter the interaction between the analytes and the stationary phase, often leading to sharper peaks and improved separation of closely related structures. However, excessively high temperatures can also impact glycopeptide identification rates and signal intensity for certain classes of glycans.[6][7]

Q4: What is the role of mobile phase additives in the separation of this compound isomers?

A4: Mobile phase additives play a crucial role in optimizing the separation.[8][9] In PGC, additives can modify the surface characteristics of the stationary phase and influence the retention of polar analytes. For example, small amounts of acids like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape and resolution.[4] In HILIC, buffers are used to maintain a stable pH, which is critical for reproducible chromatography of ionizable oligosaccharides.[10]

Q5: How can I improve the sensitivity of my analysis?

A5: To improve sensitivity, especially when using mass spectrometry (MS) detection, ensure efficient ionization. The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization (ESI), leading to higher sensitivity compared to reversed-phase LC.[2] For UV detection, derivatization of the oligosaccharides with a chromophore may be necessary as they lack a natural chromophore.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Cause Recommended Solution
Inadequate stationary phase selectivity For fucosylated isomers, a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) is often more effective than HILIC phases due to its ability to separate based on subtle structural differences.[11]
Suboptimal mobile phase composition Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, TFA, or ammonium formate) to alter selectivity.[4][12]
Incorrect column temperature (for PGC) Increase the column temperature. Elevated temperatures (e.g., up to 80°C or higher) can significantly improve the resolution of fucosylated oligosaccharide isomers on PGC columns.[5][6]
Sample overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and poor resolution.
Problem 2: Peak Tailing
Possible Cause Recommended Solution
Secondary interactions with the stationary phase Add a small amount of a competing agent to the mobile phase. For example, in PGC, a small concentration of a stronger eluting solvent or an ion-pairing agent can sometimes improve peak shape.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column.
Inappropriate mobile phase pH Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For HILIC, using a buffered mobile phase is crucial for consistent peak shapes.[10]
Problem 3: Peak Splitting
Possible Cause Recommended Solution
Co-elution of very similar isomers This may appear as a split peak. Further method optimization (see "Poor Resolution") is required. Injecting a smaller sample volume can help determine if it is two co-eluting compounds.
Sample solvent incompatible with the mobile phase Dissolve the sample in the initial mobile phase whenever possible. A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Blocked column frit If all peaks are splitting, the column inlet frit may be blocked. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit or the column may need to be replaced.
Problem 4: Irreproducible Retention Times

| Possible Cause | Recommended Solution | | Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. | | Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | | Column temperature variations | Use a column oven to maintain a constant and consistent temperature. | | Column aging or contamination | Over time, column performance can degrade. If retention times consistently shift, it may be time to replace the column. A loss of retention on PGC columns can sometimes be addressed by specific washing procedures. |

Experimental Protocols

Method 1: Porous Graphitic Carbon (PGC) HPLC for LNFP Isomer Separation

This method is recommended for achieving high resolution of this compound and its isomers.

1. Sample Preparation:

  • If starting from a complex matrix like human milk, perform a protein and lipid removal step. This can be achieved by centrifugation after adding a protein precipitation agent (e.g., ethanol or acetonitrile) followed by solid-phase extraction (SPE) to remove lipids and other interfering substances.

2. HPLC System and Column:

  • HPLC System: A binary or quaternary HPLC system with a column oven and a suitable detector (e.g., ESI-MS or a fluorescence detector if using labeled oligosaccharides).

  • Column: A porous graphitic carbon column, such as a Thermo Scientific Hypercarb column (e.g., 100 x 2.1 mm, 3 µm).[4]

3. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-40% B (linear gradient)

    • 45-50 min: 40-80% B (linear gradient)

    • 50-55 min: 80% B (isocratic)

    • 55.1-65 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 60-80°C[5][6]

4. Detection:

  • ESI-MS: Negative ion mode is often preferred for underivatized oligosaccharides.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for LNFP Isomer Separation

This method is a good alternative for the separation of polar oligosaccharides.

1. Sample Preparation:

  • Follow the same sample preparation steps as for the PGC method.

2. HPLC System and Column:

  • HPLC System: A binary or quaternary HPLC system with a column oven and a suitable detector.

  • Column: A HILIC column with an amide-bonded stationary phase is a common choice (e.g., Waters ACQUITY UPLC BEH Glycan Amide, 1.7 µm).

3. Mobile Phase and Gradient:

  • Mobile Phase A: 50 mM ammonium formate in water, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 75% B

    • 2-35 min: 75-55% B (linear gradient)

    • 35-40 min: 55-40% B (linear gradient)

    • 40-42 min: 40% B (isocratic)

    • 42.1-50 min: 75% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

4. Detection:

  • Fluorescence: If oligosaccharides are labeled with a fluorescent tag (e.g., 2-aminobenzamide).

  • ESI-MS: Positive or negative ion mode can be used.

Data Presentation

The following table provides an illustrative example of the expected elution order and relative retention times for some LNFP isomers on a PGC column. Actual retention times will vary depending on the specific HPLC system, column, and method parameters.

IsomerExpected Elution OrderRelative Retention Time (approx.)
Lacto-N-fucopentaose V (LNFP V)11.00
Lacto-N-fucopentaose III (LNFP III)21.05
Lacto-N-fucopentaose II (LNFP II)31.10
Lacto-N-fucopentaose I (this compound) 4 1.15

Note: This table is for illustrative purposes. The exact elution order can be influenced by the specific fucosylation linkage and the overall 3D structure of the isomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Complex Sample (e.g., Human Milk) Protein_Removal Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Removal Lipid_Removal Lipid Removal (e.g., SPE) Protein_Removal->Lipid_Removal Final_Sample Purified Oligosaccharide Fraction Lipid_Removal->Final_Sample Injection Inject into HPLC Final_Sample->Injection Separation Chromatographic Separation (PGC or HILIC) Injection->Separation Detection Detection (MS or FLD) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_logic Problem Poor Peak Resolution Check_Column Is a PGC column being used? Problem->Check_Column Check_Gradient Is the gradient shallow enough? Check_Column->Check_Gradient Yes Use_PGC Switch to a PGC column Check_Column->Use_PGC No Check_Temp Is the column temperature optimized (for PGC)? Check_Gradient->Check_Temp Yes Shallow_Gradient Implement a shallower gradient Check_Gradient->Shallow_Gradient No Check_Overload Is the sample concentration too high? Check_Temp->Check_Overload Yes Increase_Temp Increase column temperature Check_Temp->Increase_Temp No Optimize_Method Optimize Method: - Adjust gradient - Change mobile phase additives - Increase temperature (PGC) Check_Overload->Optimize_Method No Dilute_Sample Dilute the sample or inject a smaller volume Check_Overload->Dilute_Sample Yes

References

Technical Support Center: Optimizing Enzymatic Synthesis of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Lacto-N-fucopentaose I (LNFP I). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful this compound synthesis in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for synthesizing this compound?

A1: The synthesis of this compound is a fucosylation reaction catalyzed by an α-1,2-fucosyltransferase. This enzyme transfers a fucose residue from a donor substrate, guanosine diphosphate-L-fucose (GDP-Fuc), to the terminal galactose of the acceptor substrate, lacto-N-tetraose (LNT).

Q2: Which enzyme is recommended for this compound synthesis?

A2: Several α-1,2-fucosyltransferases can be used. A highly efficient and commonly used enzyme is the α-1,2-fucosyltransferase (FutC) from Helicobacter pylori.[1] Other microbial α-1,2-fucosyltransferases have also been identified and can be effective catalysts.[2]

Q3: What are the critical substrates required for the reaction?

A3: The two primary substrates are:

  • Acceptor Substrate: Lacto-N-tetraose (LNT)

  • Donor Substrate: Guanosine diphosphate-L-fucose (GDP-Fuc)

Q4: What is a "one-pot multi-enzyme" (OPME) system, and how can it be applied to this compound synthesis?

A4: An OPME system combines multiple enzymatic reactions in a single reaction vessel, which can improve efficiency and yield by regenerating the expensive sugar nucleotide donor (GDP-Fuc) in situ. For this compound synthesis, this would involve enzymes to synthesize GDP-Fuc from simpler precursors, alongside the fucosyltransferase that produces this compound.[3]

Troubleshooting Guide

Problem 1: Low or No this compound Yield

Possible Cause Troubleshooting Steps
Inactive or Unstable Enzyme 1. Verify Enzyme Activity: Perform an activity assay using a known substrate and positive control. 2. Check Storage Conditions: α-1,2-fucosyltransferases are typically stable when stored at -80°C. Avoid repeated freeze-thaw cycles. 3. Assess Reaction Conditions: Ensure the pH and temperature are optimal for your specific enzyme. For H. pylori FutC, the optimal pH is around 5.0.[4]
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH can vary between different fucosyltransferases. Perform reactions across a pH range (e.g., 4.0 to 8.0) to determine the ideal condition for your enzyme. 2. Optimize Temperature: Test a range of temperatures (e.g., 25°C to 40°C) to find the optimal temperature for enzyme activity and stability. 3. Check for Cofactors: Some fucosyltransferases may require divalent metal ions like Mn²⁺ for optimal activity.[4]
Incorrect Substrate Concentrations 1. Verify Substrate Purity and Concentration: Ensure the LNT and GDP-Fuc are of high purity and accurately quantified. 2. Optimize Substrate Ratio: Vary the molar ratio of acceptor (LNT) to donor (GDP-Fuc) to find the optimal balance for your enzyme.
Presence of Inhibitors 1. Check Buffers and Reagents: Ensure all components of the reaction mixture are free from contaminants that could inhibit enzyme activity. 2. Product Inhibition: High concentrations of this compound or the byproduct GDP may inhibit the enzyme. Monitor the reaction progress over time and consider strategies for product removal if inhibition is suspected.

Problem 2: Presence of Byproducts

Possible Cause Troubleshooting Steps
Formation of 2'-fucosyllactose (2'-FL) 1. Enzyme Specificity: The α-1,2-fucosyltransferase may have promiscuous activity, using lactose (if present as an impurity or precursor) as an acceptor to produce 2'-FL.[5][6] 2. Protein Engineering: Consider using an engineered α-1,2-fucosyltransferase with higher specificity for LNT over lactose. 3. Purification of LNT: Ensure the LNT acceptor substrate is free from lactose contamination.
Hydrolysis of GDP-Fuc 1. Enzyme Purity: The fucosyltransferase preparation may be contaminated with pyrophosphatases that degrade GDP-Fuc. 2. Inherent Hydrolase Activity: Some fucosyltransferases have a low level of inherent GDP-Fuc hydrolase activity. This is generally minimal in the presence of an acceptor substrate.[4]

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Complex Reaction Mixture 1. Chromatographic Methods: Utilize techniques like size-exclusion chromatography or simulated moving bed (SMB) chromatography to separate this compound from unreacted substrates, byproducts, and the enzyme.[7] 2. Solid-Phase Extraction (SPE): SPE can be used to remove salts and other small molecules from the reaction mixture. 3. Crystallization: For large-scale purification, crystallization from water or aqueous mixtures can be an effective method.[4]
Co-elution of Similar Oligosaccharides 1. High-Resolution Chromatography: Employ high-performance anion-exchange chromatography (HPAEC) or porous graphitized carbon (PGC) chromatography for better separation of structurally similar oligosaccharides.

Data Presentation

Table 1: Reported in vivo Production of this compound

OrganismMethodTiter (g/L)Precursor Conversion EfficiencyReference
Escherichia coliFed-batch fermentation7793.05% (LNT to this compound)[1]
Escherichia coliFed-batch cultivation35.1Not Reported[2]
Escherichia coliShake-flask cultivation4.42Not Reported[2]
Escherichia coliFed-batch cultivation2.1132.55% (LNT to this compound)[8]

Table 2: Kinetic Parameters of Helicobacter pylori α-1,2-fucosyltransferase (FutC)

SubstrateKm (µM)Reference
GDP-Fucose~45[4]

Note: Comprehensive kinetic data for various fucosyltransferases with LNT as a substrate is limited in the current literature.

Experimental Protocols

Protocol 1: General In Vitro Enzymatic Synthesis of this compound

This protocol provides a starting point for the in vitro synthesis of this compound using a purified α-1,2-fucosyltransferase. Optimization of specific parameters may be required for your enzyme and experimental setup.

Materials:

  • Purified α-1,2-fucosyltransferase (e.g., from H. pylori)

  • Lacto-N-tetraose (LNT)

  • Guanosine diphosphate-L-fucose (GDP-Fuc)

  • Reaction Buffer (e.g., 50 mM MES buffer, pH 5.0)

  • (Optional) MnCl₂ solution

  • Deionized water

  • Reaction tubes

  • Incubator or water bath

  • Quenching solution (e.g., perchloric acid or by heating)

  • Analytical system for monitoring the reaction (e.g., HPLC, mass spectrometry)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order:

    • Deionized water to reach the final reaction volume.

    • Reaction buffer to the desired final concentration.

    • (Optional) MnCl₂ to a final concentration of 5 mM.

    • LNT to the desired final concentration (e.g., 10-50 mM).

    • GDP-Fuc to the desired final concentration (e.g., 12-60 mM).

  • Pre-incubate: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the Reaction: Add the purified α-1,2-fucosyltransferase to the reaction mixture to a final concentration of (e.g., 0.1-1 µM). Mix gently by pipetting.

  • Incubation: Incubate the reaction at the optimal temperature for a set period (e.g., 1-24 hours). The reaction time will depend on the enzyme concentration and desired conversion.

  • Monitor Reaction Progress: At various time points, take aliquots of the reaction mixture and quench the reaction. Analyze the samples to determine the concentration of this compound, LNT, and any byproducts.

  • Terminate the Reaction: Once the desired conversion is achieved, terminate the entire reaction by either adding a quenching solution or by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes).

  • Product Purification: Proceed with the purification of this compound from the reaction mixture using appropriate chromatographic techniques.

Mandatory Visualizations

LNFP_I_Synthesis_Pathway Lactose Lactose LNT_II Lacto-N-triose II Lactose->LNT_II β-1,3-N-acetylglucosaminyltransferase UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II LNT Lacto-N-tetraose LNT_II->LNT β-1,3-galactosyltransferase UDP_Gal UDP-Gal UDP_Gal->LNT LNFP_I Lacto-N-fucopentaose I LNT->LNFP_I α-1,2-fucosyltransferase (FutC) GDP_Fuc GDP-Fucose GDP_Fuc->LNFP_I

Caption: Enzymatic synthesis pathway of Lacto-N-fucopentaose I (this compound).

Experimental_Workflow start Start: Define Synthesis Goal enzyme_prep Enzyme Preparation (Expression & Purification) start->enzyme_prep reaction_setup In Vitro Reaction Setup (Substrates, Buffer, Enzyme) enzyme_prep->reaction_setup optimization Optimization of Parameters (pH, Temp, Concentrations) reaction_setup->optimization monitoring Reaction Monitoring (HPLC, MS) optimization->monitoring monitoring->optimization Iterative Refinement purification Product Purification (Chromatography) monitoring->purification Desired Conversion analysis Product Analysis (NMR, MS) purification->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for optimizing in vitro this compound synthesis.

Troubleshooting_Flowchart start Low this compound Yield check_enzyme Check Enzyme Activity (Assay with control) start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp, Cofactors) start->check_conditions check_substrates Analyze Substrates (Purity, Concentration) start->check_substrates check_inhibitors Investigate Inhibitors (Contaminants, Product Inhibition) start->check_inhibitors outcome1 Inactive Enzyme check_enzyme->outcome1 outcome2 Suboptimal Conditions check_conditions->outcome2 outcome3 Substrate Issue check_substrates->outcome3 outcome4 Inhibition Present check_inhibitors->outcome4 solution1 Use fresh/active enzyme outcome1->solution1 solution2 Optimize reaction parameters outcome2->solution2 solution3 Use pure, correct concentration of substrates outcome3->solution3 solution4 Remove inhibitors / Purify reagents outcome4->solution4

Caption: Troubleshooting flowchart for low this compound yield in enzymatic synthesis.

References

Technical Support Center: Lacto-N-fucopentaose I (LNFP I) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding contamination issues encountered during the microbial production of Lacto-N-fucopentaose I (LNFP I).

Frequently Asked Questions (FAQs)

Q1: What are the primary types of contaminants in recombinant this compound production?

A1: Contaminants in microbially produced this compound can be broadly categorized into three groups:

  • Product-Related Impurities: These are structurally similar to this compound and arise during the fermentation process. Common examples include the byproduct 2'-fucosyllactose (2'-FL), which is formed when the fucosyltransferase enzyme acts on lactose instead of the intended precursor.[1] Other related saccharides can also be present, such as residual precursors like lacto-N-tetraose (LNT) and lacto-N-triose II (LNTri II), or isomers of the final product.[2][3]

  • Process-Related Impurities: These contaminants are introduced during the manufacturing and purification stages. They include:

    • Host Cell Impurities: Proteins (HCPs) and DNA from the production microorganism (e.g., E. coli K-12).[4]

    • Endotoxins: Lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria like E. coli, which are released upon cell lysis.[5][6] Endotoxins are a major safety concern due to their pyrogenic properties.[6]

    • Media Components: Residual components from the fermentation broth, such as salts, amino acids, and carbon sources.[6]

  • External Contaminants: These are microorganisms introduced unintentionally into the process. They can include bacteria, yeasts, molds, and viruses.[7][8] Their growth can lead to reduced product yield, the production of harmful toxins, and changes in the fermentation environment (e.g., pH shifts).[7][9]

Q2: What are the typical sources of these contaminants?

A2: Contamination can arise from multiple points in the production workflow. Key sources include:

  • Production Strain: The engineered microorganism itself can produce undesirable byproducts due to the promiscuous substrate selectivity of enzymes like α1,2-fucosyltransferase.[1]

  • Raw Materials: The fermentation media, water, and precursor substrates (e.g., lactose, glucose) can introduce chemical and microbial contaminants.[6][10]

  • Equipment and Environment: Improperly sterilized fermenters, tubing, seals, and downstream processing equipment are common sources of microbial contamination.[7][11] The surrounding air and water systems can also be vectors for contamination.[7]

  • Operator and Handling: Manual operations such as inoculation, sampling, and media addition create opportunities for introducing contaminants if strict aseptic techniques are not followed.[12]

Q3: How are contaminants in this compound detected and quantified?

A3: A combination of analytical techniques is required to identify and quantify the diverse range of potential contaminants. Purity should be assessed using multiple methods.[13]

  • Oligosaccharide Analysis (Product-Related Impurities):

    • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are well-established for separating and quantifying this compound and other structurally similar oligosaccharides.[14][15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered a gold standard for its high sensitivity and specificity in identifying and characterizing individual HMO structures, including isomers.[14][16]

  • Process-Related Impurities:

    • Endotoxin Detection: The Limulus Amebocyte Lysate (LAL) assay is the industry standard. The chromogenic LAL assay is a highly sensitive quantitative method that measures color intensity proportional to the endotoxin amount.[5][17]

    • Host Cell Protein (HCP) Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying total HCPs.

    • Host Cell DNA Analysis: Quantitative Polymerase Chain Reaction (qPCR) assays are used to detect and quantify residual DNA from the production strain.[4]

Q4: What are the acceptable limits for common impurities in a final this compound product?

A4: The acceptable limits for impurities depend on the intended application (e.g., food ingredient, pharmaceutical excipient). Specifications are established based on safety assessments. The table below summarizes typical specifications for a high-purity this compound / 2'-FL mixture produced by fermentation.

ParameterSpecificationMethod
Purity
This compound + 2'-FL Content≥ 75.0% (dry weight)HPLC
Total Saccharide Content≥ 90.0% (dry weight)HPLC
Process-Related Impurities
Residual Protein< 0.01%Bradford or similar
Residual DNA (from production strain)Not Detected (LOD ≤ 4 µg/kg)qPCR
Endotoxins< 10 EU/gLAL Assay
Microbial Contaminants
Total Viable Count< 1000 CFU/gPlate Count
Yeasts and Molds< 100 CFU/gPlate Count
EnterobacteriaceaeAbsent in 10gISO 21528-1:2004
Data compiled from the UK Food Standards Agency safety assessment of a LNFP-I/2'-FL novel food.[4]

Troubleshooting Guides

Q: My final product shows a significant amount of 2'-fucosyllactose (2'-FL) or other related saccharides. What can I do?

A: High levels of product-related impurities are typically due to enzymatic activity or incomplete reactions.

  • Immediate Action (Downstream):

    • Characterize Impurities: Use high-resolution analytical methods like LC-MS to identify all unexpected saccharide peaks.[14]

    • Optimize Purification: Develop or refine chromatographic steps (e.g., size exclusion, ion exchange) to improve the separation of this compound from the contaminating saccharides.[18]

  • Long-Term Solution (Upstream):

    • Enzyme Engineering: The promiscuous activity of the α1,2-fucosyltransferase is often the root cause of 2'-FL byproduct formation.[1] Consider protein engineering approaches to improve the enzyme's substrate specificity for the LNT precursor over lactose.[1]

    • Metabolic Engineering: Modify the host strain to improve the precursor conversion rate, thereby reducing the pool of alternative substrates available for side reactions.[2]

    • Process Optimization: Adjust fermentation parameters, such as the feeding strategy for lactose and glucose, to favor the synthesis of the desired product.

    • Enzymatic Treatment: For residual precursors like LNTri II and LNT, a strategy involving further cultivation with a recombinant strain expressing specific degrading enzymes (e.g., β-N-acetylhexosaminidase and lacto-N-biosidase) can be employed to eliminate them post-fermentation.[2]

Q: I suspect microbial contamination (bacteria, yeast, mold) in my fermenter. What are the signs and what is the immediate course of action?

A: Microbial contamination can severely impact yield and product safety.[8]

  • Signs of Contamination:

    • Visual Cues: Abnormal turbidity, changes in broth color or smell, or visible mold/fungal growth on surfaces.[7] In cell cultures using phenol red, a rapid shift from pink to yellow can indicate bacterial contamination due to acid formation.[12]

    • Microscopic Examination: Direct observation of foreign microorganisms (e.g., motile rods, budding yeast) in a sample from the fermenter.

    • Process Parameter Deviations: A sudden drop in dissolved oxygen (DO), an abnormal pH shift, or an unexpected increase in the oxygen transfer rate (OTR) can indicate the growth of a fast-growing contaminant.[7]

    • Growth Curve Analysis: Poor growth of the production strain or a complete stall in the fermentation process.[12]

  • Troubleshooting Workflow:

G start Suspicion of Contamination (e.g., abnormal pH, color, DO drop) check_microscopy 1. Aseptic Sampling & Microscopic Examination start->check_microscopy check_plating 2. Plate Sample on Rich Agar Medium check_microscopy->check_plating Contaminant visible? no_cont No Contaminant Observed: Investigate Other Process Deviations check_microscopy->no_cont No terminate Contamination Confirmed: Terminate Fermentation Run check_plating->terminate Foreign colonies grow? check_plating->no_cont No investigate 3. Begin Root Cause Investigation (RCA) terminate->investigate end Implement Corrective Actions (CAPA) investigate->end

Caption: General troubleshooting workflow for suspected microbial contamination.

  • Root Cause Investigation:

G cluster_sources Potential Sources to Investigate rca Root Cause Analysis (RCA) inoculum Inoculum / Seed Train rca->inoculum sterilization Sterilization Process (Autoclave, SIP) rca->sterilization equipment Equipment Integrity (Seals, Gaskets, Filters) rca->equipment materials Raw Materials (Media, Water, Buffers) rca->materials handling Operator Technique (Aseptic Sampling/Addition) rca->handling

Caption: Key areas to investigate during a root cause analysis for contamination.

Q: My purified this compound has high levels of endotoxins. How can I remove them?

A: Endotoxin removal is critical for products intended for pharmaceutical or clinical use. Since endotoxins are released from the production strain, their presence is expected and must be managed.

  • Prevention (Upstream):

    • Minimize cell lysis during fermentation and initial recovery steps, as this is the primary source of endotoxin release.[6]

    • Ensure all raw materials, especially water and media components, are low in endotoxins.[6][10]

  • Removal (Downstream):

    • Anion-Exchange Chromatography (AEX): This is a widely used method. At a pH above the isoelectric point of most proteins but below the pKa of the LPS phosphate groups (which are highly negative), endotoxins bind strongly to the AEX resin while the target product may be collected in the flow-through.

    • Affinity Chromatography: Specialized affinity ligands that bind specifically to the Lipid A portion of endotoxins can be used.

    • Two-Phase Extraction: An aqueous two-phase system can be used where endotoxins are partitioned into a detergent phase, separating them from the product in the aqueous phase.

G start Crude this compound Product (Post-Cell Removal) aex Anion-Exchange Chromatography (AEX) start->aex Primary Removal Step affinity Affinity Chromatography aex->affinity Polishing Step (Optional) filtration Sterile Filtration (0.22 µm) aex->filtration affinity->filtration qc QC Check: LAL Assay filtration->qc end Purified this compound (Low Endotoxin) qc->start Fail qc->end Pass

Caption: A typical downstream workflow for endotoxin removal from this compound.

Q: There is residual host cell protein (HCP) or DNA in my product. What are the best removal strategies?

A: Removal of HCPs and DNA is essential to ensure product purity and safety, preventing potential immunogenic responses.

  • For Host Cell DNA:

    • Enzymatic Treatment: Treat the cell lysate with a nuclease (e.g., Benzonase®) early in the process to digest DNA and RNA, reducing viscosity and preventing them from co-purifying with the product.

    • Chromatography: Anion-exchange chromatography is highly effective at binding and removing negatively charged DNA molecules.[19]

    • Precipitation: Using agents like polyethyleneimine (PEI) can precipitate nucleic acids, allowing for their removal by centrifugation.

  • For Host Cell Proteins (HCPs):

    • Chromatography: A multi-step chromatographic approach is typically required.

      • Affinity Chromatography: If the this compound is produced with a tag, this would be the initial capture step.

      • Ion-Exchange Chromatography (IEX): Separates proteins based on charge.

      • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on hydrophobicity.[18]

    • Washing Steps: During affinity chromatography, extensive washing of the resin with buffers containing moderate salt concentrations or mild detergents can help remove non-specifically bound proteins.[20]

Key Experimental Protocols

Protocol 1: Endotoxin Detection by Chromogenic LAL Assay

This protocol provides a general outline for the quantitative determination of endotoxins.

  • Preparation:

    • Use only pyrogen-free labware (glassware depyrogenated by dry heat; sterile, endotoxin-free plastics).

    • Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water (LRW).

  • Standard Curve:

    • Prepare a series of endotoxin standards by serially diluting the reconstituted standard with LRW to cover the desired range (e.g., 0.005 to 1.0 EU/mL).

  • Sample Preparation:

    • Dissolve the this compound product in LRW to a known concentration.

    • The sample may require dilution to fall within the range of the standard curve and to overcome potential inhibition or enhancement effects.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of standards, samples, and LRW (as a negative control) to the appropriate wells.

    • Add 50 µL of reconstituted LAL reagent to each well. Mix gently and incubate at 37°C for the time specified by the kit (e.g., 10 minutes).

    • Add 100 µL of the reconstituted chromogenic substrate solution to each well. Mix gently.

    • Incubate at 37°C for the time specified by the kit (e.g., 6 minutes).

    • Add 100 µL of stop solution (e.g., 25% acetic acid) to each well to halt the reaction.

  • Data Analysis:

    • Read the absorbance of the plate at 405 nm using a microplate reader.[17]

    • Generate a standard curve by plotting the absorbance of the standards against their corresponding endotoxin concentrations.

    • Determine the endotoxin concentration in the samples by interpolating their absorbance values from the standard curve, correcting for any dilution factors.

Protocol 2: HPLC-HILIC Analysis for this compound Purity

This protocol outlines a method for separating and quantifying this compound from other oligosaccharides.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound product in a solution of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A HILIC analytical column (e.g., amide-based stationary phase).

    • Mobile Phase A: Ammonium formate buffer in water (e.g., 50 mM, pH 4.4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 80% B to 60% B over 30 minutes to elute oligosaccharides based on their hydrophilicity (smaller, more polar compounds elute later).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Fluorescence Detector (FLD) if samples are fluorescently labeled (e.g., with 2-aminobenzamide).[13]

  • Quantification:

    • Run a calibration curve using certified standards of this compound, 2'-FL, LNT, and other expected impurities.

    • Integrate the peak areas of the analytes in the sample chromatogram.

    • Calculate the concentration of each component based on the calibration curve. Purity is expressed as the peak area of this compound relative to the total area of all saccharide peaks.

References

Technical Support Center: Lacto-N-fucopentaose I (LNFP I) In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Lacto-N-fucopentaose I (LNFP I) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Lacto-N-fucopentaose I?

A1: The primary recommended solvent for dissolving Lacto-N-fucopentaose I is high-purity water, such as sterile, nuclease-free water. This compound is a hydrophilic oligosaccharide. For cell culture applications, dissolving this compound directly in serum-free cell culture medium or a balanced salt solution like Phosphate-Buffered Saline (PBS) is also common practice.

Q2: What is the maximum achievable concentration of Lacto-N-fucopentaose I in aqueous solutions?

A2: Lacto-N-fucopentaose I can be dissolved in water at a concentration of up to 125 mg/mL; however, achieving this concentration may require sonication.[1] For typical cell culture experiments, working concentrations are significantly lower, often in the µg/mL to low mg/mL range.

Q3: How should I store Lacto-N-fucopentaose I powder and its stock solutions?

A3: Lyophilized this compound powder should be stored at -20°C or colder for long-term stability. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is it necessary to sterilize the Lacto-N-fucopentaose I solution before use in cell culture?

A4: Yes, for any application involving cell culture, it is crucial to sterilize the this compound solution. After complete dissolution, the solution should be filter-sterilized through a 0.22 µm syringe filter.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving completely in water or buffer. Insufficient mixing or agitation.Vortex the solution for 1-2 minutes. If particles persist, proceed to sonication.
The concentration is too high.Try preparing a more dilute solution. Refer to the solubility data table for guidance.
The temperature of the solvent is too low.Gently warm the solvent to room temperature or up to 37°C. Avoid excessive heat as it may degrade the oligosaccharide.
The solution appears cloudy or hazy after dissolution. Presence of insoluble impurities.Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes and carefully collect the supernatant.
Microbial contamination.Discard the solution and prepare a fresh one using sterile techniques and reagents. Always filter-sterilize the final solution.
Precipitation occurs after adding the this compound stock solution to the cell culture medium. The stock solution concentration is too high, leading to insolubility upon dilution.Prepare a less concentrated stock solution. Alternatively, add the stock solution to the medium dropwise while gently swirling the plate or tube.
Interaction with components in the medium.Try dissolving the this compound directly in the serum-free base medium before adding serum or other supplements.
Loss of biological activity is observed in the experiment. Degradation of this compound due to improper storage or handling.Avoid repeated freeze-thaw cycles of the stock solution. Ensure the pH of the final solution is within a stable range (near neutral).
Incorrect concentration of the working solution.Verify the calculations for the preparation of the stock and working solutions.

Quantitative Solubility Data

Solvent Solubility Notes
Water125 mg/mLSonication may be required to achieve this concentration.[1]
Phosphate-Buffered Saline (PBS)HighGenerally considered highly soluble for typical working concentrations.
Cell Culture Media (e.g., DMEM, RPMI-1640)HighSoluble at typical experimental concentrations (e.g., up to 1600 µg/mL).[1]
Dimethyl Sulfoxide (DMSO)Not RecommendedAs a hydrophilic molecule, this compound is best dissolved in aqueous solutions.
EthanolNot RecommendedThis compound is poorly soluble in high concentrations of ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Lacto-N-fucopentaose I Stock Solution in Water

Materials:

  • Lacto-N-fucopentaose I (lyophilized powder)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile conical tubes or vials

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Pre-weighing: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Dissolution: Add the calculated volume of sterile, nuclease-free water to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If the solution is not clear after vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution becomes clear.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Visualizations

Experimental_Workflow_for_LNFP_I_Solution_Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization Equilibrate this compound to RT Equilibrate this compound to RT Weigh this compound Weigh this compound Equilibrate this compound to RT->Weigh this compound Add Sterile Water Add Sterile Water Weigh this compound->Add Sterile Water Vortex Vortex Add Sterile Water->Vortex Check Clarity Check Clarity Vortex->Check Clarity Sonicate Sonicate Check Clarity->Sonicate Not Clear Filter Sterilize (0.22 µm) Filter Sterilize (0.22 µm) Check Clarity->Filter Sterilize (0.22 µm) Clear Sonicate->Check Clarity Aliquot Aliquot Filter Sterilize (0.22 µm)->Aliquot Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: Experimental workflow for preparing a sterile stock solution of Lacto-N-fucopentaose I.

Antiviral_Mechanism_of_LNFP_I This compound This compound Viral Adsorption Viral Adsorption This compound->Viral Adsorption Inhibits Cell Cycle S Phase Cell Cycle S Phase This compound->Cell Cycle S Phase recovers Apoptosis Apoptosis This compound->Apoptosis Inhibits Virus Virus VP1 Capsid Protein VP1 Capsid Protein Virus->VP1 Capsid Protein expresses Host Cell Host Cell Host Cell->Cell Cycle S Phase arrested in Host Cell->Apoptosis undergoes Viral Adsorption->Host Cell VP1 Capsid Protein->Viral Adsorption mediates Viral Replication Viral Replication Cell Cycle S Phase->Viral Replication promotes Viral Replication->Virus produces new

Caption: Proposed antiviral mechanism of Lacto-N-fucopentaose I.[1][2]

Immunomodulatory_Effects_of_LNFP_I This compound This compound Immune Cells (e.g., Mononuclear Cells) Immune Cells (e.g., Mononuclear Cells) This compound->Immune Cells (e.g., Mononuclear Cells) modulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines This compound->Pro-inflammatory Cytokines reduces production Anti-inflammatory Cytokines Anti-inflammatory Cytokines This compound->Anti-inflammatory Cytokines increases production Immune Cells (e.g., Mononuclear Cells)->Pro-inflammatory Cytokines produces Immune Cells (e.g., Mononuclear Cells)->Anti-inflammatory Cytokines produces IL-12 IL-12 Pro-inflammatory Cytokines->IL-12 IFN-γ IFN-γ Pro-inflammatory Cytokines->IFN-γ IL-10 IL-10 Anti-inflammatory Cytokines->IL-10

Caption: Immunomodulatory effects of Lacto-N-fucopentaose I on cytokine production.[3][4]

References

Technical Support Center: Minimizing Degradation of Lacto-N-fucopentaose I (LNFP I) During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Lacto-N-fucopentaose I (LNFP I) to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is crucial to protect it from light.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once dissolved, it is recommended to aliquot the this compound solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.[3] The solution should also be protected from light.[3]

Q3: What is the shelf life of this compound?

A3: In its dry, solid state, this compound is stable for over 3 to 5 years when stored correctly.[1][2] When reconstituted in a solvent, its stability is reduced to 6 months at -80°C or 1 month at -20°C.[3]

Q4: What are the primary factors that can cause this compound degradation during storage?

A4: The main factors contributing to the degradation of this compound are improper temperature, exposure to light, humidity, and extreme pH conditions. As a hygroscopic compound, solid this compound is susceptible to degradation in humid conditions. In aqueous solutions, the pH can significantly influence the formation of degradation products.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation pathways for this compound under various conditions are not extensively detailed in readily available literature, general oligosaccharide degradation can involve hydrolysis of glycosidic bonds, especially under acidic conditions, leading to smaller saccharide units. For a mixture containing LNFP-I, identified degradation products at increased pH include an LNFP-I fructose isomer, 2-fucosyl-galactose, and other related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be a primary indicator of this compound degradation.

  • Potential Cause A: Improper storage of solid this compound.

    • Troubleshooting Step: Verify that the solid this compound has been consistently stored at -20°C and protected from light and moisture.

  • Potential Cause B: Degradation of this compound solution.

    • Troubleshooting Step 1: Confirm the age of the stock solution. If it has been stored longer than the recommended periods (6 months at -80°C or 1 month at -20°C), discard it and prepare a fresh solution.[3]

    • Troubleshooting Step 2: Ensure that the solution was stored in a light-protected container.

    • Troubleshooting Step 3: Review the number of freeze-thaw cycles the stock solution has undergone. If it has been subjected to multiple cycles, prepare a fresh, single-use aliquot.[3]

  • Potential Cause C: pH of the experimental buffer.

    • Troubleshooting Step: Check the pH of your experimental buffers. Extreme pH values can accelerate the degradation of oligosaccharides.

Issue 2: Visible changes in the appearance of solid this compound (e.g., clumping, discoloration).

  • Potential Cause: Moisture absorption.

    • Troubleshooting Step 1: this compound is hygroscopic. Ensure the container is sealed tightly and stored in a desiccator, especially if frequently accessed.

    • Troubleshooting Step 2: If clumping is observed, it is a strong indicator of moisture absorption, which can lead to degradation. It is recommended to use a fresh, unopened vial of this compound for critical experiments.

Data on Storage Conditions and Stability

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationLight/Moisture ProtectionReference
Solid (Long-term)-20°C>3-5 yearsDry, Dark[1][2]
Solid (Short-term)0-4°CDays to weeksDry, Dark[1]
In Solvent-80°C6 monthsProtect from light[3]
In Solvent-20°C1 monthProtect from light[3]

Experimental Protocols

Protocol: Analysis of this compound Degradation by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a general framework for assessing the stability of this compound.

1. Objective: To quantify the amount of intact this compound and detect the presence of degradation products in a sample.

2. Materials:

  • This compound sample (stored under specific conditions to be tested)

  • This compound analytical reference standard

  • High-purity water (18 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% solution

  • Sodium acetate (NaOAc)

  • HPAEC-PAD system (e.g., Dionex system)

  • CarboPac series analytical column (e.g., PA1, PA20, or PA200)

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration.

  • If the sample is already in solution, dilute it to fall within the linear range of the HPAEC-PAD detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPAEC-PAD Method:

  • Column: CarboPac PA-1 (or other suitable CarboPac column).

  • Eluent A: High-purity water.

  • Eluent B: 100 mM NaOH.

  • Eluent C: 1 M NaOAc in 100 mM NaOH.

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3-1.0 mL/min).

  • Column Temperature: 20-30°C.

  • Injection Volume: 5-25 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. Use a standard carbohydrate waveform.

5. Gradient Elution (Example): A gradient elution is typically required to separate this compound from potential degradation products. The exact gradient will need to be optimized for the specific column and expected degradation products. An example gradient could be:

  • Initial conditions: Low concentration of Eluent C in Eluent B.

  • Increase the concentration of Eluent C over time to elute more strongly retained analytes.

  • Include a wash step with a high concentration of Eluent C to clean the column.

  • Re-equilibrate the column to initial conditions before the next injection.

6. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the analytical reference standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from the reference standard.

  • Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

Caption: Experimental workflow for analyzing this compound degradation.

troubleshooting_workflow cluster_solid Solid this compound cluster_solution This compound Solution cluster_experimental Experimental Conditions start Inconsistent Experimental Results check_solid_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_solid_storage check_solution_age Check Age of Solution start->check_solution_age check_ph Verify Buffer pH start->check_ph check_appearance Inspect for Clumping/Discoloration check_solid_storage->check_appearance conclusion_solid Use Fresh this compound check_appearance->conclusion_solid Issue Found check_freeze_thaw Review Freeze-Thaw Cycles check_solution_age->check_freeze_thaw check_solution_storage Confirm Light Protection check_freeze_thaw->check_solution_storage conclusion_solution Prepare Fresh Solution check_solution_storage->conclusion_solution Issue Found conclusion_ph Adjust Buffer pH check_ph->conclusion_ph Extreme pH

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: HPLC Analysis of Lacto-N-fucopentaose I (LNFP I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Lacto-N-fucopentaose I (LNFP I).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2][3] A tailing factor above 1.2 is generally considered significant.[4]

Q2: Why is peak tailing a problem for the quantitative analysis of this compound?

A: Peak tailing is detrimental to analytical accuracy for several reasons:

  • Poor Resolution: Tailing peaks are wider at the base, which can decrease the resolution between the this compound peak and adjacent peaks, making accurate quantification difficult.

  • Integration Errors: Data analysis software may struggle to accurately determine the start and end of a tailing peak, leading to inconsistent and erroneous peak area calculations.[2]

  • Reduced Sensitivity: As the peak spreads out, its height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ) for the analysis.[2]

Q3: What are the primary causes of peak tailing when analyzing a neutral oligosaccharide like this compound?

A: While this compound is a neutral molecule, its high polarity and multiple hydroxyl groups make it susceptible to secondary interactions with the stationary phase, which is the primary cause of peak tailing.[5] Key causes include:

  • Silanol Interactions: The most common cause in reversed-phase chromatography is the interaction between the polar hydroxyl groups of this compound and active, un-capped silanol groups (Si-OH) on the surface of silica-based columns.[6][7][8] These secondary interactions lead to a portion of the analyte molecules being retained longer, causing a "tail".[5]

  • Column Contamination and Voids: Accumulation of sample matrix components on the column inlet frit or a void in the packing bed can distort the sample path, causing tailing for all peaks.[6][9]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][10]

  • Mobile Phase Incompatibility: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.

Section 2: Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during your this compound analysis.

Q4: My this compound peak is tailing. Where should I begin troubleshooting?

A: The first step is to determine if the problem is specific to this compound or affects all peaks in the chromatogram.

  • If all peaks are tailing: The issue is likely mechanical or system-wide. Suspect a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column volume.[9]

  • If only the this compound peak (or other polar analyte peaks) is tailing: The problem is likely chemical in nature, pointing towards secondary interactions between this compound and the stationary phase.[3]

The workflow below provides a logical path for troubleshooting.

G start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks system_issue System / Hardware Issue all_peaks->system_issue   Yes chem_issue Chemical / Column Issue all_peaks->chem_issue No yes_path Yes check_frit Check for blocked column frit (Backflush or replace) system_issue->check_frit check_void Check for column void (Replace column) check_ecv Minimize Extra-Column Volume (Check tubing and connections) no_path No check_column Evaluate Column Chemistry (Use end-capped or HILIC column) chem_issue->check_column check_mobile_phase Optimize Mobile Phase (Adjust pH, buffer strength) check_sample Check Sample Prep (Dilute sample, match solvent) frit_to_void->check_void void_to_ecv->check_ecv col_to_mp->check_mobile_phase mp_to_sample->check_sample

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Q5: How can I solve peak tailing related to the HPLC column?

A: Column-related issues are a frequent cause of peak tailing.

  • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates from the sample, extending its life and preserving peak shape.[11]

  • Select an Appropriate Column: For reversed-phase analysis of polar compounds like this compound, use a column with high-purity silica and robust end-capping to minimize available silanol groups.[5][6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for analyzing neutral oligosaccharides and can provide better peak shapes.[4][12]

  • Flush or Replace the Column: If the column is contaminated, flushing with a strong solvent may resolve the issue.[4] If the column bed has collapsed (void) or the stationary phase is degraded, the column must be replaced.[6]

Q6: What mobile phase modifications can reduce peak tailing for this compound?

A: Even for a neutral analyte, mobile phase optimization is critical.

  • Adjust pH (Reversed-Phase): Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte.[5][7][13] Ensure your column is stable at low pH.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help mask residual silanol interactions and maintain a stable pH, improving peak symmetry.[6][13]

  • Optimize Solvent Composition (HILIC): In HILIC, the water content is the strong eluting solvent. Ensure the mobile phase composition is optimized for good retention and peak shape. The choice of buffer (e.g., ammonium formate) and its concentration is also crucial.[14]

Q7: Could my sample preparation or injection be causing the peak tailing?

A: Yes, sample-related factors can significantly impact peak shape.

  • Avoid Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause tailing or fronting.[6][15] To check for this, dilute your sample 10-fold or reduce the injection volume and see if the peak shape improves.[5][13]

  • Match Sample Solvent to Mobile Phase: Dissolve your this compound standard and samples in the initial mobile phase whenever possible. Injecting in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.

Section 3: Data Tables & Experimental Protocols

Table 1: Troubleshooting Summary for this compound Peak Tailing
Potential Cause Symptoms Recommended Solution Key Considerations for this compound
Secondary Silanol Interactions Only polar analyte peaks (like this compound) are tailing.Use a modern, end-capped C18 column or switch to a HILIC column. Lower mobile phase pH to < 3 (for RP).This compound's numerous hydroxyl groups are prone to this interaction on silica-based RP columns.
Column Contamination All peaks tail; gradual increase in backpressure.Use a guard column. Flush the column with a strong solvent (see Protocol 2).Ensure proper sample clean-up to avoid matrix accumulation.
Column Void Sudden appearance of tailing/split peaks for all analytes; loss of efficiency.Replace the analytical column.Avoid sudden pressure shocks to the column.
Extra-Column Volume Broad peaks, especially for early eluters.Use tubing with a smaller internal diameter (e.g., 0.125 mm). Ensure all fittings are properly connected.More pronounced on UHPLC systems with smaller column volumes.
Column Overload Peaks appear as right triangles; retention time may shift.Reduce injection volume or dilute the sample.Determine the column's loading capacity for this compound.
Sample Solvent Mismatch Distorted or split peaks, especially for early eluters.Dissolve the sample in the initial mobile phase composition.Critical in HILIC, where the sample solvent must be high in organic content.
Table 2: Recommended Column Chemistries for this compound Analysis
Column Type Principle Advantages for this compound Disadvantages
HILIC (Amide, BEH) Partitioning into a water-enriched layer on the stationary phase surface.Excellent retention and selectivity for polar oligosaccharides. Good peak shapes.Sensitive to mobile phase water content and sample solvent. Longer equilibration times.
Amino (NH2) Mixed-mode (HILIC and weak anion exchange).Commonly used for carbohydrate analysis; good retention.Can react with reducing sugars like this compound to form Schiff bases, potentially causing tailing.[12]
End-Capped C18/C8 Reversed-Phase (hydrophobic interaction).Widely available and robust.Often provides insufficient retention for this compound. Prone to peak tailing from residual silanols.
Polar-Embedded C18 Reversed-Phase with a polar group embedded in the alkyl chain.Offers alternative selectivity and can provide better peak shape for polar analytes than standard C18.May still have limited retention for highly polar this compound.
Protocol 1: Example HILIC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound.

  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (MS).

  • Column: Acquity UPLC BEH Amide Column (130Å, 1.7 µm, 2.1 mm X 150 mm) or similar HILIC column.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 4.3.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 90

    • 15.0 | 60

    • 15.1 | 90

    • 20.0 | 90

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve this compound standard/sample in 75:25 Acetonitrile:Water.

Protocol 2: General Column Flushing and Regeneration
  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Reverse Direction: Connect the column to the pump in the reverse flow direction.

  • Flush with Mobile Phase: Flush with 20 column volumes of the aqueous mobile phase (without buffer salts) to remove buffers.

  • Organic Flush: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Intermediate Polarity Flush (if needed): For stubborn contaminants, flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Turn the column back to the normal flow direction, reconnect to the detector, and equilibrate with the initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.

Section 4: Visual Guides

The diagram below illustrates the chemical basis of secondary silanol interactions, a primary cause of peak tailing for polar analytes like this compound in reversed-phase HPLC.

G cluster_surface Silica Stationary Phase Surface cluster_analyte silica Si silanol O-H silica->silanol Residual Silanol c18 C18 Chain (Primary Interaction Site) silica->c18 Bonded Phase lnfp1 This compound Molecule (Many -OH groups) lnfp1->silanol  Secondary H-Bond Interaction (Causes Tailing) lnfp1->c18  Primary Hydrophobic Interaction (Normal Retention)

Caption: Secondary interaction of this compound with residual silanol groups.

References

Technical Support Center: Improving Resolution of Lnfp I Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in resolving Lacto-N-fucopentaose I (LNFP I) isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound isomers?

The separation of this compound and other fucosylated oligosaccharide isomers is difficult due to their identical mass and similar physicochemical properties.[1] These isomers often only differ in the linkage of a single fucose residue, leading to very similar interactions with both the stationary and mobile phases in chromatography, which can result in poor separation or co-elution.[2]

Q2: What are the most effective chromatographic techniques for resolving this compound isomers?

Several advanced liquid chromatography-mass spectrometry (LC-MS) based strategies have proven effective for separating fucosylated oligosaccharide isomers like this compound. The most powerful techniques include:

  • Porous Graphitic Carbon (PGC) Liquid Chromatography: PGC columns are highly effective at resolving complex mixtures of unlabeled glycans and can separate isomers based on subtle structural differences.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust and high-throughput method, particularly suitable for fluorescently labeled oligosaccharides.[1]

  • High-pH Anion-Exchange Chromatography (HPAEC): HPAEC with pulsed amperometric detection (PAD) can effectively separate fucose positional isomers in a single chromatographic step.[3]

Q3: Can standard C18 columns be used to separate this compound isomers?

While C18 columns are widely used in reversed-phase chromatography, they are generally less effective for separating highly polar and structurally similar isomers like this compound.[4] C18 columns primarily separate based on hydrophobicity, and the subtle structural differences between this compound isomers often do not provide sufficient selectivity for baseline resolution.[4] However, in some cases, specialized C18 columns or specific mobile phase compositions might offer partial separation.

Q4: Is derivatization of this compound isomers necessary for good resolution?

Derivatization is not always necessary but can significantly improve chromatographic resolution and detection sensitivity. For instance, fluorescent labeling (e.g., with 2-aminobenzamide [2-AB]) is commonly used for HILIC-based separations to enhance fluorescence detection.[1] Permethylation is another optional but recommended technique that can improve chromatographic resolution and enhance the mass spectrometry signal.[1]

Troubleshooting Guide

Issue: Poor or No Resolution of Isomer Peaks (Co-elution)

When faced with co-eluting or poorly resolved this compound isomer peaks, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

G start Start: Poor Peak Resolution (Rs < 1.5) system_check 1. Check System Suitability - Fresh mobile phase? - Column equilibrated? - No leaks or high backpressure? start->system_check optimize_mp 2. Optimize Mobile Phase system_check->optimize_mp System is OK change_solvent A. Change Organic Solvent (e.g., Acetonitrile to Methanol or vice-versa) optimize_mp->change_solvent adjust_gradient B. Adjust Gradient / %B (Make gradient shallower or reduce %B in isocratic) change_solvent->adjust_gradient modify_ph C. Modify pH / Additives (e.g., Add 0.1% Formic Acid) adjust_gradient->modify_ph adjust_temp_flow 3. Adjust Temperature & Flow Rate modify_ph->adjust_temp_flow If resolution is still poor optimize_temp A. Optimize Temperature (Try both lower and higher temps, e.g., 25°C, 40°C, 60°C) adjust_temp_flow->optimize_temp optimize_flow B. Lower Flow Rate optimize_temp->optimize_flow change_column 4. Change Stationary Phase optimize_flow->change_column If resolution is still inadequate pgc_column Consider a Porous Graphitic Carbon (PGC) column change_column->pgc_column hilic_column Consider a HILIC column with a different chemistry pgc_column->hilic_column hpaec_column Consider an HPAEC column hilic_column->hpaec_column end Resolution Improved hpaec_column->end

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Detailed Troubleshooting Steps:

  • System Suitability Check: Before making significant changes to your method, ensure the HPLC system is functioning correctly. Check for leaks, ensure the column is properly equilibrated with the mobile phase, and verify that the mobile phase is freshly prepared.

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good resolution.

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve selectivity.[2]

    • Adjust the Gradient: For gradient elution, making the gradient shallower (i.e., increasing the gradient time) can improve the separation of closely eluting peaks. For isocratic elution, a small reduction in the percentage of the strong solvent can increase retention and potentially improve resolution.

    • Modify pH or Add Additives: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. The addition of small amounts of modifiers like formic acid or ammonium formate can also improve peak shape and resolution.[5]

  • Adjust Temperature and Flow Rate:

    • Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C). In some cases, especially with PGC columns, ultra-high temperatures (up to 190°C) can significantly enhance isomer separation.[6][7]

    • Flow Rate: Lowering the flow rate generally increases the efficiency of the separation by allowing more time for the analytes to interact with the stationary phase.[2] However, this will also increase the analysis time.

  • Change the Stationary Phase: If optimizing the mobile phase and other parameters does not yield the desired resolution, changing the column chemistry is the most powerful step.[2]

    • Porous Graphitic Carbon (PGC): PGC columns are highly recommended for their ability to separate structurally similar isomers.[1]

    • HILIC: If you are already using a HILIC column, consider trying one with a different stationary phase chemistry (e.g., amide, diol).[8][9]

    • HPAEC: For certain applications, HPAEC offers excellent resolving power for fucosylated isomers.[3]

Experimental Protocols

Protocol 1: Porous Graphitic Carbon (PGC) LC-MS for Unlabeled this compound Isomers

This protocol provides a general framework for the separation of unlabeled this compound isomers using a PGC column coupled with mass spectrometry.

G cluster_prep Sample Preparation cluster_lcms PGC-LC-MS Analysis glycan_release Glycan Release (e.g., PNGase F) permethylation Permethylation (Optional) - Improves resolution and MS signal glycan_release->permethylation spe_cleanup Solid-Phase Extraction (SPE) Cleanup - C18 cartridge to remove reagents permethylation->spe_cleanup reconstitution Reconstitution - 5% acetonitrile in water spe_cleanup->reconstitution lc_separation LC Separation - PGC Column reconstitution->lc_separation ms_detection MS Detection - High-resolution MS (e.g., Orbitrap, Q-TOF) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation - CID or HCD for structural elucidation ms_detection->msms_fragmentation

Caption: Experimental workflow for PGC-LC-MS analysis of this compound isomers.

Methodology:

  • Sample Preparation:

    • Glycan Release: If this compound isomers are part of a glycoprotein, release the N-glycans enzymatically using PNGase F.

    • Permethylation (Optional but Recommended): Permethylate the hydroxyl groups to improve chromatographic resolution and enhance the MS signal intensity. A common method involves using sodium hydroxide and methyl iodide in dimethyl sulfoxide.[1]

    • Solid-Phase Extraction (SPE) Cleanup: Purify the permethylated glycans using a C18 SPE cartridge to remove excess reagents.

    • Reconstitution: Dry the purified glycans and reconstitute them in a suitable solvent, typically 5% acetonitrile in water, before LC-MS analysis.[1]

  • LC-MS Parameters:

    • Column: A porous graphitic carbon column, such as a Thermo Scientific™ Hypercarb™ (e.g., 100 x 2.1 mm, 3 µm particle size), is recommended.[1]

    • Mobile Phase: A typical mobile phase consists of:

      • Solvent A: Water with a modifier (e.g., 10 mM ammonium bicarbonate).

      • Solvent B: Acetonitrile with the same modifier.

    • Gradient: A shallow gradient from low to high organic content is typically used.

    • Flow Rate: A flow rate of around 0.2 mL/min is common.[1]

    • Column Temperature: Start with a temperature of around 50°C. For enhanced resolution, consider using an ultra-high temperature setup if available.[6][10]

    • Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.

    • MS/MS Fragmentation: Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for structural elucidation of the separated isomers.[1]

Protocol 2: HILIC-LC-MS for Fluorescently Labeled this compound Isomers

This protocol outlines the separation of fluorescently labeled this compound isomers using HILIC.

Methodology:

  • Sample Preparation:

    • Glycan Release: As described in the PGC protocol.

    • Fluorescent Labeling: Derivatize the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enhance detection sensitivity.

    • HILIC SPE Cleanup: Purify the labeled glycans using a HILIC SPE cartridge.

    • Reconstitution: Reconstitute the dried, labeled glycans in 80% acetonitrile.[1]

  • LC-MS Parameters:

    • Column: A HILIC column designed for glycan analysis, such as a Waters™ ACQUITY UPLC™ BEH Glycan Column (e.g., 150 x 2.1 mm, 1.7 µm particle size), is suitable.[1]

    • Mobile Phase:

      • Solvent A: Ammonium formate buffer (e.g., 100 mM, pH 4.4).

      • Solvent B: Acetonitrile.

    • Gradient: A gradient from high to low acetonitrile concentration is used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.[1]

    • Column Temperature: A temperature of 40°C is a good starting point.[1]

    • Detection: Couple the LC system to a fluorescence detector and a high-resolution mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the separation of fucosylated oligosaccharide isomers using the described methods. Note that optimal conditions may vary depending on the specific isomers and instrumentation.

Table 1: PGC-LC-MS Parameters for Fucosylated Oligosaccharide Isomer Separation

ParameterRecommended Setting
Column Thermo Scientific™ Hypercarb™ (100 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water
Mobile Phase B 10 mM Ammonium Bicarbonate in 70% Acetonitrile
Flow Rate 0.2 - 0.4 µL/min
Column Temperature 50°C (can be increased for better resolution)
Ionization Mode Positive ESI

Table 2: HILIC-LC-MS Parameters for Fluorescently Labeled Fucosylated Oligosaccharide Isomer Separation

ParameterRecommended Setting
Column Waters™ ACQUITY UPLC™ BEH Glycan (150 x 2.1 mm, 1.7 µm)
Mobile Phase A 100 mM Ammonium Formate, pH 4.4
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Fluorescence and MS

Table 3: HPAEC-PAD Parameters for Fucosylated Oligosaccharide Isomer Separation

ParameterRecommended Setting
Column Dionex™ CarboPac™ PA1 (250 x 2 mm)
Mobile Phase High pH eluents (e.g., NaOH gradient)
Flow Rate 0.3 mL/min
Column Temperature 20°C
Detection Pulsed Amperometric Detection (PAD)

References

Technical Support Center: Chemical Synthesis of Lacto-N-fucopentaose I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Lacto-N-fucopentaose I (LNFP I). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the complex chemical synthesis of this important human milk oligosaccharide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical synthesis of Lacto-N-fucopentaose I, presented in a question-and-answer format.

1. Protecting Group Manipulations

  • Question: I am observing incomplete protection of the hydroxyl groups on my monosaccharide building blocks. What could be the cause and how can I resolve it?

    • Answer: Incomplete protection is a common issue and can stem from several factors:

      • Insufficient Reagent: Ensure you are using a sufficient excess of the protecting group reagent and the activating agent.

      • Reaction Conditions: Temperature and reaction time are critical. Some protecting group introductions require low temperatures to avoid side reactions, while others may need elevated temperatures or longer reaction times for complete conversion.

      • Steric Hindrance: The target hydroxyl group may be sterically hindered. Consider using a less bulky protecting group or a more reactive reagent.

      • Moisture: The presence of water can consume the reagents. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Question: During the deprotection of a specific protecting group (e.g., a silyl ether), I am also cleaving other protecting groups. How can I improve the selectivity?

    • Answer: Achieving selective deprotection requires careful selection of orthogonal protecting groups and precise control of reaction conditions.

      • Orthogonal Protecting Groups: Employ a protecting group strategy where each group can be removed under specific conditions without affecting the others. For example, silyl ethers are typically removed with fluoride ions, while benzyl ethers are cleaved by hydrogenolysis.

      • Reaction Conditions: Fine-tuning the reaction conditions can enhance selectivity. For fluoride-based deprotection, using a milder fluoride source (e.g., triethylamine trihydrofluoride instead of TBAF) or lowering the reaction temperature can prevent the cleavage of more robust protecting groups.

2. Glycosylation Reactions

  • Question: My glycosylation reaction is resulting in a low yield of the desired oligosaccharide. What are the potential reasons and troubleshooting steps?

    • Answer: Low glycosylation yields are a significant challenge in oligosaccharide synthesis.[1] Consider the following:

      • Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and acceptor is crucial. An "armed" donor (with electron-donating protecting groups) will be more reactive than a "disarmed" donor (with electron-withdrawing groups). Similarly, the steric and electronic properties of the acceptor's hydroxyl group will influence its nucleophilicity.

      • Promoter/Activator: The choice and amount of the promoter (e.g., TMSOTf, NIS/TfOH) are critical. An insufficient amount may lead to incomplete activation of the donor, while an excess can cause side reactions.

      • Reaction Conditions: Temperature, solvent, and the presence of molecular sieves are key parameters. Low temperatures often improve stereoselectivity but may decrease the reaction rate. The solvent can influence the stability of the reactive intermediates. Molecular sieves are essential to remove any trace moisture.

      • Side Reactions: Unwanted side reactions such as hydrolysis of the donor or orthoester formation can consume the starting materials. Careful control of the reaction conditions can minimize these.

  • Question: I am struggling to control the stereoselectivity of the glycosidic bond formation, particularly in achieving the desired α-fucosylation. What strategies can I employ?

    • Answer: Achieving high stereoselectivity is a central challenge in glycosylation chemistry.[2] For α-fucosylation:

      • Non-Participating Protecting Groups: Use a non-participating protecting group at the C-2 position of the fucose donor (e.g., a benzyl ether). This prevents the formation of a dioxolenium ion intermediate that would favor the formation of the β-glycoside.

      • Solvent Effects: The choice of solvent can have a significant impact. Ethereal solvents like diethyl ether or dichloromethane are often used to favor the formation of the α-anomer through the "anomeric effect".

      • Promoter System: The promoter system can influence the stereochemical outcome. Experiment with different promoters and activators to optimize for the desired stereoisomer.

      • Temperature: Lowering the reaction temperature can often enhance the stereoselectivity of glycosylation reactions.

3. Purification

  • Question: The purification of my protected oligosaccharide intermediate by column chromatography is difficult, with poor separation of the product from byproducts. What can I do?

    • Answer: Purification of complex oligosaccharides is notoriously challenging due to the similar polarities of the desired product and various byproducts.

      • Chromatography Conditions: Experiment with different solvent systems (eluents) for your column chromatography. A shallow gradient of a more polar solvent can improve separation.

      • Different Stationary Phases: If standard silica gel chromatography is ineffective, consider using other stationary phases such as reversed-phase silica (C18) or diol-bonded silica.

      • Protecting Groups: The choice of protecting groups can influence the chromatographic behavior of your compound. Sometimes, adding a bulky, non-polar protecting group can aid in separation.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the method of choice. Both normal-phase and reversed-phase HPLC can be employed.

  • Question: After the final deprotection step, I am having trouble purifying the final Lacto-N-fucopentaose I product. What are the recommended methods?

    • Answer: The final deprotected oligosaccharide is highly polar and water-soluble, requiring specific purification techniques.

      • Size Exclusion Chromatography (SEC): Gel filtration chromatography using resins like Sephadex G-10 or G-25 is a common method for separating the desired pentasaccharide from smaller impurities and salts.

      • Reversed-Phase Chromatography: Porous graphitized carbon (PGC) columns are effective for purifying deprotected oligosaccharides.

      • Ion-Exchange Chromatography: If any charged impurities are present, ion-exchange chromatography can be a useful purification step.

Frequently Asked Questions (FAQs)

  • What is the general synthetic strategy for Lacto-N-fucopentaose I?

    • The chemical synthesis of this compound typically involves a convergent [3+2] or a linear stepwise approach. A common strategy involves the synthesis of a protected lacto-N-tetraose acceptor and a protected fucose donor, followed by a stereoselective glycosylation reaction to form the pentasaccharide. The final step is the global deprotection of all protecting groups.

  • Why is the chemical synthesis of this compound so challenging?

    • The synthesis is complex due to several factors:

      • Multiple Stereocenters: this compound has numerous stereocenters, and their correct configuration must be maintained throughout the synthesis.

      • Glycosidic Bond Formation: The stereoselective formation of the five glycosidic linkages, particularly the α-fucosidic bond, is a significant hurdle.

      • Protecting Group Chemistry: The synthesis requires a multi-step protecting group strategy to differentiate the numerous hydroxyl groups, which can be lengthy and reduce the overall yield.[1]

      • Purification: The purification of intermediates and the final product is often difficult due to the high polarity and structural similarity of the compounds.

  • What are some common protecting groups used in the synthesis of this compound?

    • A variety of protecting groups are used to mask the hydroxyl and amine functionalities. Common choices include:

      • For hydroxyl groups: Benzyl (Bn) ethers, silyl ethers (e.g., TBDMS, TIPS), acyl groups (e.g., benzoyl (Bz), acetyl (Ac)), and cyclic acetals (e.g., benzylidene).

      • For the amine group of glucosamine: Phthalimido (Phth) or azido (N3) groups are often used as precursors to the N-acetyl group.

  • What are the typical overall yields for the chemical synthesis of this compound?

    • The overall yields for the chemical synthesis of complex oligosaccharides like this compound are generally low, often in the single-digit percentage range, due to the numerous reaction and purification steps involved.[1]

Experimental Protocols

The following is a representative, multi-step protocol for the chemical synthesis of Lacto-N-fucopentaose I, adapted from established methods for similar fucosylated oligosaccharides. Note: This protocol is for informational purposes and requires optimization for specific laboratory conditions.

Representative Synthesis Workflow

G cluster_0 Building Block Preparation cluster_1 Glycosylation cluster_2 Deprotection & Purification A Protected Fucose Donor C Protected Lacto-N-fucopentaose I A->C Glycosylation B Protected Lacto-N-tetraose Acceptor B->C D Lacto-N-fucopentaose I C->D Global Deprotection & Purification

Caption: A simplified workflow for the chemical synthesis of Lacto-N-fucopentaose I.

Key Experimental Steps (Representative Protocol)

StepDescriptionReagents & Conditions (Example)Typical Yield
1 Synthesis of Protected Fucose Donor Preparation of a fucosyl donor with a non-participating group at C-2 (e.g., 2-O-benzyl) and a suitable leaving group at the anomeric position (e.g., thiophenyl).70-85%
2 Synthesis of Protected Lacto-N-tetraose Acceptor Stepwise or block synthesis of the lacto-N-tetraose backbone with orthogonal protecting groups, leaving a free hydroxyl group at the desired fucosylation site.20-30% (over multiple steps)
3 α-Fucosylation Glycosylation of the protected lacto-N-tetraose acceptor with the protected fucose donor.NIS, TfOH, CH₂Cl₂, -40 °C to 0 °C
4 Global Deprotection Removal of all protecting groups to yield the final product. This is typically a multi-step process.1. Hydrogenolysis (H₂, Pd/C) to remove benzyl ethers. 2. Saponification (NaOMe, MeOH) to remove acyl groups. 3. Hydrazinolysis or other methods to convert Phth/N₃ to NAc.
5 Purification of Final Product Purification of the deprotected this compound.Size exclusion chromatography (e.g., Sephadex G-10) followed by lyophilization.

Signaling Pathways and Logical Relationships

Decision-Making in Protecting Group Strategy

G A Start: Define Synthetic Target (Lacto-N-fucopentaose I) B Identify Reactive Functional Groups (-OH, -NHAc) A->B C Choose Orthogonal Protecting Groups B->C D Protect Monosaccharide Building Blocks C->D E Proceed with Glycosylation D->E

References

Validation & Comparative

A Comparative Analysis of Lacto-N-fucopentaose I and II: Unraveling the Biological Nuances of Two Key Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the distinct biological activities of Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose II (LNFP II), two prominent fucosylated oligosaccharides found in human milk, reveals significant functional differences stemming from their structural variations. While both isomers play crucial roles in infant health, emerging research highlights their differential impacts on immunomodulation, gut microbiota composition, and pathogen interaction. This guide provides a detailed comparison of their biological performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Lacto-N-fucopentaose I (this compound) and Lacto-N-fucopentaose II (LNFP II) are structural isomers, both fucosylated derivatives of lacto-N-tetraose. Their distinct biological functions are attributed to the different linkage of the fucose sugar moiety. These differences underscore the structure-function relationship of human milk oligosaccharides (HMOs) and their potential therapeutic applications.

Comparative Biological Activities

Biological ActivityLacto-N-fucopentaose I (this compound)Lacto-N-fucopentaose II (LNFP II)Key Findings
Antimicrobial Activity Possesses strong antimicrobial potential, showing significant reduction in the growth of pathogens like Group B Streptococcus.[1]Exhibits antimicrobial properties, but studies suggest it is less potent than this compound.[1]This compound demonstrates a stronger direct antimicrobial effect against certain pathogens.[1]
Anti-adhesive Activity Acts as a decoy receptor, inhibiting the adhesion of various pathogens.[1] However, it does not block the attachment of the parasite E. histolytica.[2]Effectively blocks the attachment and cytotoxicity of the parasite E. histolytica.[2]The structural difference dictates specificity in preventing pathogen adhesion. LNFP II is effective against E. histolytica where this compound is not.[2]
Immunomodulation Significantly decreases the proliferation of mononuclear cells (MNCs) and reduces the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10.[3][4]Limited direct data available on its specific immunomodulatory effects on mononuclear cells in comparison to this compound.This compound has a demonstrated anti-inflammatory and immunomodulatory effect on mononuclear cells.[3][4]
Gut Microbiota Modulation Can regulate intestinal microbiota, influencing the abundance of various bacterial genera.[5] Promotes the growth of beneficial bacteria, such as Bifidobacterium.[6]Associated with influencing the gut microbiome composition.[7]Both isomers contribute to shaping the infant gut microbiota, a key function of HMOs.[8][9]
Antiviral Activity Exhibits antiviral activity against viruses such as Enterovirus 71 by blocking virus adsorption and inhibiting viral replication mechanisms.[5][10]Limited specific data available on its direct antiviral activities in comparison to this compound.This compound has been more extensively studied and characterized for its antiviral properties.[5][10]

Experimental Protocols

Inhibition of Pathogen Adhesion (E. histolytica)

This experiment, as described in studies, evaluates the ability of this compound and LNFP II to prevent the attachment of the parasite E. histolytica to host cells.

  • Cell Culture: Human intestinal epithelial cells (e.g., Caco-2 cells) are cultured to form a monolayer in microplates.

  • Parasite Culture: E. histolytica trophozoites are cultured in an appropriate medium.

  • Adhesion Assay:

    • The intestinal cell monolayers are washed.

    • This compound or LNFP II at various concentrations are added to the wells and incubated.

    • E. histolytica trophozoites are then added to the wells and co-incubated with the cells and the oligosaccharides.

    • After incubation, non-adherent parasites are washed away.

    • The remaining adherent parasites are fixed, stained, and quantified by microscopy or by measuring the activity of a parasite-specific enzyme.

  • Cytotoxicity Assay: The supernatant from the co-incubation is collected and analyzed for markers of cell death (e.g., lactate dehydrogenase release) to assess the protective effect of the oligosaccharides against parasite-induced cytotoxicity.

Mononuclear Cell (MNC) Proliferation Assay

This assay, as referenced in immunomodulation studies, measures the effect of this compound on the proliferation of immune cells.[3]

  • Cell Isolation: Mononuclear cells are isolated from peripheral blood samples from healthy donors or specific patient cohorts (e.g., multiple sclerosis patients) using density gradient centrifugation.[3][4]

  • Cell Culture and Stimulation:

    • MNCs are cultured in a suitable medium.

    • The cells are stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce proliferation.[3]

    • This compound is added at different concentrations to the stimulated cell cultures.[3]

  • Proliferation Measurement:

    • After a defined incubation period, a reagent to measure cell proliferation (e.g., BrdU or [³H]-thymidine) is added to the cultures.

    • The incorporation of the reagent, which is proportional to the rate of cell division, is quantified using a plate reader or scintillation counter.

  • Cytokine Analysis: The cell culture supernatants are collected to measure the concentrations of various cytokines (e.g., IL-10, IL-12, IFN-γ) using techniques like ELISA to assess the immunomodulatory effects of this compound.[3][4]

Signaling Pathways and Logical Relationships

LNFP_Biological_Activity cluster_LNFPI Lacto-N-fucopentaose I (this compound) cluster_LNFPII Lacto-N-fucopentaose II (LNFP II) cluster_Outcomes Biological Outcomes LNFPI This compound Antiviral Antiviral Activity LNFPI->Antiviral Antimicrobial Antimicrobial Activity LNFPI->Antimicrobial Immunomodulation Immunomodulation LNFPI->Immunomodulation Gut_Microbiota_I Gut Microbiota Modulation LNFPI->Gut_Microbiota_I Pathogen_Inhibition Pathogen Inhibition Antiviral->Pathogen_Inhibition Antimicrobial->Pathogen_Inhibition Immune_Regulation Immune Regulation Immunomodulation->Immune_Regulation Gut_Health Gut Health Gut_Microbiota_I->Gut_Health LNFPII LNFP II Anti_Adhesive_E_histolytica Anti-adhesive (E. histolytica) LNFPII->Anti_Adhesive_E_histolytica Gut_Microbiota_II Gut Microbiota Modulation LNFPII->Gut_Microbiota_II Infant_Growth Infant Growth Association LNFPII->Infant_Growth Reduced_Parasite_infection Reduced_Parasite_infection Anti_Adhesive_E_histolytica->Reduced_Parasite_infection Gut_Microbiota_II->Gut_Health Healthy_Development Healthy Development Infant_Growth->Healthy_Development Reduced_Parasite_Infection Reduced Parasite Infection

Figure 1. Comparative biological activities of this compound and LNFP II.

Experimental_Workflow_Adhesion start Start: E. histolytica Adhesion Assay step1 Culture human intestinal epithelial cells to monolayer start->step1 step2 Add this compound or LNFP II to cell monolayers step1->step2 step3 Introduce E. histolytica trophozoites to the wells step2->step3 step4 Co-incubate cells, oligosaccharides, and parasites step3->step4 step5 Wash away non-adherent parasites step4->step5 step6 Quantify adherent parasites (Microscopy/Enzyme Assay) step5->step6 end End: Determine Inhibition of Adhesion step6->end

Figure 2. Workflow for E. histolytica adhesion inhibition assay.

Conclusion

The distinct biological activities of Lacto-N-fucopentaose I and Lacto-N-fucopentaose II highlight the remarkable specificity of human milk oligosaccharides. This compound appears to be a more potent direct antimicrobial and immunomodulatory agent, with significant antiviral properties. In contrast, LNFP II demonstrates a unique and critical role in preventing the adhesion of the parasite E. histolytica, a function not observed for this compound. Both isomers contribute to the modulation of the gut microbiota, underscoring their collective importance in infant health.

For researchers and drug development professionals, these findings emphasize the necessity of considering the specific isomeric forms of HMOs in the development of novel therapeutics and infant formula supplementation. The differential activities of this compound and LNFP II offer a compelling case for the targeted application of specific HMOs to address different health challenges, from infectious diseases to immune dysregulation. Further research into the precise mechanisms of action and synergistic effects of these and other HMOs will continue to unlock their full therapeutic potential.

References

A Comparative Analysis of Lacto-N-fucopentaose I (LNFP I) and 2'-fucosyllactose (2'-FL): Unraveling Their Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological effects of two prominent human milk oligosaccharides (HMOs), Lacto-N-fucopentaose I (LNFP I) and 2'-fucosyllactose (2'-FL). By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and visualizing complex biological pathways, this document serves as a critical resource for advancing research and development in the fields of nutrition, immunology, and gut health.

Introduction to Human Milk Oligosaccharides

Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates found in human breast milk, representing the third largest solid component after lactose and lipids.[1] These structurally diverse sugars are not readily digested by the infant, instead serving as prebiotics to shape the developing gut microbiota and exhibiting a range of direct biological effects on the host. Among the more than 200 identified HMOs, 2'-fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (this compound) are two of the most abundant fucosylated HMOs, particularly in the milk of "secretor" mothers who express the FUT2 gene.[2] Their presence is associated with numerous health benefits for the infant, including protection against infectious diseases and modulation of the immune system.[1][3] This guide focuses on a direct comparison of the experimentally determined effects of this compound and 2'-FL.

Quantitative Comparison of Biological Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies comparing the effects of this compound and 2'-FL.

Biological Effect This compound 2'-FL Experimental Model Reference
Immunomodulation
Mononuclear Cell Proliferation (LPS-stimulated)Significant dose-dependent decreaseSignificant dose-dependent decrease (to a different extent than this compound)Human mononuclear cells from healthy controls and MS patients[4]
IL-12 Production (LPS-stimulated)Significant reductionSignificant reductionHuman mononuclear cells from healthy controls and MS patients[4]
IFN-γ Production (LPS-stimulated)Significant reductionSignificant reduction (more pronounced in MS patients)Human mononuclear cells from healthy controls and MS patients[4]
IL-10 Production (LPS-stimulated)IncreaseIncreaseHuman mononuclear cells from healthy controls and MS patients[4]
Gut Microbiota Modulation
Bifidobacterium AbundanceAssociated with increased relative abundanceAssociated with increased relative abundanceInfant gut microbiota composition analysis[5]
Intestinal Health
Protection against Necrotizing Enterocolitis (NEC)Not explicitly compared in available search resultsReduces severity of experimental NECNeonatal rat and piglet models[6][7][8]
Brain Development & Cognition
Cognitive DevelopmentAssociated with cognitive developmentPositively influences infant cognitive abilities; enhances learning and memory in rodentsHuman infant studies and rodent models[9][10][11]

Detailed Experimental Protocols

Immunomodulation: Mononuclear Cell Proliferation and Cytokine Production Assay

This protocol is based on methodologies described for assessing the immunomodulatory effects of HMOs on peripheral blood mononuclear cells (PBMCs).[4]

1. Isolation of Mononuclear Cells (MNCs):

  • Whole blood is collected from healthy donors.

  • MNCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. Cell Culture and Stimulation:

  • MNCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.

  • This compound and 2'-FL are added to the cultures at various concentrations (e.g., 10, 50, 100 µg/mL). A vehicle control (medium only) and a positive control (e.g., hydrocortisone) are included.

3. Proliferation Assay:

  • After 48-72 hours of incubation, cell proliferation is assessed using a standard method such as the MTT assay or BrdU incorporation assay.

  • For the MTT assay, MTT reagent is added to each well, and after a further 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured at 570 nm.

4. Cytokine Measurement:

  • Supernatants from the cell cultures are collected after 24-48 hours of incubation.

  • The concentrations of cytokines such as IL-12, IFN-γ, and IL-10 are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).

Gut Microbiota Analysis: In Vitro Fermentation and 16S rRNA Sequencing

This protocol outlines a general approach for studying the impact of this compound and 2'-FL on the gut microbiota composition.[5][12]

1. Fecal Sample Collection and Preparation:

  • Fecal samples are collected from the target population (e.g., infants).

  • A fecal slurry is prepared by homogenizing the sample in a sterile anaerobic buffer.

2. In Vitro Fermentation:

  • Anaerobic batch fermentation is carried out in a medium containing the fecal slurry.

  • This compound or 2'-FL is added as the primary carbohydrate source at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate or a different prebiotic (e.g., FOS) is included.

  • The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

3. DNA Extraction and 16S rRNA Gene Sequencing:

  • Bacterial DNA is extracted from the fermentation samples using a commercial kit with a bead-beating step to ensure efficient lysis of all bacteria.

  • The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.

  • The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

4. Bioinformatic Analysis:

  • The raw sequencing reads are processed to remove low-quality reads and chimeras.

  • Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are identified.

  • Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).

  • Alpha and beta diversity analyses are conducted to compare the microbial community structure between different treatment groups.

Intestinal Health: Neonatal Rat Model of Necrotizing Enterocolitis (NEC)

This protocol is a generalized representation of animal models used to study the protective effects of HMOs against NEC.[7][8]

1. Animal Model:

  • Timed-pregnant Sprague-Dawley rats are used.

  • Newborn pups are separated from their dams shortly after birth.

2. NEC Induction:

  • Pups are subjected to stressors to induce NEC, typically including:

    • Hypoxia: Exposure to a low-oxygen environment (e.g., 5% O2, 95% N2) for a defined period (e.g., 10 minutes) multiple times a day.

    • Hypothermia: Exposure to cold stress (e.g., 4°C) for a short duration (e.g., 10 minutes) multiple times a day.

    • Formula Feeding: Gavage feeding with a hyperosmolar infant formula.

3. HMO Supplementation:

  • The formula is supplemented with either this compound or 2'-FL at a specific concentration. A control group receives formula without HMOs. A breastfed group serves as a healthy control.

4. Assessment of NEC:

  • After a set number of days (e.g., 3-4 days), the pups are euthanized.

  • The intestines are harvested and macroscopically examined for signs of NEC (e.g., intestinal distension, hemorrhage, necrosis).

  • A histological scoring system is used to evaluate the severity of intestinal injury on stained tissue sections.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological processes influenced by this compound and 2'-FL.

immunomodulation_pathway cluster_lps LPS Stimulation cluster_hmos HMO Intervention LPS LPS MNC Mononuclear Cell LPS->MNC Activates LNFP1 This compound LNFP1->MNC Modulates Proliferation Cell Proliferation LNFP1->Proliferation Inhibits IL12 IL-12 Production LNFP1->IL12 Inhibits IFNy IFN-γ Production LNFP1->IFNy Inhibits IL10 IL-10 Production LNFP1->IL10 Promotes FL2 2'-FL FL2->MNC Modulates FL2->Proliferation Inhibits FL2->IL12 Inhibits FL2->IFNy Inhibits FL2->IL10 Promotes MNC->Proliferation Leads to MNC->IL12 Leads to MNC->IFNy Leads to MNC->IL10 Leads to

Caption: Immunomodulatory effects of this compound and 2'-FL on LPS-stimulated mononuclear cells.

gut_microbiota_workflow cluster_0 Sample Preparation cluster_1 In Vitro Fermentation cluster_2 Analysis FecalSample Infant Fecal Sample FecalSlurry Fecal Slurry Preparation FecalSample->FecalSlurry Fermentation Anaerobic Fermentation FecalSlurry->Fermentation DNA_Extraction DNA Extraction Fermentation->DNA_Extraction LNFP1_add Add this compound LNFP1_add->Fermentation FL2_add Add 2'-FL FL2_add->Fermentation Control_add Control (No HMO) Control_add->Fermentation Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Results Microbiota Composition Bioinformatics->Results

Caption: Experimental workflow for analyzing the impact of this compound and 2'-FL on gut microbiota.

Conclusion

Both Lacto-N-fucopentaose I and 2'-fucosyllactose are key bioactive components of human milk with significant and overlapping biological functions. The available evidence strongly supports their roles in modulating the immune system, shaping the gut microbiota, and potentially influencing cognitive development. While both HMOs demonstrate immunomodulatory properties by reducing pro-inflammatory cytokines and promoting anti-inflammatory responses, subtle differences in the magnitude of their effects have been observed. Similarly, both have a bifidogenic effect, promoting the growth of beneficial gut bacteria.

For researchers and drug development professionals, the choice between this compound and 2'-FL, or their combination, will depend on the specific therapeutic target. The detailed experimental protocols and comparative data presented in this guide provide a foundational resource for designing future studies to further elucidate their individual and synergistic effects. Continued research is crucial to fully understand the structure-function relationships of these complex carbohydrates and to harness their potential for improving human health.

References

A Comparative Guide to the Mechanism of Action of Lacto-N-fucopentaose I Versus Other Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Lacto-N-fucopentaose I (LNFP I), a prominent Human Milk Oligosaccharide (HMO), against other widely studied prebiotics: Inulin, Fructo-oligosaccharides (FOS), and Galacto-oligosaccharides (GOS). The information presented is supported by experimental data to aid in research and development decisions.

Core Mechanisms of Action: A Comparative Overview

Prebiotics exert their health benefits primarily through three interconnected mechanisms: modulation of the gut microbiota, production of beneficial metabolites like short-chain fatty acids (SCFAs), and direct interaction with the host's immune system. While all prebiotics share these general pathways, their specific effects can vary significantly based on their unique chemical structures.

Lacto-N-fucopentaose I (this compound) , a fucosylated oligosaccharide found in human milk, demonstrates a multi-faceted mechanism of action. Beyond its role as a selective substrate for beneficial gut bacteria, it exhibits direct immunomodulatory and anti-pathogenic properties.

Inulin and Fructo-oligosaccharides (FOS) are fructans derived from plants. Their primary mechanism involves fermentation by saccharolytic bacteria in the colon, leading to the production of SCFAs and a significant increase in the population of beneficial bacteria, particularly Bifidobacterium.[1][2][3][4]

Galacto-oligosaccharides (GOS) are synthesized from lactose and are known for their strong bifidogenic effect.[5] They are readily fermented in the colon, contributing to SCFA production and a favorable shift in the gut microbial landscape.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and other prebiotics. It is important to note that these data are compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.

PrebioticKey Microbial ChangesSCFA Production ProfileReference
This compound - Increase in Bifidobacterium and Lactobacillus- Decrease in potential pathogensPredominantly Acetate[2]
Inulin - Significant increase in Bifidobacterium and Anaerostipes- Decrease in RuminococcusIncreased Butyrate and Lactate, Decreased Acetate and Propionate[3][4]
FOS - Significant increase in BifidobacteriumIncreased Acetate and Lactate[1]
GOS - Strong increase in BifidobacteriumIncreased Acetate, Propionate, and Lactate[5]
PrebioticImmunomodulatory EffectsReference
This compound - Decreased proliferation of mononuclear cells - Reduced production of pro-inflammatory cytokines (IL-12, IFN-γ) - Increased production of anti-inflammatory cytokine (IL-10)
Inulin - Modulates immune cell differentiation and function via SCFA signaling[3]
FOS - Stimulates the growth of beneficial bacteria which indirectly supports immune function[1]
GOS - Can modulate immune responses, though effects can be context-dependent[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Prebiotics

The following diagram illustrates the general mechanism of action shared by prebiotics, leading to systemic health benefits.

Prebiotic_Mechanism cluster_gut Prebiotics Prebiotics Gut_Microbiota Gut_Microbiota Prebiotics->Gut_Microbiota Fermentation Pathogens Pathogens Prebiotics->Pathogens Gut_Lumen Gut Lumen Intestinal_Epithelium Intestinal Epithelium Systemic_Circulation Systemic Circulation Distant_Organs Distant_Organs Systemic_Circulation->Distant_Organs Systemic Effects SCFAs SCFAs Gut_Microbiota->SCFAs Production SCFAs->Systemic_Circulation Absorption Epithelial_Cells Epithelial_Cells SCFAs->Epithelial_Cells Energy Source, Strengthens Barrier Immune_Cells Immune_Cells Epithelial_Cells->Immune_Cells Microbiota_Workflow Fecal_Sample_Collection Fecal_Sample_Collection DNA_Extraction DNA_Extraction Fecal_Sample_Collection->DNA_Extraction 16S_rRNA_Gene_Amplification 16S_rRNA_Gene_Amplification DNA_Extraction->16S_rRNA_Gene_Amplification Library_Preparation Library_Preparation 16S_rRNA_Gene_Amplification->Library_Preparation Sequencing Sequencing Library_Preparation->Sequencing Data_Analysis Data_Analysis Sequencing->Data_Analysis Taxonomic_Profiling Taxonomic_Profiling Data_Analysis->Taxonomic_Profiling Diversity_Analysis Diversity_Analysis Data_Analysis->Diversity_Analysis Statistical_Analysis Statistical_Analysis Data_Analysis->Statistical_Analysis

References

Unveiling the Antiviral Potential of Lacto-N-fucopentaose I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lacto-N-fucopentaose I (LNFP I), a prominent human milk oligosaccharide (HMO), is emerging as a significant candidate in the exploration of novel antiviral agents. This guide provides a comparative analysis of the antiviral effects of this compound against other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs.

Executive Summary

Lacto-N-fucopentaose I has demonstrated notable antiviral activity, particularly against Enterovirus 71 (EV71) and Norovirus. Its primary mechanisms of action involve direct interaction with viral components to prevent host cell attachment and modulation of host cellular pathways to mitigate infection. This guide synthesizes the current understanding of this compound's antiviral properties, presenting quantitative data where available, detailing experimental methodologies, and visualizing its mechanisms of action.

Comparative Antiviral Efficacy

Quantitative assessment of antiviral efficacy is crucial for comparing therapeutic candidates. The following tables summarize the available data for this compound and other relevant antiviral compounds.

Table 1: Antiviral Activity and Cytotoxicity of Lacto-N-fucopentaose I against Enterovirus 71 (EV71) in RD Cells

CompoundEffective Concentration (µg/mL)Half-Maximal Cytotoxic Concentration (CC50) (µg/mL)Selectivity Index (SI = CC50 / Effective Conc.)
Lacto-N-fucopentaose I400[1]> 1600[1][2]> 4
Ribavirin65Not ReportedNot Reported
Pleconaril0.13 - 0.54Not ReportedNot Reported

Note: The effective concentration for this compound is the dose reported to effectively guarantee cell survival post-infection. A higher SI value indicates a more favorable safety profile.

Table 2: Qualitative Comparison of Antiviral Activity of Lacto-N-fucopentaose I with other Human Milk Oligosaccharides

Human Milk OligosaccharideTarget Virus(es)Reported Antiviral Effect
Lacto-N-fucopentaose I (this compound) Enterovirus 71, Norovirus, RotavirusInhibits viral attachment and replication.[1][3]
2'-Fucosyllactose (2'-FL)Norovirus, Rotavirus, CoxsackievirusActs as a decoy receptor, inhibiting viral binding.
3-Fucosyllactose (3-FL)NorovirusFunctions as a decoy receptor to prevent viral attachment.
Sialylated HMOs (e.g., 3'-SL, 6'-SL)RotavirusInhibit viral infectivity.

Mechanisms of Antiviral Action

Lacto-N-fucopentaose I employs distinct mechanisms to combat different viral pathogens.

Inhibition of Enterovirus 71

Against EV71, this compound appears to exert its antiviral effects through a multi-pronged approach:

  • Blocking Viral Adsorption: this compound has been shown to reduce the levels of the viral capsid protein VP1, which is crucial for the virus's attachment to host cells.[1] This suggests that this compound can directly interfere with the initial step of infection.

  • Modulation of the Cell Cycle: EV71 infection can cause cell cycle arrest in the S phase. This compound helps to counteract this by promoting the expression of cyclin-dependent kinase 2 (CDK2) and reducing the levels of cyclin E, thereby facilitating the recovery of the normal cell cycle.[1][2]

  • Inhibition of Apoptosis: The compound has been observed to inhibit programmed cell death (apoptosis) in virus-infected cells, potentially by reducing the production of reactive oxygen species (ROS).[1][2]

EV71_Inhibition_Pathway cluster_virus Enterovirus 71 cluster_cell Host Cell EV71 EV71 Virus VP1 VP1 Capsid Protein CellCycle Cell Cycle Arrest (S Phase) EV71->CellCycle Induces Apoptosis Apoptosis EV71->Apoptosis Induces HostCell Host Cell Receptor VP1->HostCell Attachment LNFP1 Lacto-N-fucopentaose I LNFP1->VP1 Inhibits LNFP1->CellCycle Recovers LNFP1->Apoptosis Inhibits

Mechanism of this compound against EV71.
Neutralization of Norovirus

The antiviral action of this compound against norovirus is a classic example of competitive inhibition. Noroviruses initiate infection by binding to histo-blood group antigens (HBGAs) on the surface of host cells. This compound, being structurally similar to these HBGAs, acts as a soluble decoy receptor. By binding to the norovirus particles, this compound effectively blocks them from attaching to the host cell receptors, thus neutralizing the virus.

Norovirus_Inhibition_Pathway Norovirus Norovirus LNFP1 Lacto-N-fucopentaose I (Decoy Receptor) Norovirus->LNFP1 Binds to HBGA Histo-Blood Group Antigen (Host Cell Receptor) Norovirus->HBGA Binds to LNFP1->HBGA Prevents Binding Infection Viral Infection HBGA->Infection Leads to

Mechanism of this compound against Norovirus.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the reduction in infectious virus particles.

  • Cell Seeding: Plate a suitable host cell line (e.g., RD cells for EV71) in 6- or 12-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: In separate tubes, mix the virus dilutions with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 1 hour at 37°C) to allow for interaction.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the plaque number by 50%.

Plaque_Reduction_Workflow A Seed host cells in multi-well plates B Prepare serial dilutions of virus and test compound A->B C Incubate virus with test compound B->C D Infect cell monolayer with virus-compound mixture C->D E Overlay with semi-solid medium D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate % inhibition G->H

Workflow for a Plaque Reduction Assay.
MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for defined period B->C D Add MTT reagent and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine CC50 F->G

Workflow for an MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available data strongly suggest that Lacto-N-fucopentaose I possesses significant antiviral properties, particularly against important human pathogens like Enterovirus 71 and Norovirus. Its multifaceted mechanism of action against EV71 and its effective neutralization of Norovirus through receptor mimicry highlight its potential as a therapeutic agent.

While the current findings are promising, further research is warranted to fully elucidate the antiviral spectrum and potency of this compound. Specifically, the determination of precise IC50 values against a broader range of viruses and direct, quantitative comparisons with other HMOs and existing antiviral drugs will be crucial in advancing its development as a potential therapeutic. The favorable safety profile suggested by initial cytotoxicity data further encourages continued investigation into this promising natural compound.

References

A Comparative Guide: Lacto-N-fucopentaose I (LNFP I) vs. Galactooligosaccharides (GOS) in Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lacto-N-fucopentaose I (LNFP I) and Galactooligosaccharides (GOS), two prominent prebiotics in gut microbiota research. The following sections detail their effects on microbial populations and short-chain fatty acid (SCFA) production, supported by experimental data and methodologies.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and GOS on gut microbiota composition and SCFA production based on available in vitro and in vivo studies.

Table 1: Impact on Gut Microbiota Composition

PrebioticStudy TypeDosage/ConcentrationKey Microbial ChangesReference
GOS In vitro fermentation with infant fecal microbiota10 mg/mLSignificant increase in relative abundance of Bifidobacterium from 53% to 85% after 26 hours.
GOS In vitro fermentation with healthy adult fecal microbiotaNot specifiedSignificant increase in the absolute abundance of Bifidobacteriaceae and Lactobacillaceae.
GOS Human clinical trial (lactose intolerant individuals)Not specifiedSignificant increase in the relative abundance of Actinobacteria and Bifidobacterium.
This compound (as part of HMO mix) In vitro fermentation with infant fecal microbiota1% (w/v)Increased levels of Bifidobacterium and Faecalibacterium.[1]
This compound Observational study in infantsNot specifiedPositive correlation between this compound concentration in breast milk and the relative abundance of Bifidobacterium.[2]

Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production

PrebioticStudy TypeKey SCFA ChangesReference
GOS In vitro fermentation with infant fecal microbiotaIncreased production of acetate and lactate.[3]
GOS In vitro fermentation with healthy adult fecal microbiotaIncreased production of total SCFAs, acetate, propionate, and butyrate.[4]
GOS Mouse modelIncreased levels of SCFAs.[5][6]
This compound (with 2'-FL) In vitro on mononuclear cellsReduced production of pro-inflammatory cytokines IL-12 and IFN-γ; increased production of anti-inflammatory cytokine IL-10.[7][8]
HMOs (including fucosylated) In vitro fermentation with infant fecal microbiotaIncreased production of acetate, propionate, and butyrate.[9]

Experimental Protocols

In Vitro Fecal Fermentation of GOS
  • Objective: To assess the impact of GOS on the composition and activity of the gut microbiota.

  • Inoculum: Fecal samples from healthy human adults were collected and pooled. A 10% (w/v) fecal slurry was prepared in a sterile anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal medium containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine HCl, and bile salts was prepared and autoclaved. The GOS was added to the medium at a final concentration of 10 mg/mL.

  • Fermentation Conditions: The fecal inoculum was added to the fermentation medium at a 1:10 (v/v) ratio. The cultures were incubated anaerobically at 37°C for up to 48 hours. Samples were collected at 0, 6, 24, and 48 hours for analysis.

  • Analyses:

    • Microbiota Composition: DNA was extracted from the samples, and 16S rRNA gene sequencing was performed to determine the relative and absolute abundances of different bacterial taxa.

    • SCFA Analysis: The concentrations of acetate, propionate, butyrate, and other SCFAs in the fermentation broth were measured by gas chromatography (GC).

    • pH Measurement: The pH of the culture medium was monitored at each time point.

In Vitro Fermentation of Human Milk Oligosaccharides (HMOs) including this compound
  • Objective: To investigate the fermentation characteristics and microbial responses to various HMOs, including fucosylated oligosaccharides like this compound.

  • Inoculum: Fecal samples were collected from healthy, breastfed infants. Samples with a high relative abundance of Bifidobacterium were selected and pooled to create a standardized inoculum.

  • Fermentation Medium: A basal fermentation medium similar to that used for GOS fermentation was prepared. Individual or mixed HMOs were added at a concentration of 1% (w/v). GOS and fructooligosaccharides (FOS) were used as positive controls.

  • Fermentation Conditions: The infant fecal inoculum was added to the medium. The fermentation was carried out in an anaerobic chamber at 37°C for 24 hours.

  • Analyses:

    • Microbiota Composition: Changes in the microbial population, with a focus on Bifidobacterium species, were assessed using quantitative real-time PCR (qPCR) and 16S rRNA gene sequencing.

    • SCFA and Organic Acid Analysis: The production of SCFAs (acetate, propionate, butyrate) and other organic acids like lactate was quantified using high-performance liquid chromatography (HPLC) or GC.[9][10]

Signaling Pathways and Mechanisms of Action

Galactooligosaccharides (GOS) Signaling Pathway

GOS exerts its effects on the host partially through the modulation of the NF-κB signaling pathway in intestinal epithelial cells. This pathway is crucial for regulating inflammatory responses.

GOS_Signaling_Pathway GOS Galactooligosaccharides (GOS) Bifidobacterium ↑ Bifidobacterium ↑ Lactobacillus GOS->Bifidobacterium Promotes growth SCFAs ↑ Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Bifidobacterium->SCFAs Produce NF_kB NF-κB SCFAs->NF_kB Inhibits activation Intestinal_Barrier ↑ Intestinal Barrier Function (↑ Tight Junctions) SCFAs->Intestinal_Barrier Strengthens LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates TLR4->NF_kB Activates Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Induces transcription Pro_inflammatory_Cytokines->Intestinal_Barrier Disrupts

Caption: GOS-mediated modulation of the NF-κB signaling pathway.

Lacto-N-fucopentaose I (this compound) Immunomodulatory Pathway

This compound, a key component of human milk, is suggested to have direct immunomodulatory effects on immune cells, influencing cytokine production and promoting an anti-inflammatory environment.

LNFP_I_Immunomodulatory_Pathway LNFP_I Lacto-N-fucopentaose I (this compound) Immune_Cells Mononuclear Cells (e.g., Macrophages) LNFP_I->Immune_Cells Interacts with IL_12_IFN_gamma ↓ IL-12 & IFN-γ Production (Pro-inflammatory) Immune_Cells->IL_12_IFN_gamma IL_10 ↑ IL-10 Production (Anti-inflammatory) Immune_Cells->IL_10 Anti_inflammatory_Response Anti-inflammatory Response IL_10->Anti_inflammatory_Response Promotes

Caption: Proposed immunomodulatory pathway of this compound.

Summary and Conclusion

Both GOS and this compound demonstrate significant potential as prebiotics for modulating the gut microbiota and influencing host health. GOS has been extensively studied, with strong evidence supporting its bifidogenic activity and its role in enhancing SCFA production, which in turn can strengthen the intestinal barrier and reduce inflammation via the NF-κB pathway.[3][5][6]

This compound, as a major fucosylated human milk oligosaccharide, is strongly associated with a Bifidobacterium-rich microbiota in infants.[2] Emerging research also points to its direct immunomodulatory effects, promoting an anti-inflammatory cytokine profile.[7][8] While direct comparative studies are limited, the available data suggests that both prebiotics have distinct yet complementary mechanisms of action. GOS appears to be a robust and broad-acting prebiotic, while this compound may offer more specific immunomodulatory benefits in addition to its prebiotic effects.

Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy of this compound and GOS for specific health outcomes and to determine optimal applications in functional foods and therapeutics.

References

Differential Effects of Lacto-N-fucopentaose I (LNFP I) on Specific Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial and anti-biofilm efficacy of Lacto-N-fucopentaose I (LNFP I), a prominent human milk oligosaccharide (HMO), against various bacterial strains. The information presented is collated from peer-reviewed studies and is intended to support research and development in antibacterial therapies.

Overview of Lacto-N-fucopentaose I (this compound)

Lacto-N-fucopentaose I (this compound) is a complex sugar found in human breast milk, where it is the second most abundant fucosylated HMO after 2'-fucosyllactose (2'-FL)[1]. Structurally, it is a pentasaccharide composed of L-fucose, D-galactose, N-acetyl-D-glucosamine, another D-galactose, and a reducing end D-glucose[2]. Beyond its prebiotic role in shaping the infant gut microbiome by promoting the growth of beneficial bacteria like Bifidobacterium infantis, recent research has highlighted its direct antimicrobial and anti-biofilm properties against a range of pathogenic bacteria[3][4].

The antimicrobial activity of HMOs, including this compound, is thought to stem from their ability to act as soluble decoy receptors, preventing pathogens from adhering to host cell surfaces[5]. Additionally, some studies suggest that HMOs may increase bacterial cell permeability, potentially potentiating the effects of certain antibiotics[6].

Comparative Efficacy of this compound Against Pathogenic Bacteria

The following tables summarize the quantitative data on the effects of this compound and broader HMO mixtures containing this compound on various bacterial strains. It is important to note that many studies use a purified fraction of mixed HMOs, where this compound is a significant component.

Anti-Biofilm Activity
Bacterial SpeciesStrain(s)TreatmentConcentrationEffectReference
Acinetobacter baumanniiClinical Isolates (strains 4, 31, 38, 79, 112, 19, 37, 81, 101, 13, 5, 11, and 32)Mixed HMOs (including this compound)2.5 mg/mLInhibition of pellicle formation in 76.5% of assessed clinical isolates.[7][7]
Streptococcus agalactiae (Group B Streptococcus)30 diverse clinical strains (colonizing and invasive)Mixed HMOs (including this compound)2.5 mg/mLSignificant biofilm inhibition in 23 out of 30 strains (P < 0.05). 50% inhibition in colonizing strains and 45% in invasive strains (P<0.0001).[8][8]
Streptococcus agalactiae (Group B Streptococcus)Capsular types Ib, II, III, V, and VIMixed HMOs (including this compound)2.5 mg/mLSignificant anti-biofilm activity.[8][8]
Streptococcus agalactiae (Group B Streptococcus)Capsular type IaMixed HMOs (including this compound)2.5 mg/mLNot susceptible to anti-biofilm activity.[8][8]
Growth Inhibition
Bacterial SpeciesStrain(s)TreatmentConcentrationEffectReference
Streptococcus pneumoniaeMultiple serotypesMixed HMOs (including this compound)1.5–2.5 mg/mLGrowth suppression.[5][5]
Streptococcus pneumoniaeMultiple serotypesMixed HMOs (including this compound)5 mg/mLComplete killing.[5][5]
Streptococcus pneumoniaeNonencapsulated strainsMixed HMOs (including this compound)1 mg/mLGrowth inhibition.[5][5]
Acinetobacter baumanniiSingle laboratory strainMixed HMOsNot specifiedDid not have potent bactericidal activities.[7][7]

Proposed Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanisms by which this compound and other HMOs exert their antimicrobial effects, as well as a typical experimental workflow for assessing anti-biofilm activity.

Proposed_Antimicrobial_Mechanisms_of_HMOs cluster_1 Host Cell Pathogen Bacterial Pathogen Receptor Host Cell Receptor Pathogen->Receptor 1. Adhesion (Infection) LNFP1 This compound (HMO) Pathogen->LNFP1 HostCell Host Cell Epithelium LNFP1->Receptor 2. Competitive Inhibition

Caption: Proposed mechanisms of HMO antimicrobial activity.

Anti_Biofilm_Assay_Workflow start Start: Bacterial Culture inoculation Inoculate 96-well plate with bacterial suspension start->inoculation treatment Add Treatment Groups: - Medium alone (Control) - Medium + this compound / HMOs inoculation->treatment incubation Incubate overnight (e.g., 24 hours at 37°C) treatment->incubation wash Decant supernatant and wash wells to remove planktonic cells incubation->wash stain Stain adherent biofilm with Crystal Violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with ethanol:acetone) wash2->solubilize quantify Quantify biofilm by measuring absorbance (OD560) solubilize->quantify end End: Compare OD values between groups quantify->end

Caption: Workflow for Crystal Violet anti-biofilm assay.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies for assessing the anti-biofilm and growth-inhibitory effects of this compound and HMOs.

Anti-Biofilm Crystal Violet Assay

This protocol is adapted from studies investigating the anti-biofilm properties of HMOs against Acinetobacter baumannii and Streptococcus agalactiae[7][8].

a. Bacterial Culture Preparation:

  • Inoculate a single colony of the bacterial strain into an appropriate liquid medium (e.g., Tryptic Soy Broth for S. agalactiae or Luria-Bertani broth for A. baumannii).

  • Incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

b. Biofilm Formation and Treatment:

  • Aliquot 100 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate.

  • Add 100 µL of the treatment solution to each well. The final concentration of HMOs is typically 2.5 mg/mL. A control group should receive 100 µL of sterile medium without HMOs.

  • Incubate the plate without shaking for 24-48 hours at 37°C.

c. Biofilm Quantification:

  • After incubation, carefully decant the supernatant from each well.

  • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Air-dry the plate.

  • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Decant the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of an 80%/20% ethanol:acetone solution to each well.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Measure the optical density at 560 nm (OD560) using a microplate reader. The absorbance value is directly proportional to the amount of biofilm.

Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and is based on the description of growth inhibition studies with S. pneumoniae[5].

a. Preparation of Inoculum:

  • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Preparation of HMO Dilutions:

  • Prepare a stock solution of the HMO mixture (containing this compound) in the appropriate broth.

  • Perform serial two-fold dilutions of the HMO stock solution in a 96-well microtiter plate to obtain a range of concentrations to be tested (e.g., from 0.5 mg/mL to 20 mg/mL).

c. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the HMO dilutions.

  • Include a positive control well (bacteria with no HMOs) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Determination of Growth Inhibition:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of HMOs that completely inhibits visible bacterial growth.

  • Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

The available evidence strongly suggests that Lacto-N-fucopentaose I, as a key component of human milk oligosaccharides, possesses significant and strain-dependent antimicrobial and anti-biofilm properties. Its efficacy against clinically relevant pathogens like Acinetobacter baumannii, Streptococcus agalactiae, and Streptococcus pneumoniae warrants further investigation. The differential effects observed, particularly the lack of susceptibility in certain strains (e.g., S. agalactiae capsular type Ia), highlight the importance of understanding the specific molecular interactions between this compound and bacterial surface structures. For drug development professionals, this compound and other HMOs represent a promising avenue for novel anti-infective strategies, either as standalone agents or as adjuvants to existing antibiotics. Further research should focus on elucidating the precise signaling pathways affected by this compound within bacteria and on conducting in vivo studies to validate these in vitro findings.

References

A Comparative Guide to the Analytical Performance of HPLC and HPAEC-PAD for Lacto-N-fucopentaose I (LNFP I) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of human milk oligosaccharides (HMOs), selecting the optimal analytical technique is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), for the specific analysis of Lacto-N-fucopentaose I (LNFP I).

Lacto-N-fucopentaose I is a neutral pentasaccharide abundant in human milk, known for its significant biological activities, including its role in infant gut health and immune development.[1][2] Accurate quantification of this compound in various matrices is crucial for research and the development of infant formula and novel therapeutics. This guide presents a summary of their analytical performance, detailed experimental protocols, and workflow diagrams to aid in methodology selection.

Comparative Analytical Performance

The choice between HPLC and HPAEC-PAD often depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution of isomers, or high throughput. HPAEC-PAD is frequently cited as a superior method for carbohydrate analysis due to its high sensitivity and ability to separate structurally similar oligosaccharides without derivatization.[3][4] HPLC, particularly when coupled with mass spectrometry (MS), offers high specificity and structural confirmation.[5]

The following table summarizes the key performance characteristics of each technique for this compound analysis.

ParameterHPLC (HILIC with Mass Spectrometry Detection)HPAEC-PAD
Principle Separation based on the analyte's polarity (hydrophilicity). Analytes are partitioned between a polar stationary phase and a less polar mobile phase. Coupled with MS for specific detection and quantification.Separation of anionic forms of carbohydrates at high pH on a strong anion exchange resin. Detection is achieved by measuring the electrical current generated from the oxidation of the analyte on a gold electrode surface.[3]
Sample Derivatization Not required for MS detection.Not required. Analysis is performed on the native carbohydrate.[6]
Sensitivity High sensitivity, particularly with MS/MS. Quantification of this compound has been demonstrated in the ng/mL range.[5]Very high sensitivity, capable of detecting low levels of carbohydrates. Quantification limits for similar HMOs are reported in the low µg/mL range.[7][8]
Specificity/Resolution High specificity is achieved through mass-to-charge ratio detection. Co-eluting isomers can often be distinguished by their unique fragmentation patterns in MS/MS.[5]Excellent resolution of structural isomers, including positional isomers and anomers, which is often challenging for other LC methods.[9]
Linearity Excellent linearity over a wide concentration range. For this compound, a linear range of 12.5 to 5000 ng/mL has been demonstrated.[5]Typically demonstrates good linearity over several orders of magnitude. For similar HMOs, linear ranges from 0.4 to 100 µg/mL are common.[3][7]
Throughput Moderate to high. Runtimes are dependent on the complexity of the sample and the desired resolution.Moderate. Gradient elution and column re-equilibration steps can lead to longer run times compared to some isocratic HPLC methods.[7][8]
Key Advantages Provides structural information and high specificity (MS detection). Well-established for complex matrices.Unmatched resolution for isomers, high sensitivity without derivatization, and direct analysis of underivatized carbohydrates.[4]
Key Disadvantages Higher instrumentation cost (if using MS). Potential for ion suppression from matrix components can affect accuracy.Requires a dedicated, inert (biocompatible) system to handle high pH mobile phases. The detector response can be affected by the mobile phase composition.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide representative experimental protocols for the analysis of this compound using both HPAEC-PAD and HPLC.

HPAEC-PAD Method for this compound Analysis

This protocol is a composite based on established methods for HMO analysis.[3][7][8]

  • Sample Preparation:

    • For milk samples, perform a centrifugation step to remove lipids and proteins.

    • Dilute the aqueous phase with deionized water to bring the analyte concentration within the calibration range (e.g., a 100-fold dilution).[7][8]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A biocompatible HPLC system, such as a Dionex ICS 5000 or similar.[7]

    • Column: Dionex CarboPac PA1 (2 x 250 mm) with a CarboPac PA1 guard column (2 x 25 mm).[7][8]

    • Column Temperature: 20 °C.[7][8]

    • Flow Rate: 0.3 mL/min.[7][8]

    • Injection Volume: 10 µL.[7][8]

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[7][8]

    • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.[7][8]

    • Gradient Elution:

      • 0-10 min: 0-10% B

      • Followed by a column wash with 100% B and re-equilibration at initial conditions.[7][8]

  • Detection (Pulsed Amperometric Detection):

    • Detector: Dionex ICS-5000 ED or equivalent electrochemical detector with a gold working electrode.[7][8]

    • Waveform: A standard quadruple-potential waveform for carbohydrates should be used as recommended by the manufacturer.

HPLC-HILIC-MS/MS Method for this compound Analysis

This protocol is based on a validated method for the quantification of nine HMOs, including this compound.[5]

  • Sample Preparation:

    • Lyophilized samples are reconstituted in 1 mL of an ethanol/water (1:1) mixture.

    • Further dilution may be required depending on the expected concentration.

  • Chromatographic Conditions:

    • Instrument: Dionex Ultimate 3000 RS HPLC or similar.[5]

    • Column: HILIC-OH5 column (2.1 x 150 mm, 2.7 µm).[5]

    • Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution: A linear gradient of acetonitrile (B) and aqueous ammonium formate (A) is employed. The specific gradient profile should be optimized for the separation of target HMOs.

  • Detection (Mass Spectrometry):

    • Instrument: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[5]

    • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.[5]

    • Scan Mode: Full scan and Parallel Reaction Monitoring (PRM) for targeted MS/MS.[5]

    • Key Parameters:

      • Spray Voltage: 3.7 kV

      • Capillary Temperature: 250 °C

      • Sheath Gas Rate: 40 (arbitrary units)

      • Auxiliary Gas Temperature: 250 °C[5]

    • Data Analysis: Quantification is performed using extracted ion chromatograms of specific parent and product ions for this compound.

Workflow and Logic Diagrams

Visual representations of the experimental and logical workflows can clarify the processes involved in each analytical approach.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Sample Biological Sample (e.g., Human Milk) Pretreatment Pre-treatment (Centrifugation, Dilution, Filtration) Sample->Pretreatment HPAEC HPAEC System (CarboPac PA1 Column) Pretreatment->HPAEC HPLC HPLC System (HILIC Column) Pretreatment->HPLC PAD Pulsed Amperometric Detection (PAD) HPAEC->PAD MS Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis & Quantification PAD->Data MS->Data

Caption: General experimental workflow for this compound analysis.

G Start Select Analytical Method for this compound Need_Isomer High Resolution of Isomers Required? Start->Need_Isomer Need_Structure Structural Confirmation Needed? Need_Isomer->Need_Structure No HPAEC Choose HPAEC-PAD Need_Isomer->HPAEC Yes Derivatization Avoid Sample Derivatization? Need_Structure->Derivatization No HPLC Choose HPLC-MS Need_Structure->HPLC Yes Derivatization->HPAEC Yes Derivatization->HPLC No

Caption: Decision logic for selecting an analytical method.

References

Lacto-N-fucopentaose I (LNFP I): A Comparative Guide to its Selective Prebiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lacto-N-fucopentaose I (LNFP I) with established prebiotics, galactooligosaccharides (GOS) and fructooligosaccharides (FOS). The following sections present supporting experimental data from in vitro fermentation studies, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows.

Executive Summary

Lacto-N-fucopentaose I (this compound), a prominent human milk oligosaccharide (HMO), demonstrates significant potential as a selective prebiotic. In vitro evidence suggests that this compound effectively promotes the growth of beneficial gut commensals, particularly Bifidobacterium species, and modulates the production of short-chain fatty acids (SCFAs), which are crucial for gut health and immune function. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on the performance of this compound against the widely used prebiotics, GOS and FOS.

Data Presentation: In Vitro Fermentation Performance

The following tables summarize quantitative data from various in vitro fermentation studies, comparing the effects of this compound, GOS, and FOS on key markers of prebiotic activity.

Disclaimer: The data presented below are compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Effect of Prebiotics on the Growth of Bifidobacterium spp. in In Vitro Fermentation

PrebioticInitial Bifidobacterium (log10 cells/mL)Final Bifidobacterium (log10 cells/mL)Fold IncreaseStudy Reference
This compound (as part of HMO mix) 8.28 ± 0.139.5 (approx.)~17(Hypothetical compilation based on HMO studies)
GOS 8.51 ± 0.029.8~20[1]
FOS 8.60 ± 0.059.7~13[2]

Table 2: Production of Short-Chain Fatty Acids (SCFAs) after 24h In Vitro Fermentation

PrebioticAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)Study Reference
This compound (as part of HMO mix) ~50-60~10-15~10-15~70-90(Hypothetical compilation based on HMO studies)
GOS 45-5015-2010-1570-85[3][4]
FOS 50-7010-205-1565-105[5][6][7]

Experimental Protocols

This section details a generalized methodology for in vitro batch culture fermentation used to assess the prebiotic potential of substrates like this compound, GOS, and FOS.

In Vitro Batch Culture Fermentation Model

Objective: To simulate the fermentation of prebiotics by the human gut microbiota and to quantify changes in microbial populations and SCFA production.

Materials:

  • Fecal samples from healthy human donors (screened for antibiotic use and gastrointestinal diseases).

  • Basal medium (e.g., peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl).

  • Prebiotic substrates: this compound, GOS, FOS (1% w/v).

  • Anaerobic chamber or system.

  • pH-controlled fermenters or sealed anaerobic tubes.

  • Gas chromatograph (GC) for SCFA analysis.

  • Quantitative PCR (qPCR) equipment and reagents for microbial analysis.

Procedure:

  • Fecal Slurry Preparation: Fresh fecal samples are collected and immediately transferred to an anaerobic chamber. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer.

  • Fermentation Setup: In the anaerobic chamber, fermentation vessels are filled with the basal medium. The prebiotic substrate (this compound, GOS, or FOS) is added to the respective vessels. A control vessel with no added carbohydrate is also prepared.

  • Inoculation: Each vessel is inoculated with the fecal slurry to a final concentration of 1-5% (v/v).

  • Incubation: The fermentation is carried out at 37°C under anaerobic conditions for a specified period, typically 24 to 48 hours. The pH is maintained at a physiologically relevant level (e.g., 6.8).

  • Sampling: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. SCFA concentrations (acetate, propionate, butyrate) are determined by gas chromatography (GC).

  • Microbial Analysis: DNA is extracted from the fermentation samples. The abundance of specific bacterial groups, such as Bifidobacterium, Lactobacillus, and Clostridium, is quantified using qPCR with group-specific primers.

Mandatory Visualization

Diagrams of Signaling Pathways and Workflows

Experimental_Workflow Experimental Workflow for In Vitro Prebiotic Fermentation cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Results fecal_sample Fecal Sample Collection (Healthy Donors) fecal_slurry Preparation of Fecal Slurry (10% w/v) fecal_sample->fecal_slurry inoculation Inoculation into Fermentation Vessels fecal_slurry->inoculation media_prep Basal Medium Preparation media_prep->inoculation prebiotic_prep Prebiotic Substrates (this compound, GOS, FOS) prebiotic_prep->inoculation incubation Anaerobic Incubation (37°C, 24-48h, pH 6.8) inoculation->incubation sampling Sampling at Time Points (0, 24h) incubation->sampling scfa_analysis SCFA Analysis (Gas Chromatography) sampling->scfa_analysis microbial_analysis Microbial Analysis (qPCR) sampling->microbial_analysis scfa_production SCFA Production scfa_analysis->scfa_production bifido_growth Bifidobacterium Growth microbial_analysis->bifido_growth

Caption: Workflow of in vitro prebiotic fermentation.

Signaling_Pathway Proposed Immunomodulatory Signaling of this compound cluster_cell Macrophage receptor Fucosyl Receptor (CD206/Mannose Receptor) nfkb_pathway NF-κB Signaling (Inhibited) receptor->nfkb_pathway Modulation cytokine_production Cytokine Production nfkb_pathway->cytokine_production Regulation il10 ↑ IL-10 (Anti-inflammatory) cytokine_production->il10 il12 ↓ IL-12 (Pro-inflammatory) cytokine_production->il12 ifny ↓ IFN-γ (Pro-inflammatory) cytokine_production->ifny lnfp This compound lnfp->receptor Binding

References

A Comparative Analysis of the Immunomodulatory Effects of Lacto-N-fucopentaose I (LNFP I) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Lacto-N-fucopentaose (LNFP) isomers, a group of human milk oligosaccharides (HMOs), are emerging as significant modulators of the infant immune system. Their structural diversity, arising from different linkages of the fucose sugar moiety, dictates their specific interactions with immune cells and subsequent functional outcomes. This guide provides a comparative analysis of the immunomodulatory effects of three key LNFP isomers: LNFP I, LNFP II, and LNFP III, supported by experimental data to inform research and development in immunology and therapeutics.

Structural Differences Among LNFP Isomers

The distinct immunomodulatory activities of LNFP isomers are rooted in their unique molecular structures. While all are pentasaccharides, the position of the fucose residue varies, influencing their recognition by immune cell receptors.

  • Lacto-N-fucopentaose I (this compound): Characterized by an α1-2 fucose linkage to the terminal galactose of the lacto-N-tetraose core.

  • Lacto-N-fucopentaose II (LNFP II): Features an α1-4 fucose linkage to the sub-terminal N-acetylglucosamine.

  • Lacto-N-fucopentaose III (LNFP III): Contains an α1-3 fucose linkage to the N-acetylglucosamine of the lacto-N-neotetraose core.

These subtle structural variations lead to differential binding to pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like DC-SIGN, initiating distinct downstream signaling cascades.

Comparative Immunomodulatory Effects

Experimental evidence, though not always from direct head-to-head comparisons, reveals divergent effects of LNFP isomers on key immune processes, including immune cell proliferation, cytokine secretion, and T-cell polarization.

Table 1: Comparative Effects of LNFP Isomers on Immune Cell Function
Immune ParameterThis compoundLNFP IILNFP III
Mononuclear Cell Proliferation Decreased[1][2]Limited data availableLimited data available
Macrophage/Monocyte Modulation Inhibition of LPS-induced activation[1][2]Limited data availableInduces alternative activation (M2-like phenotype)[3]
Dendritic Cell (DC) Maturation Limited data availableLimited data availableInduces maturation to a DC2 phenotype[4]
T-helper Cell Polarization Skews towards a Th2 phenotype[1][2][4]Limited data availablePromotes a Th2-dominant response[4][5]
Table 2: Differential Cytokine Modulation by LNFP Isomers
CytokineEffect of this compoundEffect of LNFP IIEffect of LNFP III
Pro-inflammatory Cytokines
IFN-γ (Th1)Decreased[1][2]Limited data availableDecreased in the context of EAE[5]
IL-12 (Th1)Decreased[1][2]Limited data availableLimited data available
TNF-αLimited data availableLimited data availableLimited data available
Anti-inflammatory/Regulatory Cytokines
IL-10 (Th2/Treg)Increased[1][2]Limited data availableIncreased in vivo[5]
IL-4 (Th2)Limited data availableLimited data availableIncreased in vivo[5]
IL-5 (Th2)Limited data availableLimited data availableIncreased in vivo[5]
IL-13 (Th2)Limited data availableLimited data availableIncreased in vivo[5]

Signaling Pathways and Mechanisms of Action

The differential immunomodulatory effects of LNFP isomers are underpinned by their engagement with distinct signaling pathways.

LNFP_Isomer_Signaling cluster_LNFP_I This compound cluster_LNFP_III LNFP III LNFP_I This compound Receptor_I PPRs (e.g., DC-SIGN) LNFP_I->Receptor_I Binds Pathway_I Downstream Signaling Receptor_I->Pathway_I Activates Outcome_I ↓ Proliferation ↓ IFN-γ, IL-12 ↑ IL-10 (Th2 Skewing) Pathway_I->Outcome_I Leads to LNFP_III LNFP III Receptor_III TLR4 LNFP_III->Receptor_III Binds Pathway_III MyD88-dependent pathway Receptor_III->Pathway_III Activates Outcome_III DC Maturation (DC2) Alternative Macrophage Activation (Th2 Skewing) Pathway_III->Outcome_III Leads to

Caption: Proposed signaling pathways for this compound and LNFP III.

This compound is suggested to interact with C-type lectin receptors like DC-SIGN, leading to a signaling cascade that culminates in a Th2-biased immune response. In contrast, LNFP III has been shown to signal through Toll-like receptor 4 (TLR4), a pathway typically associated with innate immune activation, yet in this context, it promotes the maturation of a specific dendritic cell subset (DC2) that drives Th2 polarization.[4][5] The signaling pathways for LNFP II in immune cells are yet to be fully elucidated.

Experimental Protocols

The following are summaries of key experimental methodologies employed in the cited studies to assess the immunomodulatory effects of LNFP isomers.

Mononuclear Cell Proliferation Assay
  • Objective: To assess the effect of LNFP isomers on the proliferation of immune cells.

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors or specific patient cohorts.

  • Methodology:

    • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

    • Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Cells are stimulated with a mitogen, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of LNFP isomers.

    • Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using methods like the MTT assay or BrdU incorporation, which quantify metabolic activity or DNA synthesis, respectively.

Cytokine Production Analysis
  • Objective: To quantify the production of key cytokines by immune cells in response to LNFP isomer treatment.

  • Cell Culture: PBMCs, isolated macrophages, or dendritic cells are cultured as described above and treated with LNFP isomers, often in the presence of a stimulant like LPS.

  • Methodology:

    • After incubation, cell culture supernatants are collected.

    • Cytokine concentrations (e.g., IFN-γ, IL-12, IL-10, TNF-α) are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

    • Alternatively, multiplex bead-based assays (e.g., Luminex) can be used for the simultaneous quantification of multiple cytokines.

T-helper Cell Polarization Assay
  • Objective: To determine the influence of LNFP isomers on the differentiation of naive CD4+ T cells into specific T-helper subsets (e.g., Th1, Th2).

  • Methodology:

    • Naive CD4+ T cells are isolated from PBMCs using magnetic-activated cell sorting (MACS).

    • Dendritic cells are generated from monocytes and matured in the presence of LNFP isomers.

    • Naive CD4+ T cells are co-cultured with the LNFP-treated dendritic cells.

    • After several days of co-culture, T-cell differentiation is assessed by intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2) and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) followed by flow cytometric analysis.

T_Cell_Polarization_Workflow cluster_analysis Analysis Methods start Isolate Naive CD4+ T cells and Monocytes from PBMCs generate_dc Generate Dendritic Cells (DCs) from Monocytes start->generate_dc coculture Co-culture Naive CD4+ T cells with LNFP-treated DCs start->coculture treat_dc Treat DCs with LNFP Isomers (I, II, or III) generate_dc->treat_dc treat_dc->coculture analyze Analyze T-cell Differentiation coculture->analyze intracellular_staining Intracellular Cytokine Staining (e.g., IFN-γ, IL-4) analyze->intracellular_staining transcription_factor Transcription Factor Staining (e.g., T-bet, GATA3) analyze->transcription_factor flow_cytometry Flow Cytometry intracellular_staining->flow_cytometry transcription_factor->flow_cytometry

Caption: Experimental workflow for assessing T-cell polarization.

Conclusion and Future Directions

The available evidence strongly suggests that LNFP isomers possess distinct immunomodulatory properties, largely dictated by their specific fucosylation patterns. This compound and LNFP III appear to promote a Th2-biased immune response, which is crucial for tolerance induction and anti-inflammatory processes in early life. However, the precise mechanisms and the effects of LNFP II remain less understood.

For researchers and drug development professionals, these findings highlight the potential of specific LNFP isomers as targeted immunomodulatory agents. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound, II, and III in various in vitro and in vivo models are needed to delineate their relative potencies and specificities.

  • Elucidation of LNFP II Function: The immunomodulatory effects of LNFP II on primary human immune cells warrant thorough investigation.

  • Receptor Identification and Signaling: Unraveling the complete repertoire of receptors for each LNFP isomer and their downstream signaling pathways will provide a more comprehensive understanding of their mechanisms of action.

  • In Vivo Validation: Preclinical and clinical studies are essential to translate the in vitro findings into tangible therapeutic applications for inflammatory and autoimmune diseases.

By continuing to explore the structure-function relationships of these complex oligosaccharides, the scientific community can unlock their full potential for promoting immune health and developing novel therapeutic strategies.

References

In Vivo Showdown: Lacto-N-fucopentaose I (LNFP I) vs. Other Fucosylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Human Milk Oligosaccharides (HMOs) represent a frontier in nutritional science and therapeutic development. Among these complex sugars, fucosylated HMOs stand out for their significant roles in shaping the infant gut microbiome, modulating the immune system, and protecting against pathogens. This guide provides an objective in vivo comparison of Lacto-N-fucopentaose I (LNFP I) with other prominent fucosylated HMOs, including 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), supported by available experimental data. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes current findings to offer valuable insights for the scientific community.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and relevant in vitro studies on the effects of this compound and other fucosylated HMOs.

Table 1: In Vivo Effects on Gut Microbiota

HMOAnimal ModelDosageDurationKey FindingsReference
This compound & 2'-FL Mix Neonatal Sprague Dawley RatsUp to 5,000 mg/kg bw/day90 daysNo adverse effects observed. Gut microbiota composition not detailed in safety study.[1]
2'-FL Suckling Rats1 g/kg bw/day15 daysIncreased abundance of Lactobacillus.[2][2]
2'-FL Obese Ldlr-/-.Leiden Mice750 mg/kg bw/day20 weeksAltered gut microbiota composition and improved gut permeability.[3]

Table 2: In Vivo Immunomodulatory Effects

HMOAnimal ModelDosageDurationKey FindingsReference
This compound & 2'-FL Mix Neonatal Sprague Dawley RatsUp to 5,000 mg/kg bw/day90 daysNo adverse effects on immune-related organs observed in toxicological study.[1]
2'-FL Suckling Rats1 g/kg bw/day15 daysIncreased plasma IgG and IgA levels; promoted maturation of the immune system.[2][2]
2'-FL Ldlr-/-.Leiden Mice on High-Fat Diet750 mg/kg bw/day20 weeksAlleviated liver steatosis, ER stress, and insulin resistance.[3]
2'-FL & LNnT Mix Infants (Clinical Trial)1.0 g/L 2'-FL + 0.5 g/L LNnT6 monthsLower concentrations of plasma inflammatory cytokines compared to control formula.[4][5][4][5]

Table 3: In Vivo Anti-Pathogenic Effects

HMOPathogenAnimal ModelDosageDurationKey FindingsReference
This compound Enterovirus 71 (EV71)Not specified in abstractNot specifiedNot specifiedAmeliorated EV71 infection by inhibiting apoptosis.[6]
2'-FL Campylobacter jejuniMiceNot specifiedNot specifiedReduced colonization and intestinal inflammation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies.

Protocol 1: 90-Day Safety Study of this compound and 2'-FL Mixture in Neonatal Rats
  • Test Substance: A mixture of Lacto-N-fucopentaose I (LNFP-I) and 2'-fucosyllactose (2'-FL).

  • Animal Model: Neonatal Sprague Dawley [Crl:CD(SD)] rats.

  • Dosage Levels: 0, 1,250, 2,500, and 5,000 mg/kg body weight/day.

  • Administration: Oral gavage.

  • Duration: 90 days.

  • Parameters Monitored: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of tissues.

  • Key Outcome: The No-Observed-Adverse-Effect Level (NOAEL) for the LNFP-I/2'-FL mixture was determined to be 5,000 mg/kg body weight/day, the highest dose tested.[1]

Protocol 2: Immunomodulatory and Prebiotic Effects of 2'-FL in Suckling Rats
  • Test Substance: 2'-fucosyllactose (2'-FL).

  • Animal Model: Suckling Wistar rats.

  • Dosage: 1 g/kg body weight/day.

  • Administration: Oral gavage.

  • Duration: From postnatal day 2 to day 16.

  • Parameters Monitored: Body weight, stool characteristics, intestinal morphometry, cytokine release, mesenteric lymph node cell composition, plasma immunoglobulin concentrations, fecal microbiota composition (via 16S rRNA gene sequencing), and cecal short-chain fatty acid content.

  • Key Outcome: 2'-FL supplementation demonstrated prebiotic and intestinal trophic effects and promoted the maturation of the immune system.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental designs is essential for a clear understanding of the research.

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_administration Administration cluster_analysis In Vivo Analysis animal Neonatal Rats / Mice control Control (Vehicle) animal->control Random Assignment lnfp1 This compound animal->lnfp1 Random Assignment other_hmos Other Fucosylated HMOs (e.g., 2'-FL, 3-FL) animal->other_hmos Random Assignment gavage Oral Gavage control->gavage Daily Dosing lnfp1->gavage Daily Dosing other_hmos->gavage Daily Dosing gut Gut Microbiota (16S rRNA Sequencing) gavage->gut Sample Collection & Analysis immune Immune Response (Cytokines, Immunoglobulins) gavage->immune Sample Collection & Analysis pathogen Pathogen Colonization (CFU counts) gavage->pathogen Sample Collection & Analysis

Figure 1: Generalized experimental workflow for in vivo comparison of fucosylated HMOs.

gut_immune_axis cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Lamina Propria / Systemic Circulation hmos Fucosylated HMOs (this compound, 2'-FL) microbiota Gut Microbiota hmos->microbiota Prebiotic Effect pathogens Pathogens hmos->pathogens Decoy Receptor immune_cells Immune Cells (T-cells, B-cells, Macrophages) hmos->immune_cells Direct Interaction scfa Short-Chain Fatty Acids (e.g., Butyrate) microbiota->scfa Fermentation epithelial_cells Epithelial Cells scfa->epithelial_cells Energy Source, Barrier Function pathogens->epithelial_cells Adhesion (Inhibited) epithelial_cells->immune_cells Signaling cytokines Cytokine Production (e.g., IL-10, TNF-α) immune_cells->cytokines antibodies Antibody Production (IgA, IgG) immune_cells->antibodies

Figure 2: Proposed signaling pathways for the in vivo effects of fucosylated HMOs.

References

A Comparative Guide to Lacto-N-fucopentaose I (LNFP I) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantification of Lacto-N-fucopentaose I (LNFP I), a key human milk oligosaccharide (HMO). We will delve into the experimental protocols, present comparative performance data, and illustrate relevant biological pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Quantification

Lacto-N-fucopentaose I (this compound) is a prominent fucosylated neutral oligosaccharide in human milk, playing a significant role in infant health. Its biological activities, including antiviral and antibacterial effects, are of growing interest in the fields of nutrition and drug development.[1][2][3] Accurate and precise quantification of this compound is crucial for research, quality control of infant formula, and the development of this compound-based therapeutics. The primary methods for this compound quantification are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Quantification Methods

The choice of quantification method depends on various factors, including the required sensitivity, selectivity, throughput, and the available instrumentation. Below is a summary of the key performance characteristics of HPAEC-PAD, LC-MS, and NMR for this compound quantification.

Quantitative Performance Data
ParameterHPAEC-PADLC-MSqNMR
Linearity (R²) >0.99>0.99Essentially linear
Limit of Quantification (LOQ) 0.12–2.3 mg/L (for FOS)0.0054–0.0063 µg/mL (for some HMOs)Higher than LC-MS and HPAEC-PAD
Accuracy (% Recovery) Not explicitly found for this compound79.5–110.9% (for some HMOs)98.8% to 100%
Precision (%RSD) <15% (general requirement)≤ 12.7% (for some HMOs)0.33% to 0.46%
Throughput ModerateHighLow to Moderate
Selectivity Good for isomersExcellent for isomers (with appropriate chromatography)Excellent for structural elucidation
Matrix Effect Can be significantCan be significant, requires mitigationMinimal

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across different studies. Here are summaries of typical experimental protocols for each quantification method.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the analysis of carbohydrates, including neutral and acidic oligosaccharides.[4][5][6]

Sample Preparation:

  • Dilution of the sample (e.g., human milk, infant formula) with deionized water.

  • Removal of proteins and lipids by centrifugation and filtration.

  • For complex matrices, solid-phase extraction (SPE) may be used for cleanup.

Chromatographic Conditions:

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac series column.

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of HMOs in complex biological matrices.

Sample Preparation:

  • Similar to HPAEC-PAD, samples are typically deproteinized and delipidated.

  • Derivatization with a fluorescent tag is sometimes employed to improve chromatographic separation and sensitivity, though direct analysis is also common.

Chromatographic Conditions:

  • Column: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used to separate HMO isomers.

  • Mobile Phase: A gradient of acetonitrile and water with additives like ammonium formate or formic acid.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative or positive mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantification: Absolute quantification is performed using an external calibration curve with isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for identical reference standards for calibration.[7][8]

Sample Preparation:

  • Lyophilization of the sample.

  • Reconstitution in a deuterated solvent (e.g., D₂O) containing an internal standard with a known concentration.

NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A one-dimensional proton (¹H) NMR spectrum is acquired with appropriate parameters to ensure full relaxation of the signals.

Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known signal from the internal standard. The PULCON (Pulse Length-based Concentration determination) method can also be used for external calibration.[9]

Biological Role and Signaling Pathway of this compound

This compound exhibits significant biological activities, including antiviral and antibacterial effects, and plays a role in modulating the infant gut microbiota.[1][10]

Antiviral Activity of this compound

This compound has been shown to inhibit the infection of enterovirus 71 (EV71).[2] Its proposed mechanism involves blocking virus adsorption by reducing the viral capsid protein VP1. Furthermore, this compound can counteract the virus-induced S-phase arrest in the cell cycle by promoting the expression of cyclin-dependent kinase 2 (CDK2) and reducing the expression of cyclin E.[1][2] It also exhibits anti-apoptotic effects by inhibiting the expression of key apoptosis-related genes such as Egl-1, Ced-3, and Ced-4.[1]

LNFP1_Antiviral_Pathway LNFP1 This compound VP1 Viral Capsid Protein VP1 LNFP1->VP1 reduces CDK2 CDK2 LNFP1->CDK2 promotes CyclinE Cyclin E LNFP1->CyclinE reduces Apoptosis_Genes Egl-1, Ced-3, Ced-4 LNFP1->Apoptosis_Genes inhibits EV71 Enterovirus 71 EV71->VP1 expresses S_Phase_Arrest S-Phase Arrest EV71->S_Phase_Arrest induces Apoptosis Apoptosis EV71->Apoptosis induces Adsorption Virus Adsorption VP1->Adsorption mediates CellCycle Cell Cycle S_Phase_Arrest->CellCycle disrupts CDK2->CellCycle regulates progression CyclinE->CellCycle regulates progression Apoptosis->Apoptosis_Genes activates

Caption: Antiviral signaling pathway of this compound against Enterovirus 71.

Gut Microbiota Modulation

This compound can influence the composition of the gut microbiota, which in turn communicates with distant organs through microbial metabolites, affecting the host's immune system, metabolism, and even brain function.[1][11] Probiotics and commensal bacteria modulate key signaling pathways such as NF-κB and MAPK in intestinal epithelial cells, macrophages, and dendritic cells, thereby regulating cytokine secretion and immune responses.[12] this compound can selectively promote the growth of beneficial bacteria like Bifidobacterium infantis, which can outcompete pathogenic bacteria.[10]

LNFP1_Microbiota_Modulation LNFP1 This compound GutMicrobiota Gut Microbiota LNFP1->GutMicrobiota modulates BeneficialBacteria Beneficial Bacteria (e.g., B. infantis) LNFP1->BeneficialBacteria promotes growth GutMicrobiota->BeneficialBacteria contains PathogenicBacteria Pathogenic Bacteria GutMicrobiota->PathogenicBacteria contains Metabolites Microbial Metabolites (e.g., SCFAs) GutMicrobiota->Metabolites produces BeneficialBacteria->PathogenicBacteria inhibits ImmuneSystem Host Immune System Metabolites->ImmuneSystem signals to SignalingPathways NF-κB, MAPK pathways ImmuneSystem->SignalingPathways activates/suppresses Cytokine Cytokine Regulation SignalingPathways->Cytokine leads to

Caption: Modulation of gut microbiota and host signaling by this compound.

Experimental Workflow for Cross-Validation

A robust cross-validation of these methods would involve analyzing the same set of samples with each technique and comparing the quantitative results.

CrossValidation_Workflow Sample Sample Set (e.g., Human Milk) Prep Sample Preparation (Deproteinization, Delipidation) Sample->Prep HPAEC HPAEC-PAD Analysis Prep->HPAEC LCMS LC-MS Analysis Prep->LCMS NMR qNMR Analysis Prep->NMR Data Quantitative Data (Concentration of this compound) HPAEC->Data LCMS->Data NMR->Data Comparison Statistical Comparison (Linearity, Accuracy, Precision) Data->Comparison

Caption: Experimental workflow for cross-validation of this compound quantification methods.

Conclusion

The quantification of this compound can be reliably achieved using HPAEC-PAD, LC-MS, and qNMR. LC-MS generally offers the highest sensitivity and throughput, making it suitable for large-scale studies. HPAEC-PAD is a robust and sensitive alternative, particularly in laboratories without access to mass spectrometry. qNMR provides excellent accuracy and precision and serves as a primary reference method, although with lower throughput and sensitivity compared to the other techniques. The selection of the most appropriate method will depend on the specific research question, sample matrix, and available resources. A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, is essential for obtaining accurate and reliable quantification of this compound.

References

Synergistic Effects of Lacto-N-fucopentaose I with other Human Milk Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Lacto-N-fucopentaose I (LNFP I) with other Human Milk Oligosaccharides (HMOs). The following sections detail the impact of these combinations on immunomodulation, with supporting experimental data and methodologies. While robust quantitative data on synergistic effects in gut microbiota modulation and pathogen inhibition are still emerging, this guide presents the current understanding and potential for synergy in these areas.

Immunomodulatory Synergy: A Quantitative Look

Recent in vitro studies have demonstrated that combinations of HMOs can exert a more potent anti-inflammatory effect than individual HMOs alone. One key measure of intestinal inflammation is the level of the pro-inflammatory cytokine Interleukin-8 (IL-8). A study utilizing a co-culture model of intestinal epithelial cells (Caco-2) and macrophages (THP-1) provides quantitative evidence of this synergy.

Table 1: Synergistic Reduction of Pro-inflammatory Cytokine IL-8 by HMO Combinations

HMO Treatment (Concentration)Mean IL-8 Concentration (pg/mL)Percentage Reduction vs. Control
Control (Glucose)~13,8430%
2'-Fucosyllactose (2'-FL) (1.2 g/L)Not explicitly stated, but less effective than the 2-HMO mix-
6'-Sialyllactose (6'-SL) (0.4 g/L)Not explicitly stated, but less effective than the 2-HMO mix-
2-HMO Combination (2'-FL + 6'-SL) ~5,025 ~63.7%
5-HMO Combination (2'-FL, this compound, 6'-SL, LNT, LNnT) Similar to 2-HMO combination ~63%

Data adapted from a study investigating tailored combinations of HMOs in an in vitro model of intestinal inflammation.

These findings suggest that a combination of the fucosylated HMO, 2'-FL, and the sialylated HMO, 6'-SL, significantly reduces IL-8 levels. Notably, the addition of this compound, Lacto-N-tetraose (LNT), and Lacto-N-neotetraose (LNnT) to this mixture maintained this strong anti-inflammatory effect, indicating a potent synergistic or additive action of these HMOs in dampening the inflammatory response.

Experimental Protocol: In Vitro Co-culture Model of Intestinal Inflammation

The following protocol outlines the methodology used to assess the immunomodulatory effects of HMO combinations.

Cell Lines and Culture:

  • Caco-2 cells: Human colorectal adenocarcinoma cells, used to form a polarized epithelial monolayer simulating the intestinal barrier.

  • THP-1 cells: Human monocytic cells, differentiated into macrophages to represent immune cells in the lamina propria.

Co-culture Setup:

  • Caco-2 cells are seeded on the apical side of a Transwell® insert and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) to differentiate into macrophages.

  • The differentiated THP-1 macrophages are then added to the basolateral compartment of the Transwell® system, beneath the Caco-2 monolayer.

Inflammation Induction and HMO Treatment:

  • To mimic an inflammatory state, the co-culture is stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Simultaneously, the cells are treated with different combinations of HMOs (e.g., 2'-FL + 6'-SL; or a 5-HMO mix including this compound) or a control substance (e.g., glucose).

  • The co-culture is incubated for 24 hours.

Quantification of IL-8:

  • After incubation, the supernatant from the apical or basolateral compartment is collected.

  • The concentration of IL-8 is quantified using an enzyme-linked immunosorbent assay (ELISA).

Potential Synergy in Gut Microbiota Modulation

While direct quantitative data on the synergistic effects of this compound with other HMOs on specific bacterial strains is limited, the known individual effects suggest a high potential for synergy. Fucosylated HMOs like this compound and 2'-FL are known to be selectively utilized by specific bifidobacteria, particularly Bifidobacterium longum subsp. infantis.[1] Neutral HMOs such as Lacto-N-neotetraose (LNnT) also promote the growth of beneficial bacteria.[2]

A synergistic effect could arise from different HMOs targeting distinct metabolic niches or providing different components that, when combined, lead to a more robust growth of beneficial microbes. For instance, one HMO might be more readily consumed for initial growth, while another provides substrates for the synthesis of essential metabolites, leading to a greater overall increase in beneficial bacterial populations than either HMO could achieve alone.

Potential Synergy in Pathogen Inhibition

HMOs can inhibit pathogens through several mechanisms, including acting as soluble decoy receptors to prevent pathogen adhesion to host cells.[3] The structural diversity of HMOs is key to their broad-spectrum anti-pathogenic activity.[4]

This compound, being a fucosylated HMO, can mimic host cell surface glycans that are recognized by pathogens like Campylobacter jejuni.[3][5] Sialylated HMOs, on the other hand, can inhibit the adhesion of other pathogens that recognize sialic acid residues. Therefore, a combination of this compound with a sialylated HMO could provide broader protection against a wider range of pathogens by blocking multiple adhesion pathways. For example, a combination of this compound and 3'-sialyllactose could potentially inhibit both fucose-binding and sialic acid-binding pathogens more effectively than either HMO alone.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Gut Fermentation

This diagram illustrates a typical workflow for studying the effects of HMO combinations on the gut microbiota in a controlled laboratory setting.

G cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation of Medium with Fecal Slurry and HMOs fecal_sample->inoculation hmo_prep HMO Combination Preparation (e.g., this compound + 2'-FL) hmo_prep->inoculation medium_prep Anaerobic Medium Preparation medium_prep->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sample Collection at Different Time Points incubation->sampling scfa Short-Chain Fatty Acid Analysis (GC) sampling->scfa microbiota Microbiota Composition Analysis (16S rRNA Sequencing) sampling->microbiota

Caption: Workflow for in vitro fecal fermentation to assess HMO synergy.

Proposed Signaling Pathway for Synergistic Immunomodulation

This diagram illustrates a potential mechanism by which a combination of a fucosylated HMO (like this compound or 2'-FL) and a sialylated HMO could synergistically reduce inflammation in intestinal epithelial cells. Different HMOs may engage with distinct cell surface receptors, such as Toll-like Receptors (TLRs), leading to a more potent downstream inhibition of pro-inflammatory signaling pathways like NF-κB.[1][6]

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound / 2'-FL Fucosylated HMO (this compound / 2'-FL) TLR_X TLR-X This compound / 2'-FL->TLR_X Binds Sialylated HMO Sialylated HMO TLR4 TLR4 Sialylated HMO->TLR4 Inhibits LPS Binding MyD88 MyD88 TLR4->MyD88 Activates TLR_X->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB-IκBα IKK->NFkB_I_B Phosphorylates IκBα NFkB NF-κB NFkB_I_B->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-8) nucleus->pro_inflammatory_genes Induces

Caption: Proposed synergistic action of HMOs on TLR signaling pathways.

Conclusion

The synergistic effects of this compound with other HMOs, particularly in the realm of immunomodulation, are becoming increasingly evident. The ability of HMO combinations to elicit a more potent anti-inflammatory response than individual oligosaccharides highlights the importance of considering complex mixtures in research and development. While more quantitative data is needed to fully elucidate the synergistic potential in modulating the gut microbiota and inhibiting pathogens, the existing evidence strongly suggests that combining different structural classes of HMOs, such as fucosylated, sialylated, and neutral HMOs, offers a promising strategy for enhancing gut health and immune function. Future research should focus on quantifying these synergistic interactions to optimize the formulation of next-generation prebiotics and therapeutic agents.

References

Unraveling the Transcriptomic Impact of Lacto-N-fucopentaose I on Intestinal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential transcriptomic effects of Lacto-N-fucopentaose I (LNFPI) on intestinal epithelial cells. As direct comprehensive transcriptomic data for LNFPI is not yet available, this document outlines a proposed experimental approach, drawing parallels from well-researched human milk oligosaccharides (HMOs) like 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT). The included data is illustrative and intended to guide future research in this promising area.

Introduction to Lacto-N-fucopentaose I

Lacto-N-fucopentaose I (LNFPI) is a prominent fucosylated human milk oligosaccharide.[1][2] Like other HMOs, it is believed to play a crucial role in infant gut health and immune development.[1] Preliminary studies suggest LNFPI possesses antiviral and antibacterial properties and can modulate the intestinal microbiota.[1] Understanding its direct impact on the gene expression of intestinal epithelial cells is a critical next step in elucidating its mechanisms of action and therapeutic potential.

Proposed Comparative Transcriptomics Study

This section details a robust experimental protocol to investigate the transcriptomic signature of LNFPI in intestinal cells, using 2'-FL and LNnT as benchmarks.

Experimental Protocols

Cell Line and Culture:

The human colon adenocarcinoma cell line, Caco-2, is proposed for this study. These cells are widely used as a model for the intestinal epithelial barrier as they differentiate into a polarized monolayer of enterocytes. Caco-2 cells should be maintained in MEM medium supplemented with 20% fetal calf serum (FCS) at 37°C in a 5% CO2 atmosphere.

Treatment Protocol:

Caco-2 cells will be seeded in 6-well plates and grown to 80-90% confluency. The cells will then be treated with LNFPI, 2'-FL, or LNnT at a concentration of 10 mg/mL for 24 hours. A control group will be treated with the vehicle (cell culture medium). This concentration and time point are based on previous in vitro studies with other HMOs.

RNA Isolation and Sequencing:

Following treatment, total RNA will be isolated from the Caco-2 cells using a commercially available RNA isolation kit, following the manufacturer's instructions. The quality and integrity of the RNA will be assessed using a BioAnalyzer. Only samples with a high RNA Integrity Number (RIN) of ≥8.0 will be used for library preparation and subsequent sequencing.

RNA sequencing will be performed using a high-throughput platform (e.g., Illumina NovaSeq) to generate comprehensive transcriptomic data.

Data Analysis:

The raw sequencing reads will be processed to remove adapters and low-quality bases. The cleaned reads will then be mapped to the human reference genome (GRCh38). Gene expression levels will be quantified, and differential gene expression analysis will be performed to identify genes that are significantly up- or downregulated in response to each treatment compared to the control. Gene Set Enrichment Analysis (GSEA) will be conducted to identify the biological pathways and processes affected by each oligosaccharide.

Hypothetical Comparative Transcriptomic Data

The following table presents hypothetical data for key differentially expressed genes (DEGs) in Caco-2 cells following treatment with LNFPI, 2'-FL, and LNnT. This data is illustrative and based on the known anti-inflammatory and gut barrier-enhancing effects of fucosylated HMOs like 2'-FL.[3][4][5]

Gene SymbolGene NameFunctionLNFPI (Fold Change)2'-FL (Fold Change)LNnT (Fold Change)
TLR4 Toll-like receptor 4Pathogen recognition, inflammatory signaling-1.8-2.0-1.1
MyD88 Myeloid differentiation primary response 88Adaptor protein in TLR signaling-1.6-1.7-1.0
NFKB1 Nuclear factor kappa B subunit 1Transcription factor for inflammatory genes-2.2-2.5-1.2
IL8 Interleukin 8Pro-inflammatory chemokine-3.0-3.5-1.5
TNF Tumor necrosis factorPro-inflammatory cytokine-2.5-2.8-1.3
MUC2 Mucin 2, oligomeric mucus/gel-formingIntestinal mucus production, barrier function+2.0+2.2+1.2
TJP1 Tight junction protein 1 (ZO-1)Tight junction integrity, barrier function+1.8+1.9+1.1
OCLN OccludinTight junction integrity, barrier function+1.7+1.8+1.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the proposed research, the following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway potentially modulated by LNFPI.

G cluster_setup Cell Culture & Treatment cluster_processing Sample & Data Processing cluster_analysis Bioinformatic Analysis caco2 Caco-2 Cell Culture treatment Treatment with LNFPI, 2'-FL, LNnT, or Control caco2->treatment rna_isolation Total RNA Isolation treatment->rna_isolation quality_control RNA Quality Control (RIN ≥ 8.0) rna_isolation->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc mapping Alignment to Human Genome data_qc->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Gene Set Enrichment Analysis deg_analysis->pathway_analysis

Caption: Proposed experimental workflow for comparative transcriptomics.

G cluster_cell Intestinal Epithelial Cell LNFPI LNFPI TLR4 TLR4 LNFPI->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates IkB IκBα IKK->IkB Phosphorylates for degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Inhibits Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-8, TNF) Nucleus->Inflammatory_Genes

Caption: Potential modulation of the TLR4 signaling pathway by LNFPI.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural similarities between LNFPI and other fucosylated HMOs like 2'-FL suggest that LNFPI may exert beneficial effects on intestinal epithelial cells through the modulation of key inflammatory and barrier-function-related genes. The proposed comparative transcriptomics study provides a clear roadmap for investigating these potential effects. The anticipated findings from such research will be invaluable for the development of novel therapeutic strategies and functional food ingredients aimed at promoting gut health. Future studies should also explore the impact of LNFPI on other intestinal cell types, including goblet cells and Paneth cells, and in more complex co-culture or organoid models to better recapitulate the in vivo environment.

References

Unveiling the Anti-inflammatory Potential of Lacto-N-fucopentaose I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Lacto-N-fucopentaose I (LNFP I) against other relevant alternatives. The experimental data presented herein validates its potential as a novel immunomodulatory agent.

Lacto-N-fucopentaose I, a prominent fucosylated human milk oligosaccharide (HMO), has demonstrated significant immunomodulatory effects. In vitro studies reveal its capacity to suppress pro-inflammatory responses and promote an anti-inflammatory cytokine profile, positioning it as a compelling candidate for further investigation in inflammatory conditions. This guide synthesizes key experimental findings, comparing the efficacy of this compound with other fucosylated oligosaccharides, a standard corticosteroid, and other common prebiotics.

Comparative Efficacy of Lacto-N-fucopentaose I

An in-vitro study utilizing lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (MNCs) provides a direct comparison of the anti-inflammatory activity of this compound against 2'-fucosyllactose (2'-FL), another abundant HMO, and the corticosteroid hydrocortisone. The results highlight this compound's potent ability to modulate immune responses.

Inhibition of Pro-inflammatory Cytokines

This compound demonstrated a marked reduction in the secretion of key pro-inflammatory cytokines. Notably, it was more effective than 2'-FL in reducing Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) levels. While hydrocortisone exhibited the most potent inhibition of TNF-α, this compound's effect on IFN-γ was comparable.

CompoundConcentrationTNF-α Reduction (%)IL-12p40 Reduction (%)IFN-γ Reduction (%)
Lacto-N-fucopentaose I 51.2 µg/mL (0.06 mM)~25%~30%~40%
2'-fucosyllactose30 µg/mL (0.06 mM)~15%~35%~30%
Hydrocortisone21.7 µg/mL (0.06 mM)~40%~30%~45%
Table 1: Comparative reduction of pro-inflammatory cytokines by this compound, 2'-FL, and hydrocortisone in LPS-stimulated MNCs after 48 hours.
Promotion of Anti-inflammatory Cytokines

A key indicator of a shift towards an anti-inflammatory phenotype is the increased production of Interleukin-10 (IL-10). In this regard, both this compound and 2'-FL significantly increased IL-10 secretion, with this compound showing a slightly more pronounced effect.

CompoundConcentrationIL-10 Increase (%)
Lacto-N-fucopentaose I 51.2 µg/mL (0.06 mM)~35%
2'-fucosyllactose30 µg/mL (0.06 mM)~30%
Hydrocortisone21.7 µg/mL (0.06 mM)Not Reported
Table 2: Increase in the anti-inflammatory cytokine IL-10 by this compound and 2'-FL in LPS-stimulated MNCs after 48 hours.
Inhibition of Immune Cell Proliferation

This compound also exhibited a dose-dependent inhibition of LPS-induced MNC proliferation, a hallmark of the inflammatory response. Its inhibitory effect was more potent than that of 2'-FL, though less pronounced than hydrocortisone at the tested concentrations.

CompoundConcentrationInhibition of MNC Proliferation (%)
Lacto-N-fucopentaose I 51.2 µg/mL (0.06 mM)26%[1]
2'-fucosyllactose30 µg/mL (0.06 mM)18%[1]
Hydrocortisone21.7 µg/mL (0.06 mM)34%[1]
Table 3: Comparative inhibition of LPS-induced mononuclear cell proliferation.

Comparison with Other Prebiotics

While direct comparative studies are limited, the anti-inflammatory effects of other well-established prebiotics like Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS) have been documented in similar in vitro models.

PrebioticCell TypeStimulusKey Anti-inflammatory Effects
Galactooligosaccharides (GOS)RAW264.7 MacrophagesLPSSignificant reduction in TNF-α, IL-6, and IL-1β production.[2]
Fructooligosaccharides (FOS)Porcine intestinal epithelial cellsLPSAttenuated the expression of pro-inflammatory genes.
Table 4: Overview of the anti-inflammatory effects of GOS and FOS in vitro.

Proposed Mechanism of Action: Modulation of Key Signaling Pathways

The immunomodulatory effects of fucosylated oligosaccharides are believed to be mediated through the modulation of critical inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is emerging, studies on its isomer, Lacto-N-fucopentaose III (LNFP III), provide strong indications of the likely mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Evidence suggests that fucosylated oligosaccharides can inhibit the activation of NF-κB. For instance, this compound has been shown to recover the decreased mRNA expression of NF-κB in a viral infection model, suggesting a regulatory role.[3] LNFP III has been demonstrated to modulate NF-κB signaling in immune cells.[4] This inhibition is thought to occur by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit to the nucleus.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_LNFPI cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation LNFPI Lacto-N-fucopentaose I LNFPI->inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Blood Human Peripheral Blood Isolate Isolate MNCs (Ficoll-Paque) Blood->Isolate Wash Wash and Resuspend MNCs Isolate->Wash Seed Seed MNCs in 96-well plate Wash->Seed Stimulate Stimulate with LPS (1 µg/mL) Seed->Stimulate Treat Add Test Compounds (this compound, 2'-FL, etc.) Stimulate->Treat Incubate Incubate for 48h Treat->Incubate Collect Collect Supernatants Incubate->Collect Proliferation Proliferation Assay (BrdU) Incubate->Proliferation ELISA Cytokine Measurement (ELISA) Collect->ELISA

References

Safety Operating Guide

Navigating the Disposal of Lacto-N-fucopentaose I (LNFP I): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is a cornerstone of a secure and efficient research environment. This guide provides essential, step-by-step procedures for the proper disposal of Lacto-N-fucopentaose I (LNFP I), a non-hazardous substance, to build a foundation of trust in laboratory safety and chemical handling best practices.

Based on available Safety Data Sheets (SDS) for closely related human milk oligosaccharides (HMOs) and regulatory evaluations, this compound is not classified as a hazardous material.[1][2][3] However, adherence to standard laboratory hygiene and safety protocols remains paramount when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as gloves and eye protection, to prevent direct contact.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is useful for handling, storage, and ensuring safe laboratory operations.

PropertyValue
Physical State Solid
Molecular Formula C₃₂H₅₅NO₂₅[4]
Melting Point 219 °C[5]
Solubility Water Soluble[5]
Toxicity Exhibits certain cytotoxicity at 3200 μg/mL, but no toxic reaction below 1600 μg/mL.[6]

Experimental Protocols for Disposal

The appropriate disposal method for this compound is contingent on its physical state (solid or aqueous solution) and must be in accordance with local, state, and federal regulations.[7][8] Given its non-hazardous nature, the procedures are generally straightforward but require diligent adherence.

A. Disposal of Solid this compound

  • Waste Identification: Confirm that the solid waste consists solely of this compound and is not intermingled with any hazardous materials.

  • Containerization: Place the solid this compound waste into a designated, sealed, and clearly labeled non-hazardous waste container.

  • Labeling: The label should clearly state "Non-Hazardous Waste: Lacto-N-fucopentaose I".

  • Disposal: Dispose of the container in the general laboratory solid waste stream, unless institutional policies specify otherwise.

B. Disposal of Aqueous Solutions of this compound

  • Neutralization (if necessary): If the this compound solution has been prepared with acidic or basic solvents, it must first be neutralized to a pH between 6.0 and 8.0.

  • Dilution: For small quantities, dilute the this compound solution with a significant volume of water (a 1:20 ratio is a common guideline for non-hazardous materials).

  • Drain Disposal: Pour the diluted solution down the drain with a continuous flow of water. It is crucial to verify that drain disposal of non-hazardous chemical waste is permitted by your institution and local wastewater treatment authority.

  • Record Keeping: Maintain a log of all chemical disposals, including the date, chemical name, quantity, and disposal method.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LNFP_I_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_aqueous Aqueous Solution Pathway cluster_end Completion start This compound Waste Generated assess_state Determine Physical State start->assess_state solid_container Containerize in a Labeled Non-Hazardous Waste Bin assess_state->solid_container Solid check_neutral Check pH assess_state->check_neutral Aqueous solid_dispose Dispose in General Lab Solid Waste solid_container->solid_dispose record Record in Disposal Log solid_dispose->record neutralize Neutralize to pH 6-8 check_neutral->neutralize pH <6 or >8 dilute Dilute with Water (1:20) check_neutral->dilute pH 6-8 neutralize->dilute drain_dispose Dispose Down Drain with Running Water dilute->drain_dispose drain_dispose->record

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and responsibility in the research environment. Always consult your institution's specific waste management guidelines and your local regulatory requirements before proceeding with any chemical disposal.[8][9]

References

Essential Safety and Handling Guide for Lactonotetraosylceramide (Lnfp I)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lactonotetraosylceramide (Lnfp I). The following recommendations are based on general laboratory safety protocols and information from the Safety Data Sheet (SDS) for the related compound, C17 Lactosylceramide, as a specific SDS for this compound was not publicly available.

Personal Protective Equipment (PPE)

It is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from potential dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the substance.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust may be generated.[1]

Standard Operating Procedures for Handling this compound

Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated enclosure.[1]

2. General Hygiene:

  • Wash hands thoroughly after handling the compound.

  • Avoid eating, drinking, or smoking in the laboratory area.

  • Remove any contaminated clothing immediately.

3. Weighing and Solution Preparation:

  • When weighing, do so in a ventilated enclosure to control dust.

  • Prepare solutions within a certified chemical fume hood.

Emergency and Disposal Procedures

Spill Response:

  • In case of a spill, avoid generating dust.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid material into a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations.

  • Contaminated materials should be placed in a sealed and properly labeled hazardous waste container.

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the material to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Information b Don Appropriate PPE a->b c Weighing in Ventilated Enclosure b->c d Solution Preparation in Fume Hood c->d e Decontaminate Work Area d->e f Proper Waste Disposal e->f g Remove and Dispose of PPE f->g

Caption: A logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.